3-Bromo-2-chloro-5-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26278. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQIUHVDDBART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282513 | |
| Record name | 3-Bromo-2-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-17-7 | |
| Record name | 3-Bromo-2-chloro-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chloro-5-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5470-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-2-CHLORO-5-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2-chloro-5-nitropyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-2-chloro-5-nitropyridine
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 5470-17-7), a key building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
This compound is a polysubstituted pyridine derivative whose synthetic utility is derived from the unique electronic interplay of its functional groups.[1] The pyridine core, an electron-deficient aromatic system, is further deactivated by a potent electron-withdrawing nitro group at the 5-position. This electronic arrangement, combined with the presence of two distinct halogen leaving groups at the 2- and 3-positions, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable intermediate for the construction of complex molecular architectures.[1] Its role as a precursor in the synthesis of novel pharmaceutical and agrochemical agents is well-established.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its application in synthesis.
Physical and Chemical Characteristics
The compound is typically a white to yellow or brown solid, with its appearance depending on purity and storage conditions.[1] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5470-17-7 | [1][2] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |
| Molecular Weight | 237.44 g/mol | [2] |
| Melting Point | 66-70 °C | [2] |
| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| Appearance | White to yellow to brown solid | [1] |
Spectroscopic Analysis
Accurate characterization of this compound is crucial for confirming its identity and purity. While experimental spectra are not widely published, a predicted analysis based on established principles is provided below.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring.
-
δ ~8.8-9.0 ppm (d, J ≈ 2.5 Hz, 1H, H-4): This downfield signal is assigned to the proton at the C4 position. Its significant deshielding is due to the anisotropic effect of the adjacent nitro group and the overall electron-deficient nature of the ring. It is expected to appear as a doublet due to coupling with the H-6 proton.
-
δ ~8.4-8.6 ppm (d, J ≈ 2.5 Hz, 1H, H-6): This signal corresponds to the proton at the C6 position. It is also deshielded but to a lesser extent than H-4. It appears as a doublet from coupling to the H-4 proton.
-
-
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum will reflect the electron-deficient nature of the pyridine ring.
-
δ ~150-155 ppm (C-2): The carbon bearing the chlorine atom is expected in this region.
-
δ ~145-150 ppm (C-6):
-
δ ~140-145 ppm (C-5): The carbon attached to the nitro group.
-
δ ~135-140 ppm (C-4):
-
δ ~115-120 ppm (C-3): The carbon bearing the bromine atom, likely the most upfield of the ring carbons due to the heavy atom effect of bromine.
-
The IR spectrum will be characterized by strong absorptions corresponding to the nitro group and the aromatic ring.
-
~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.
-
~1580-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~800-900 cm⁻¹: C-H out-of-plane bending vibrations.
-
Below 800 cm⁻¹: Absorptions corresponding to the C-Cl and C-Br stretches.
Mass spectrometry will show a characteristic isotopic pattern due to the presence of both bromine and chlorine. The predicted m/z values for various adducts are listed below.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 236.90610 |
| [M+Na]⁺ | 258.88804 |
| [M-H]⁻ | 234.89154 |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the selective manipulation of its three key functional groups: the C2-chloro, C3-bromo, and C5-nitro groups.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is highly activated towards nucleophilic attack by the C5-nitro group. This allows for the displacement of the halogen atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion.
The stability of the Meisenheimer complex is the key to the facility of this reaction. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[4][5]
A representative diagram for the SNAr mechanism is shown above. A placeholder image is used for the Meisenheimer complex and the final product as these will vary depending on the specific nucleophile and reaction site. Caption: General mechanism of the SNAr reaction.
A critical question for synthetic chemists is the relative reactivity of the chloro and bromo substituents. Based on established principles of SNAr on nitropyridines, the C2 position is predicted to be the primary site of nucleophilic attack.[4][5]
-
Electronic Activation: The C2 position is para to the activating nitro group. Nucleophilic attack at this position allows for the delocalization of the negative charge in the Meisenheimer intermediate directly onto the nitro group, providing substantial resonance stabilization.
-
Kinetic Control: Attack at the C3 position (meta to the nitro group) does not allow for this direct resonance stabilization of the intermediate, resulting in a higher activation energy. Consequently, the reaction is kinetically controlled, favoring substitution at the more activated C2 position.
Therefore, treatment of this compound with one equivalent of a nucleophile is expected to selectively yield the 3-bromo-2-substituted-5-nitropyridine derivative. Substitution of the C3-bromo group would likely require more forcing conditions.
Reduction of the Nitro Group
The C5-nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization. The choice of reducing agent is critical to avoid dehalogenation.
-
Chemoselective Reduction: Reagents such as iron powder in acetic acid or tin(II) chloride (SnCl₂) are often preferred for reducing nitro groups in the presence of aryl halides.
-
Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a very effective method for nitro reduction, it can sometimes lead to concurrent hydrodehalogenation. The use of catalysts like Raney Nickel may offer better chemoselectivity in preserving the C-Br and C-Cl bonds.
Caption: Common workflow for the reduction of the nitro group.
Synthesis Protocols
The synthesis of this compound can be achieved through various routes. A common and effective method starts from 3-Bromo-2-hydroxy-5-nitropyridine.
Synthesis from 3-Bromo-2-hydroxy-5-nitropyridine
This protocol involves the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride.
-
Reaction Setup: To a mixture of 3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq) and quinoline (0.5 eq), add phosphorus oxychloride (POCl₃, ~4 eq) at 0 °C.
-
Heating: Heat the reaction mixture to 120 °C for 2.5 hours.
-
Work-up: After cooling to room temperature, carefully add water to the reaction mixture.
-
Isolation: The precipitate formed is collected by filtration and dried to yield this compound. This method has been reported to produce the product in high yield (95%).
Caption: Experimental workflow for the synthesis of the title compound.
Safety and Handling
This compound is classified as acutely toxic if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential in organic synthesis. Its value lies in the predictable and selective reactivity of its halogen and nitro groups. A comprehensive understanding of its chemical properties, particularly the regioselectivity of nucleophilic aromatic substitution, allows chemists to strategically incorporate this versatile building block into the synthesis of complex target molecules for pharmaceutical and other applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-2-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-chloro-5-nitropyridine, a halogenated nitro-substituted pyridine, is a pivotal intermediate in modern organic synthesis. Its unique electronic and steric properties, conferred by the presence of three distinct functional groups on the pyridine scaffold, render it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, established analytical characterization protocols, and its application in synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development. The causality behind its reactivity and the practical considerations for its handling and use are elucidated to provide field-proven insights for laboratory and process development applications.
Core Molecular and Physical Characteristics
This compound is a crystalline solid, with its appearance ranging from off-white to yellow or brown, contingent on its purity.[1] The molecule's structural rigidity and polarity, arising from the pyridine ring and its substituents, dictate its fundamental physical properties.
Structural and General Properties
A summary of the key identifiers and properties of this compound is presented in Table 1. The presence of bromine, chlorine, and a nitro group on the pyridine ring results in a high molecular weight and density.[1]
| Property | Value | Source(s) |
| CAS Number | 5470-17-7 | [1][2][3][4] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 237.44 g/mol | [1][2][3][4][5] |
| Appearance | Off-white to yellow/brown solid | [1] |
| Density | ~1.9 ± 0.1 g/cm³ | [1] |
| Purity | Typically ≥97-98% | [3][4] |
Thermal Properties
The thermal behavior of this compound is indicative of its stability under standard laboratory conditions. Its relatively high melting and boiling points are consistent with a well-ordered crystalline lattice structure and significant intermolecular forces.
| Property | Value | Source(s) |
| Melting Point | 66-70 °C | [3] |
| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 131.5 ± 25.9 °C | [1] |
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of this compound rely on a suite of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for the structural elucidation of this compound. The pyridine ring protons are expected to appear in the aromatic region of the spectrum, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the nitro, chloro, and bromo substituents. While a specific spectrum for this compound is not publicly available, related structures exhibit predictable patterns.
¹³C NMR spectroscopy provides further insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of the electronic environment created by the various substituents.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of this compound. A typical workflow for purity analysis is outlined below.
Caption: A typical workflow for HPLC purity analysis.
A standard protocol would involve dissolving a precisely weighed sample in a suitable solvent, such as acetonitrile or methanol, and injecting it into an HPLC system equipped with a C18 reverse-phase column and a UV detector. The percentage purity is determined by the relative area of the principal peak.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing nitro group, activates the ring towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles due to the ortho and para activating effect of the nitro group. This regioselectivity is a cornerstone of its application in building more complex molecular scaffolds.
Caption: Generalized SNAr reaction scheme.
This reactivity profile allows for the introduction of a wide array of functional groups at the 2-position, including amines, alcohols, and thiols, which is a key step in the synthesis of many pharmaceutical and agrochemical agents.[1] The bromine atom at the 3-position is less reactive towards SNAr but can participate in other transformations, such as cross-coupling reactions.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions.[1] This transformation significantly alters the electronic properties of the pyridine ring, modulating the reactivity of the other substituents.
Safety and Handling
This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)
-
Serious Eye Damage/Eye Irritation (Category 1)
Conclusion
This compound is a high-value synthetic intermediate with a well-defined set of physical and chemical properties. Its predictable reactivity, particularly in SNAr reactions, makes it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in research and development.
References
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-nitropyridine (CAS: 5470-17-7)
For Researchers, Scientists, and Drug Development Professionals
This compound, identified by CAS number 5470-17-7, is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyridine core substituted with two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group, imparts a high degree of reactivity and synthetic versatility.[1][3] These features make it an invaluable starting material for the construction of complex molecular scaffolds, particularly in the synthesis of novel pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.
Physicochemical and Structural Properties
The compound is typically a white to yellow or brown solid, a physical characteristic dependent on its purity.[1] Its key properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source |
| CAS Number | 5470-17-7 | [4][5] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][4] |
| Molecular Weight | 237.44 g/mol | [4][6] |
| Appearance | White to yellow to brown solid | [1] |
| Melting Point | 54-70 °C (range varies by purity) | [1][4] |
| Boiling Point | ~293.8 °C at 760 mmHg (estimated) | [1] |
| Density | ~1.9 g/cm³ (estimated) | [1] |
| InChI Key | PTTQIUHVDDBART-UHFFFAOYSA-N | [4][6] |
| SMILES | C1=C(C=NC(=C1Br)Cl)--INVALID-LINK--[O-] | [6] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Synthesis and Reactivity Profile
Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process starting from a substituted hydroxypyridine. A common and effective route begins with 3-Bromo-2-hydroxy-5-nitropyridine. The critical transformation is the conversion of the hydroxyl group at the C2 position to a chloro group. This is accomplished via a nucleophilic substitution reaction using a chlorinating agent like phosphorus oxychloride (POCl₃).[7] The choice of POCl₃ is strategic; it is a powerful reagent for converting hydroxyl groups on heteroaromatic rings into chlorides, a necessary step to install the desired functionality.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
This protocol is based on established laboratory procedures for the chlorination of hydroxypyridines.[7]
Objective: To synthesize this compound from 3-Bromo-2-hydroxy-5-nitropyridine.
Materials:
-
3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 eq)
-
Quinoline (catalytic amount, e.g., 0.5 eq)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-2-hydroxy-5-nitropyridine (e.g., 7.25 g, 33 mmol).
-
Reagent Addition: Under a fume hood and at 0°C (ice bath), carefully add quinoline (e.g., 2 ml, 16.5 mmol) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (e.g., 3 ml). Causality: Quinoline acts as a base to facilitate the reaction, while cooling during the initial addition of POCl₃ manages the exothermic nature of the reaction.
-
Heating: Heat the reaction mixture to 120°C and maintain this temperature for approximately 2.5 hours. Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution of the hydroxyl group.
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into cold water (e.g., 20 ml). A precipitate will form. Causality: This step quenches the excess reactive POCl₃ and precipitates the less water-soluble organic product from the aqueous acidic medium.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic impurities. Dry the collected solid under vacuum to yield the final product, this compound.[7]
Reactivity Profile
The reactivity of this compound is dominated by the pyridine ring's electron-deficient nature, which is significantly enhanced by the nitro group. This makes the halogenated positions (C2-Cl and C3-Br) highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions. The chlorine atom at the C2 position is generally more reactive and thus more readily displaced by nucleophiles than the bromine at C3. Furthermore, the nitro group can be readily reduced to an amino group, which can then be used for a wide array of subsequent chemical transformations, such as amide bond formation or diazotization.
Core Applications in Drug Discovery and Agrochemicals
The compound's value lies in its role as a versatile scaffold. Its functional groups serve as handles for introducing molecular diversity, a cornerstone of modern drug discovery and agrochemical development.[1][3]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various drug candidates, including anti-cancer agents and antibiotics.[2] The pyridine core is a common motif in many biologically active molecules, and the compound's reactive sites allow for the systematic modification of lead compounds to optimize their efficacy and pharmacokinetic profiles.
-
Agrochemical Synthesis: The compound is used to create new pesticides and herbicides.[2] The introduction of the nitropyridine moiety can confer potent biological activity essential for crop protection.
-
Organic Synthesis Intermediate: Beyond specific applications, it is a foundational building block for synthesizing a wide range of substituted heterocyclic compounds for materials science and other areas of chemical research.[2]
Application Workflow: Intermediate to Final Product
Caption: Conceptual workflow from intermediate to a final product.
Safety, Handling, and Toxicology
This compound is a hazardous substance and must be handled with appropriate precautions.[6]
GHS Hazard Information
| Category | Information |
| Signal Word | Danger |
| Pictograms | GHS06 (Skull and Crossbones), GHS05 (Corrosion) |
| Hazard Statements | H301: Toxic if swallowed.[6] H318: Causes serious eye damage.[6] |
| Precautionary Statements | P264, P270, P280, P301+P310, P305+P351+P338, P405, P501 |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear impervious gloves, a lab coat, and chemical safety goggles or a face shield.[8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials. The compound is classified under storage class 6.1C (Combustible, acute toxic).[4]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][9]
-
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound 97 5470-17-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 5470-17-7 [chemicalbook.com]
- 8. accelachem.com [accelachem.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-2-chloro-5-nitropyridine: Synthesis, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
3-Bromo-2-chloro-5-nitropyridine, identified by its CAS number 5470-17-7, is a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Its pyridine core is strategically functionalized with two distinct halogen atoms (bromine and chlorine) and a strongly electron-withdrawing nitro group. This unique substitution pattern imparts a high degree of reactivity and selectivity, making it an invaluable building block for the synthesis of more complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, its key applications, and essential safety and handling procedures.
Chemical Structure and Identifiers:
-
IUPAC Name: this compound[3]
-
Synonyms: 3-Bromo-2-chloro-5-nitro-pyridine, 2-chloro-3-bromo-5-nitropyridine[1][3]
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a white to yellow or brown solid, with its color depending on purity.[1] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 237.44 g/mol | [3][4][6] |
| Appearance | White to yellow to brown solid | [1] |
| Melting Point | 54-58 °C / 66-70 °C | [1][8] |
| Boiling Point (est.) | 293.8 ± 35.0 °C at 760 mmHg | [1] |
| Density (est.) | 1.9 ± 0.1 g/cm³ | [1] |
| Flash Point (est.) | 131.5 ± 25.9 °C | [1] |
| Purity (Typical Assay) | ≥97-98% | [1][4][6] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is commonly achieved from 3-Bromo-2-hydroxy-5-nitropyridine.[7] The following protocol details a standard laboratory procedure, highlighting the rationale behind the choice of reagents and conditions.
Experimental Protocol: Chlorination of 3-Bromo-2-hydroxy-5-nitropyridine
Objective: To convert the hydroxyl group of the starting material into a chloro group to yield the title compound.
Reaction Scheme: 3-Bromo-2-hydroxy-5-nitropyridine → this compound
Materials:
-
3-Bromo-2-hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Water (deionized)
Procedure: [7]
-
In a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq).
-
To this, add quinoline (0.5 eq) and cool the mixture to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (a slight excess) to the cooled mixture.
-
After the addition is complete, heat the reaction mixture to 120°C for approximately 2.5 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding cold water. This will cause the product to precipitate.
-
Collect the resulting brown solid by vacuum filtration.
-
Wash the solid with water and dry it thoroughly to obtain this compound.
Causality and Expertise in Synthesis
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for converting hydroxyl groups on heterocyclic rings, such as pyridinols (hydroxypyridines), into chlorides. Its reactivity is well-suited for this transformation.
-
Role of Quinoline: Quinoline acts as a base and a reaction promoter. It neutralizes the HCl gas that is formed as a byproduct of the reaction, preventing potential side reactions and driving the equilibrium towards the product.
-
Temperature Control: The initial cooling to 0°C is a critical safety and control measure to manage the exothermic nature of the reaction upon adding POCl₃. The subsequent heating to 120°C provides the necessary activation energy for the chlorination to proceed to completion in a reasonable timeframe.[7]
-
Workup: The precipitation of the product upon adding water is due to its low solubility in aqueous media, providing a straightforward method for isolation from the reaction mixture.
Synthesis Workflow Visualization
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the ring nitrogen and the nitro group. The bromine at the 3-position is less reactive, allowing for selective transformations.
This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
-
Pharmaceutical Development: It serves as a key precursor for creating novel drug candidates, including anti-cancer agents and antibiotics.[2] The nitro group can be readily reduced to an amine, which opens up a vast array of further derivatization possibilities, such as amide bond formation or sulfonylation, to modulate the biological activity of the target molecule.[1]
-
Agrochemicals: It is employed in the formulation of modern pesticides and herbicides, contributing to enhanced crop protection.[2]
-
Organic Synthesis: The ability to undergo selective nucleophilic substitution makes it a preferred building block for chemists aiming to construct complex heterocyclic systems efficiently.[2]
Key Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction of this molecule is the SNAr reaction, where a nucleophile displaces the more labile chloro group.
Caption: Generalized SNAr pathway for this compound.
Safety, Handling, and Storage
Due to its toxicological profile, this compound must be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and causes serious eye damage.[3][8]
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H301: Toxic if swallowed.[3][8] H318: Causes serious eye damage.[3][8] |
Recommended Safety Protocols
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10] Eyewash stations and safety showers should be readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[10] Keep away from heat and sources of ignition.[9]
-
Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a highly functionalized and reactive intermediate of significant value in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in SNAr reactions, make it an indispensable tool for researchers and professionals in drug discovery and agrochemical development. Adherence to strict safety protocols is imperative when handling this compound to mitigate the associated health risks. The continued application of this versatile building block is expected to contribute to the development of novel and effective chemical entities.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 5470-17-7 [chemicalbook.com]
- 8. This compound 97 5470-17-7 [sigmaaldrich.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. fishersci.com [fishersci.com]
- 11. accelachem.com [accelachem.com]
3-Bromo-2-chloro-5-nitropyridine synthesis from 2-hydroxy-5-nitropyridine
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
Introduction
This compound is a highly functionalized heterocyclic compound, identified by its CAS number 5470-17-7.[1][2][3][4][5] Its molecular structure, featuring a pyridine ring substituted with bromine, chlorine, and a nitro group, makes it a potent and versatile intermediate in organic synthesis.[1] This compound serves as a critical building block in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][6] The strategic placement of its functional groups allows for a wide array of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it a valuable precursor for drug candidates and other fine chemicals.[1]
This guide provides a comprehensive, two-step synthetic pathway starting from the readily available precursor, 2-hydroxy-5-nitropyridine. We will delve into the mechanistic principles, detailed experimental protocols, and the critical causality behind the procedural choices, offering field-proven insights for researchers and development professionals.
Overall Synthetic Strategy
The transformation of 2-hydroxy-5-nitropyridine into this compound is efficiently achieved in two distinct synthetic operations:
-
Chlorination: The hydroxyl group of the starting material is converted into a chloro group using a potent chlorinating agent, yielding the intermediate 2-chloro-5-nitropyridine.
-
Regioselective Bromination: An electrophilic aromatic substitution is performed on the intermediate to introduce a bromine atom at the C3 position of the pyridine ring, affording the final product.
The complete workflow is illustrated below.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Chloro-5-nitropyridine
Principle and Mechanistic Rationale
The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. 2-Hydroxypyridines exist in a tautomeric equilibrium with their 2-pyridone form. The direct displacement of the hydroxyl group is difficult; therefore, it must first be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose, acting as both a dehydrating and chlorinating agent.[7]
The reaction generally proceeds by the activation of the pyridone oxygen by POCl₃, forming a phosphoryl chloride intermediate. This intermediate is highly electrophilic, and a subsequent attack by a chloride ion (from POCl₃ itself) at the C2 position, followed by elimination, yields the desired 2-chloropyridine and inorganic phosphorus byproducts. While traditionally performed in a large excess of POCl₃, modern, more sustainable methods utilize equimolar amounts of the reagent, often under solvent-free conditions, which is economically and environmentally advantageous for large-scale production.[7][8][9]
Experimental Protocol: Solvent-Free Chlorination
This protocol is adapted from an efficient, large-scale, solvent-free method that demonstrates high yield and purity.[7]
Step-by-Step Methodology:
-
Reactor Setup: To a 150 mL Teflon-lined stainless steel reactor, add 2-hydroxy-5-nitropyridine (70.0 g, 0.5 mol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 45 mL, 0.5 mol). Caution: POCl₃ is highly corrosive and reacts violently with water.[10][11][12] Handle with appropriate personal protective equipment (PPE).
-
Reaction: Seal the reactor securely. Place it in a suitable heating apparatus and heat the reaction mixture to 140 °C for 2 hours.
-
Work-up - Quenching: After cooling the reactor to room temperature, carefully open it in a fume hood. Very slowly and cautiously pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. This quenching process is highly exothermic and releases toxic HCl gas.
-
Neutralization: Once the ice has completely melted, adjust the pH of the resulting slurry to 8-9 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.
-
Isolation: Isolate the precipitated solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any residual inorganic salts. Dry the product under vacuum to a constant weight.
Data Summary: Chlorination
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-5-nitropyridine | [7] |
| Reagent | Phosphorus oxychloride (POCl₃) | [7] |
| Stoichiometry | 1:1 molar ratio | [7] |
| Temperature | 140 °C | [7] |
| Reaction Time | 2 hours | [7] |
| Typical Yield | 93% | [7] |
| Product Purity | >98% | [7] |
| Melting Point | 109–111 °C | [7] |
Part 2: Regioselective Bromination of 2-Chloro-5-nitropyridine
Principle and Mechanistic Rationale
The second step involves the bromination of the 2-chloro-5-nitropyridine intermediate. This is a classic electrophilic aromatic substitution (EAS) reaction, and the outcome is governed by the directing effects of the substituents on the pyridine ring.[13][14]
-
Pyridine Nitrogen: Strongly deactivates the ring towards electrophilic attack, particularly at the α (C2, C6) and γ (C4) positions.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly deactivates the ring and acts as a meta-director.
-
Chloro Group (-Cl): Deactivating via its inductive effect (-I) but ortho-, para-directing through its resonance effect (+M) due to lone pair donation.[15]
Considering these effects, the C3 position is the most favorable site for electrophilic attack. It is ortho to the directing chloro group and meta to the deactivating nitro group. The C4 and C6 positions are heavily disfavored due to the strong deactivating influence of the adjacent nitrogen and nitro groups. This interplay of electronic effects leads to a highly regioselective bromination at the C3 position.
Caption: Analysis of regioselectivity for bromination.
Experimental Protocol: Electrophilic Bromination
This protocol is based on established methods for the bromination of deactivated pyridine rings.[16]
Step-by-Step Methodology:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, suspend 2-chloro-5-nitropyridine (79.25 g, 0.5 mol) in glacial acetic acid (500 mL).
-
Reagent Addition: Slowly add bromine (Br₂, 87.9 g, 0.55 mol) dropwise to the suspension over 30 minutes. Caution: Bromine is highly corrosive, toxic, and volatile. This step must be performed in an efficient fume hood with appropriate PPE.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up - Quenching: Cool the mixture to room temperature and pour it into a large beaker containing 2 L of an ice-water mixture.
-
Neutralization and Precipitation: Neutralize the solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the crude product with water until the filtrate is neutral. Recrystallize the solid from ethanol or isopropanol to obtain the pure this compound.
Data Summary: Bromination
| Parameter | Value |
| Starting Material | 2-chloro-5-nitropyridine |
| Reagent | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-90% |
| Product Purity | >98% (after recrystallization) |
| Melting Point | 66-70 °C |
Safety and Handling
The synthesis described involves hazardous materials that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): Acutely toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[12][17] It reacts violently with water, liberating toxic and corrosive fumes.[11][18] Always handle in a chemical fume hood, wearing a full face shield, acid-resistant gloves (e.g., neoprene), and a chemical-resistant apron.[18] Ensure an eyewash station and safety shower are immediately accessible.[18]
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Inhalation can be fatal. It has a high vapor pressure, requiring excellent ventilation. Handle only in a fume hood with appropriate respiratory protection, chemical-resistant gloves, and eye protection.
-
General Precautions: All operations should be conducted by trained personnel in a well-ventilated laboratory setting. A thorough risk assessment should be completed before commencing any work.
Conclusion
The synthesis of this compound from 2-hydroxy-5-nitropyridine is a robust and efficient two-step process. The initial chlorination using phosphorus oxychloride, particularly via modern solvent-free methods, provides the key intermediate in high yield. The subsequent electrophilic bromination proceeds with high regioselectivity, dictated by the powerful directing effects of the substituents on the pyridine core. A deep understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis, delivering a valuable chemical intermediate for advanced applications in research and industry.
References
- 1. innospk.com [innospk.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
- 12. lanxess.com [lanxess.com]
- 13. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. my.airliquide.com [my.airliquide.com]
synthesis and reactivity of 3-Bromo-2-chloro-5-nitropyridine
An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Bromo-2-chloro-5-nitropyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of two distinct halogen atoms and a strongly electron-withdrawing nitro group on a pyridine scaffold imparts a versatile reactivity profile, making it a crucial building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed mechanistic insights into its reactivity, field-proven experimental protocols, and its applications in modern drug discovery and agrochemical development.
Introduction and Physicochemical Profile
This compound, identified by CAS Number 5470-17-7, is a specialized chemical intermediate that serves as a cornerstone in multi-step organic syntheses.[1] The strategic placement of its functional groups—a chloro group at the C-2 position, a bromo group at C-3, and a nitro group at C-5—creates a molecule with multiple, distinct reaction sites. The electron-deficient nature of the pyridine ring, further amplified by the para-directing nitro group, makes the C-2 and C-6 positions highly susceptible to nucleophilic attack, while the carbon-halogen bonds provide handles for a variety of palladium-catalyzed cross-coupling reactions. This combination of functionalities allows for sequential and regioselective modifications, a highly desirable trait for building molecular diversity in pharmaceutical and agrochemical research.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5470-17-7 | [1][3][4] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][3] |
| Molecular Weight | 237.44 g/mol | [3] |
| Appearance | White to yellow to brown solid | [1] |
| Melting Point | 54-70 °C | [1] |
| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [1] |
| Density | ~1.9 g/cm³ | [1] |
| IUPAC Name | This compound | [3] |
Synthesis of this compound
The most prevalent and high-yielding synthesis of this compound commences with a 2-hydroxypyridine precursor.[1] The process involves a two-step sequence: bromination followed by chlorination. This strategy is efficient because the hydroxyl group at the 2-position can be readily converted to a chloro group using standard chlorinating agents.
The overall synthetic transformation is outlined below:
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Synthesis from 3-Bromo-2-hydroxy-5-nitropyridine
This protocol is adapted from established literature procedures and provides a robust method for the chlorination of the hydroxypyridine intermediate.[5][6]
Materials:
-
3-Bromo-2-hydroxy-5-nitropyridine (7.25 g, 33 mmol)
-
Phosphorus oxychloride (POCl₃) (3 ml)
-
Quinoline (2 ml, 16.5 mmol)
-
Deionized water
-
Ice
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-hydroxy-5-nitropyridine (7.25 g, 33 mmol) and quinoline (2 ml, 16.5 mmol).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (3 ml) to the cooled mixture with continuous stirring.
-
Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. The reaction is exothermic, necessitating addition at 0°C to control the reaction rate and prevent side reactions. Quinoline acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
After the addition is complete, remove the ice bath and heat the reaction medium to 120°C for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into 20 ml of ice-water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum to yield the final product, this compound.
Expected Outcome: This procedure typically yields a brown solid with a high yield, often around 95% (approx. 7.5 g).[5]
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by two primary modes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reduction of the nitro group provides a third avenue for diversification.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient. This effect is significantly enhanced by the strong electron-withdrawing nitro group at the C-5 position, which activates the ortho (C-6) and para (C-2) positions towards nucleophilic attack.[7] The chlorine atom at the C-2 position is thus highly labile and can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Caption: Mechanism of Nucleophilic Aromatic Substitution at the C-2 position.
Regioselectivity: While both halogens can act as leaving groups, substitution overwhelmingly occurs at the C-2 position. This is due to two primary factors:
-
Electronic Activation: The C-2 position is para to the activating nitro group and ortho to the ring nitrogen, both of which stabilize the negative charge in the intermediate Meisenheimer complex through resonance and induction.
-
Leaving Group Ability: While bromine is generally a better leaving group than chlorine, the electronic activation at C-2 makes the C-Cl bond cleavage kinetically favored in SNAr reactions on this scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br and C-Cl bonds are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This allows for the introduction of aryl, alkyl, alkynyl, and other moieties.
Suzuki-Miyaura Coupling: This reaction couples the halo-pyridine with an organoboron species (e.g., a boronic acid) to form C-C bonds.[8][9] It is widely used to synthesize biaryl compounds.[10][11]
Sonogashira Coupling: This reaction introduces an alkyne group by coupling the halo-pyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14]
Reactivity Hierarchy: In cross-coupling reactions, the reactivity of the halide leaving group is critical. The established order is I > Br > OTf > Cl.[15] Therefore, the C-3 bromine atom will react selectively over the C-2 chlorine atom under carefully controlled conditions. This differential reactivity is a powerful tool, enabling sequential, site-selective functionalization of the pyridine ring.
Caption: A logical workflow for the sequential functionalization of the scaffold.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (NH₂) using standard reducing agents such as tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C).[1][16] This transformation is pivotal as it converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group. This new functionality opens pathways for further derivatization, such as amide bond formation, diazotization reactions, or its use as a directing group in subsequent electrophilic substitutions.
Applications in Research and Development
The synthetic versatility of this compound makes it a high-value intermediate in several industrial sectors.
-
Pharmaceutical Development: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is incorporated into scaffolds for developing novel anti-cancer agents, antibiotics, and compounds targeting specific enzymes or receptors.[2]
-
Agrochemicals: The compound is used to synthesize advanced pesticides and herbicides, contributing to crop protection and improved agricultural yields.[2]
-
Material Science: Its unique electronic properties and potential for polymerization make it a valuable component in the creation of advanced materials, including specialized polymers and coatings.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed.[3] |
| GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[3] |
Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container away from incompatible materials.
Conclusion
This compound is a quintessential example of a strategic molecular building block. Its synthesis is efficient and high-yielding, and its reactivity is well-defined and predictable. The presence of three distinct functional groups allows for a programmed, regioselective approach to synthesizing complex molecules through a combination of nucleophilic substitution, palladium-catalyzed cross-coupling, and functional group reduction. These attributes firmly establish its role as a valuable and indispensable intermediate for professionals in drug discovery, agrochemical synthesis, and materials science.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 5470-17-7 [chemicalbook.com]
- 6. 2,3-Dichloro-5-nitropyridine | 22353-40-8 | Benchchem [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3-Bromo-2-chloro-5-nitropyridine: A Cornerstone Intermediate in Pharmaceutical Synthesis
This guide provides an in-depth technical overview of 3-Bromo-2-chloro-5-nitropyridine, a pivotal intermediate in modern pharmaceutical and agrochemical development. We will move beyond a simple recitation of properties to explore the strategic considerations behind its synthesis, its versatile reactivity, and the practical methodologies for its use in complex molecule construction. The focus is on providing researchers, scientists, and drug development professionals with a framework for leveraging this unique building block effectively and safely.
Introduction: The Strategic Value of a Polysubstituted Pyridine
This compound (CAS No. 5470-17-7) is a highly functionalized heterocyclic compound.[1] Its value in synthetic chemistry is not merely a sum of its parts, but rather a consequence of the orchestrated reactivity imparted by its specific substitution pattern. The pyridine core, a common motif in bioactive molecules, is rendered exceptionally versatile by three key functional groups: a nitro group and two distinct halogens (bromine and chlorine).[1][2]
The electron-withdrawing nature of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the positions occupied by the halogens prime targets for displacement. Furthermore, the differential reactivity of the C-Cl versus the C-Br bond allows for selective and sequential transformations, such as cross-coupling reactions. Finally, the nitro group itself serves as a synthetic handle, readily reducible to an amine to enable a host of further derivatizations.[1] This confluence of features makes this compound a sought-after precursor for building complex molecular architectures, particularly in the synthesis of anti-cancer agents and antibiotics.[2]
Below is a diagram illustrating the key reactive sites on the molecule that form the basis of its synthetic utility.
Physicochemical & Safety Profile
A thorough understanding of a compound's properties is a prerequisite for its effective and safe application. The key data for this compound are summarized below.
Physical and Chemical Properties
This compound presents as a solid, with its color ranging from white to yellow or brown, likely dependent on purity.[1] Its relatively high melting point and boiling point suggest thermal stability under typical laboratory conditions, though its flash point necessitates caution.[1][3]
| Property | Value | Source(s) |
| CAS Number | 5470-17-7 | [1][4] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][5] |
| Molecular Weight | 237.44 g/mol | [4][6] |
| Appearance | White to yellow to brown solid | [1] |
| Melting Point | 54-70 °C | [1][3][4] |
| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [1][3] |
| Density | 1.9 ± 0.1 g/cm³ | [1][3] |
| Flash Point | 131.5 ± 25.9 °C | [1][3] |
Safety and Handling
From a safety perspective, this compound is classified as a hazardous substance and must be handled with appropriate precautions.[4][6] It is acutely toxic if ingested and poses a risk of serious eye damage.[6][7]
| Hazard Class | GHS Classification | Precautionary Statement Examples | Source(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [4][6][7] |
| Serious Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6][7] |
| Skin & Respiratory | May cause skin and respiratory irritation | P261: Avoid breathing dust. P280: Wear protective gloves. | [7] |
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[4][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
Synthesis Pathway
The synthesis of this compound typically begins with a pre-functionalized pyridine ring, such as 2-hydroxy-5-nitropyridine.[1] The process involves sequential halogenation steps, which must be carefully controlled to achieve the desired substitution pattern with high yield and purity.[1] The following diagram and protocol outline a representative synthetic approach.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS#:5470-17-7 | Chemsrc [chemsrc.com]
- 4. This compound 97 5470-17-7 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accelachem.com [accelachem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
The Lynchpin of Modern Agrochemicals: A Technical Guide to the Applications of 3-Bromo-2-chloro-5-nitropyridine
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
In the relentless pursuit of global food security, the development of potent and selective agrochemicals is paramount. At the heart of many modern synthetic pathways for novel fungicides, herbicides, and insecticides lies the versatile heterocyclic intermediate, 3-Bromo-2-chloro-5-nitropyridine. This technical guide provides an in-depth exploration of the critical role this molecule plays in the synthesis of a new generation of crop protection agents. We will dissect the chemical reactivity of this compound, detail its application in the synthesis of key agrochemical classes, and present experimental protocols and biological activity data to illustrate its significance in the field.
Introduction: The Strategic Importance of this compound
This compound (CAS 5470-17-7) is a highly functionalized pyridine derivative that has emerged as a cornerstone in the synthesis of complex agrochemicals.[1][2] Its strategic importance stems from the unique arrangement of its substituents: a bromine atom, a chlorine atom, and a nitro group on the pyridine ring. This configuration imparts a high degree of reactivity and selectivity, making it an ideal scaffold for the construction of diverse and biologically active molecules.[1]
The electron-withdrawing nature of the nitro group, coupled with the presence of two different halogen atoms at positions amenable to nucleophilic substitution, allows for a stepwise and controlled derivatization of the pyridine core. This chemical versatility has been exploited by agrochemical researchers to develop novel compounds with a range of biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₂BrClN₂O₂ | [3] |
| Molecular Weight | 237.44 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 66-70 °C | [3] |
| CAS Number | 5470-17-7 | [3] |
Synthesis of this compound
The efficient synthesis of this compound is a critical first step in its application. A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is based on established chemical literature and provides a reliable method for the preparation of the title compound.
Materials:
-
3-Amino-5-nitropyridine
-
Copper(II) Bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Diazotization: In a round-bottom flask, dissolve 3-amino-5-nitropyridine in acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite to the cooled solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of Copper(II) Bromide in acetonitrile.
-
Slowly add the diazotized solution to the CuBr₂ solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Applications in Fungicide Synthesis
The pyridine ring is a key structural motif in many successful fungicides. This compound serves as a valuable starting material for the synthesis of novel fungicidal compounds, particularly nicotinamide and pyrazole carboxamide derivatives.
Nicotinamide Derivatives
Nicotinamide derivatives have demonstrated significant antifungal activity. The synthesis often involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring.
Caption: Synthetic pathway to fungicidal nicotinamide derivatives.
A study on the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showcased the utility of related pyridine building blocks. Several of these compounds exhibited moderate to good in vitro activity against a panel of phytopathogenic fungi.[4][5]
Table 1: In Vitro Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [4]
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| 6a | Gibberella zeae | >50% inhibition at 100 µg/mL |
| 6b | Gibberella zeae | 81.3 |
| 6c | Gibberella zeae | >50% inhibition at 100 µg/mL |
| 6b | Fusarium oxysporum | 97.8 |
| 6b | Cytospora mandshurica | 176.5 |
| Boscalid (Commercial Fungicide) | Gibberella zeae | >50% inhibition at 100 µg/mL |
| Carboxin (Commercial Fungicide) | Gibberella zeae | >50% inhibition at 100 µg/mL |
Applications in Herbicide Synthesis
The versatility of this compound extends to the development of novel herbicides. The substituted pyridine scaffold is present in several classes of herbicides with different modes of action.
Pyridine-based Protoporphyrinogen Oxidase (PPO) Inhibitors
Recent research has focused on the development of PPO-inhibiting herbicides containing a pyridine moiety. These compounds have shown promise for broad-spectrum weed control.[6][7][8]
Caption: General synthetic route to herbicidal pyridine derivatives.
A series of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, synthesized from related pyridine precursors, demonstrated potent herbicidal activity against a range of weeds in greenhouse and field trials.[9]
Table 2: Herbicidal Activity of Substituted 3-(pyridin-2-yl)benzenesulfonamide Derivatives [9]
| Compound | Application Rate (g/ha) | Weed Species | % Control |
| II6 | 37.5 | Velvetleaf, Barnyard grass | High |
| II7 | 37.5 | Velvetleaf, Foxtail | High |
| III2 | 37.5 | Youth-and-old age, Barnyard grass | High |
| III4 | 37.5 | Youth-and-old age, Foxtail | High |
| Saflufenacil (Commercial Herbicide) | 37.5 | Various | Equivalent to test compounds |
| Sulcotrione (Commercial Herbicide) | 37.5 | Various | Lower than test compounds |
Applications in Insecticide Synthesis
The chloronicotinyl class of insecticides, which act on the insect central nervous system, represents a major application of pyridine chemistry in crop protection.[10] While many commercial syntheses of chloronicotinyl insecticides may start from different pyridine precursors, this compound provides a valuable platform for the synthesis of novel insecticidal analogues.
Pyridinyl-Pyrazole Carboxamides
The insecticide chlorantraniliprole, a pyridinyl-pyrazole carboxamide, is a highly effective insecticide. Its synthesis involves the coupling of a substituted pyrazole carboxylic acid with an anthranilamide. The key pyrazole intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, can be conceptually derived from precursors accessible from this compound.[11][12][13]
Caption: Conceptual pathway to insecticidal pyridinyl-pyrazole carboxamides.
Studies on functionalized pyridines have yielded compounds with significant insecticidal activity against pests like the cowpea aphid (Aphis craccivora).[10]
Table 3: Insecticidal Activity of Functionalized Pyridine Derivatives against Aphis craccivora Nymphs (24h) [10]
| Compound | LC₅₀ (mg/L) |
| 1a | 0.207 |
| 1b | 0.185 |
| 1c | 0.127 |
| 1d | 0.098 |
| 1f | 0.080 |
| Acetamiprid (Commercial Insecticide) | 0.045 |
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile intermediate in the discovery and development of modern agrochemicals. Its unique chemical architecture allows for the efficient synthesis of a wide array of fungicidal, herbicidal, and insecticidal compounds. The ability to selectively functionalize the pyridine ring at multiple positions provides a powerful tool for fine-tuning the biological activity and physicochemical properties of the resulting agrochemicals.
Future research will undoubtedly continue to leverage the synthetic potential of this compound and its derivatives to address the ongoing challenges in agriculture, including the emergence of resistant pests and weeds and the need for more environmentally benign crop protection solutions. The development of novel catalytic methods for the derivatization of this intermediate will further expand its utility and solidify its position as a lynchpin in the synthesis of next-generation agrochemicals.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-溴-2-氯-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives | CoLab [colab.ws]
- 8. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Bromo-2-chloro-5-nitropyridine
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and quality assessment of 3-Bromo-2-chloro-5-nitropyridine (CAS No. 5470-17-7). As a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals, rigorous structural confirmation is paramount.[1] This document, designed for researchers and drug development professionals, moves beyond a simple presentation of data, focusing instead on the causality behind experimental choices and the logic of spectral interpretation. We will explore the unique spectroscopic signatures of this molecule as revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights and validated protocols.
Introduction: The Molecular Profile of this compound
This compound is a substituted pyridine ring with the molecular formula C₅H₂BrClN₂O₂.[2][3] Its structure is characterized by a pyridine core bearing three distinct and highly electronegative substituents: a bromine atom at position 3, a chlorine atom at position 2, and a nitro group at position 5. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, but also imparts a distinct and complex spectroscopic fingerprint.[1]
Accurate characterization is not merely an academic exercise; it is the foundation of reproducible, high-quality research and manufacturing. Each spectroscopic technique provides a different piece of the structural puzzle, and together they offer a self-validating system for confirming the molecule's identity, purity, and stability. This guide will dissect each piece of that puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
Expertise & Rationale: Experimental Design
The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound. Its polarity is sufficient to dissolve the compound, and its residual proton signal (a singlet at ~7.26 ppm) and carbon signals (a triplet at ~77.2 ppm) are well-documented and typically do not overlap with the analyte's signals.[4] Using a deuterated solvent is essential to avoid overwhelming the spectrum with signals from the solvent itself.[4]
-
Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, Tetramethylsilane (TMS) is the traditional internal standard, defined as 0.0 ppm for both ¹H and ¹³C NMR. Its inclusion provides an absolute reference point, ensuring high accuracy and comparability of chemical shift data across different instruments and experiments.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Visualization: NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Data Analysis and Interpretation
The pyridine ring has two protons, at positions H-4 and H-6. Due to the strong electron-withdrawing effects of the nitro group and the halogens, these protons are expected to be significantly deshielded, appearing far downfield in the ¹H NMR spectrum.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale / Notes |
| ¹H | H-4 | ~8.4 | Doublet (d) | ~2.5 - 3.0 | Coupled to H-6. Deshielded by adjacent electron-withdrawing groups. |
| ¹H | H-6 | ~9.0 | Doublet (d) | ~2.5 - 3.0 | Coupled to H-4. Most deshielded proton due to proximity to the ring nitrogen and para to the nitro group. |
| ¹³C | C-2 | ~150 | Singlet (s) | - | Carbon bearing the chlorine atom. |
| ¹³C | C-3 | ~115 | Singlet (s) | - | Carbon bearing the bromine atom. |
| ¹³C | C-4 | ~145 | Singlet (s) | - | Aromatic CH. |
| ¹³C | C-5 | ~140 | Singlet (s) | - | Carbon bearing the nitro group. |
| ¹³C | C-6 | ~155 | Singlet (s) | - | Aromatic CH, most deshielded carbon adjacent to nitrogen. |
Note: Predicted values are based on substituent effects in similar pyridine systems. Actual experimental values should be used for definitive characterization.
-
¹H NMR Spectrum: The spectrum is expected to show two distinct signals in the aromatic region. The proton at the C-6 position will likely be further downfield than the C-4 proton. They will appear as doublets due to mutual coupling (meta-coupling, ⁴JHH), with a small coupling constant (J) typically in the range of 2-3 Hz.
-
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display five unique signals, one for each carbon atom in the pyridine ring, as there is no molecular symmetry. The chemical shifts are influenced by the attached substituents, with carbons bonded to halogens or adjacent to the nitrogen and nitro group appearing at characteristic positions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at frequencies corresponding to its natural vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)
The Attenuated Total Reflectance (ATR) sampling technique is a modern, efficient alternative to traditional KBr pellets, requiring minimal sample preparation.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract signals from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Visualization: IR Spectroscopy Workflow
Caption: Workflow for FTIR-ATR spectroscopic analysis.
Data Analysis and Interpretation
The IR spectrum of this compound is dominated by vibrations from the nitro group and the substituted pyridine ring.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3100 - 3000 | Weak | Aromatic C-H | Stretching |
| ~1600 - 1570 | Medium | Aromatic C=C / C=N | Ring Stretching |
| ~1530 - 1510 | Strong | N-O (Nitro Group) | Asymmetric Stretching |
| ~1350 - 1330 | Strong | N-O (Nitro Group) | Symmetric Stretching |
| ~1100 - 1000 | Medium | C-Cl | Stretching |
| ~850 - 800 | Medium | C-H out-of-plane | Bending |
| Below 700 | Medium | C-Br | Stretching |
The two most diagnostic peaks in the spectrum are the strong, sharp absorptions corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations of the nitro (NO₂) group . The presence of these two intense bands is a definitive indicator of the nitro functionality.[5] The positions of the aromatic ring stretches and the C-Cl and C-Br stretches provide further confirmatory evidence.
Mass Spectrometry (MS): The Unimpeachable Molecular Weight
Mass spectrometry provides two pieces of unequivocal information: the molecular weight of the compound and, through fragmentation and isotopic patterns, confirmation of its elemental composition.
Expertise & Rationale: Ionization Method
Electron Ionization (EI) is a robust and widely used technique for the analysis of relatively small, thermally stable organic molecules. It produces a radical cation known as the molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The high energy of EI also induces predictable fragmentation, which can provide additional structural clues.
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the separated ions to generate the mass spectrum.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
Data Analysis and Interpretation: The Isotopic Signature
The most compelling feature in the mass spectrum of this compound is its unique isotopic pattern, arising from the natural abundance of bromine and chlorine isotopes.
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.
A molecule containing one chlorine and one bromine atom will exhibit a characteristic cluster of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺.
Table 3: Predicted Mass Spectrum Data for this compound
| m/z Value (Da) | Ion Composition | Relative Abundance | Interpretation |
| 236 | C₅H₂⁷⁹Br³⁵ClN₂O₂ | ~75% | M⁺ (Base Peak) |
| 238 | C₅H₂⁸¹Br³⁵ClN₂O₂ / C₅H₂⁷⁹Br³⁷ClN₂O₂ | ~100% | (M+2)⁺ |
| 240 | C₅H₂⁸¹Br³⁷ClN₂O₂ | ~25% | (M+4)⁺ |
| 190 | [M - NO₂]⁺ | Variable | Loss of nitro group |
| 160 | [M - NO₂ - Cl]⁺ or [M - NO - O - Cl]⁺ | Variable | Subsequent fragmentation |
Note: The exact mass of the monoisotopic molecular ion is 235.89882 Da.[6] Abundances are approximate.
The presence of a cluster of peaks at m/z 236, 238, and 240 with a relative intensity ratio of approximately 3:4:1 is an unambiguous confirmation that the molecule contains one bromine and one chlorine atom.[7] This pattern is a powerful diagnostic tool that few other techniques can provide. Further fragmentation often involves the loss of the nitro group (a loss of 46 Da) or individual components like NO (30 Da) and O (16 Da), which is characteristic of nitroaromatic compounds.[8][9]
Conclusion
The spectroscopic characterization of this compound is a clear example of a self-validating analytical workflow. NMR spectroscopy elucidates the precise arrangement of the proton and carbon skeleton. IR spectroscopy provides definitive confirmation of the critical nitro functional group. Finally, mass spectrometry confirms the molecular weight and, via its unique isotopic signature, the presence of both bromine and chlorine atoms. Together, these techniques provide an unassailable body of evidence for the structure and identity of the compound, ensuring the integrity and reliability of any subsequent research or development efforts.
References
- 1. innospk.com [innospk.com]
- 2. This compound 97 5470-17-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-2-chloro-5-nitropyridine
Introduction: Acknowledging the Reactive Potential
3-Bromo-2-chloro-5-nitropyridine is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its trifunctionalized pyridine ring, featuring bromine, chlorine, and a nitro group, offers a versatile platform for molecular elaboration.[1] However, this inherent reactivity also necessitates a profound understanding and rigorous adherence to safety protocols. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and experimental integrity. Our approach moves beyond a simple checklist, delving into the rationale behind each procedural recommendation to foster a culture of intrinsic safety.
Section 1: Compound Identification and Physicochemical Profile
A foundational element of safe handling is a thorough understanding of the compound's physical and chemical identity. This data informs everything from storage conditions to the appropriate selection of personal protective equipment.
| Property | Value | Source |
| CAS Number | 5470-17-7 | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1] |
| Molecular Weight | 237.44 g/mol | [2] |
| Appearance | White to yellow to brown solid/powder | [1][3] |
| Melting Point | 54-70 °C (129.2-158 °F) | [1][3] |
| Boiling Point | ~293.8 °C at 760 mmHg | [1] |
| Density | ~1.9 g/cm³ | [1] |
| Flash Point | ~131.5 °C | [1] |
Section 2: Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance.[2] Understanding the specific nature of these hazards is critical for risk mitigation. The Globally Harmonized System (GHS) provides a clear framework for this.
GHS Pictograms:
Signal Word: Danger[2]
Hazard Statements:
-
H301: Toxic if swallowed. [2] Ingestion of even small quantities can lead to severe systemic toxicity.
-
H318: Causes serious eye damage. [2] Direct contact can result in irreversible damage to the eyes.
Precautionary Statements (Selected):
-
P264: Wash hands, face, and any exposed skin thoroughly after handling.[2][3]
-
P270: Do not eat, drink or smoke when using this product.[2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Section 3: The Core of Safe Handling - A Self-Validating System
The following protocols are designed to be a self-validating system, where each step reinforces the overall safety of the operation.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to this compound is through robust engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute. The sash should be kept as low as possible.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors, especially in storage areas.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is not arbitrary; it is a chemically-informed decision based on the known hazards.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[6]
-
Hand Protection: Chemical-resistant gloves are required. While nitrile gloves may offer minimal protection for incidental contact, butyl rubber or other impervious gloves are recommended for more extensive handling.[5][7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[5][6] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5]
Caption: PPE selection workflow for handling this compound.
Storage and Reactivity Profile
Proper storage is crucial to maintain the stability and integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1] Keep containers tightly closed when not in use.[3][4] Recommended storage temperatures are often between 2-8°C.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4]
Section 4: Emergency Protocols - Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[3][5] Seek immediate medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[3][5]
Spill Response
The response to a spill should be dictated by its size and the immediate hazards it presents.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert all personnel.[8]
-
If the spill poses a fire or significant inhalation hazard, activate the building's fire alarm to initiate a full evacuation.[8][9]
-
From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill.[8]
-
Do not attempt to clean up a major spill unless you are a trained emergency responder.[10]
-
Caption: Emergency spill response decision tree.
Section 5: Disposal Considerations
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][4] Contact your institution's Environmental Health & Safety department for specific disposal procedures. Do not dispose of this chemical down the drain or in general waste.
Conclusion: A Commitment to Safety and Scientific Excellence
The utility of this compound in advancing chemical synthesis is undeniable. However, its potential hazards demand a commensurate level of respect and diligence. By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely leverage the synthetic potential of this valuable intermediate, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. accelachem.com [accelachem.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]
- 10. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-nitropyridine in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-chloro-5-nitropyridine (CAS No: 5470-17-7). In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of solubility. Furthermore, a detailed, step-by-step experimental protocol is provided for researchers and drug development professionals to accurately determine its solubility in a range of common laboratory solvents. This guide is intended to be a practical resource for scientists working with this versatile organic synthesis intermediate.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its trifunctionalized pyridine ring structure, featuring bromo, chloro, and nitro groups, offers multiple reaction sites for the construction of complex molecules.[1] A thorough understanding of its solubility in various solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This guide aims to bridge the current gap in available solubility data by providing both a theoretical and a practical approach to understanding and determining the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| CAS Number | 5470-17-7 | [2][3][4] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2][3][4] |
| Molecular Weight | 237.44 g/mol | [2][3] |
| Appearance | White to yellow to brown solid | [1] |
| Melting Point | 66-70 °C | [3] |
| Structure | Pyridine ring substituted with bromo, chloro, and nitro groups | [2][3] |
The presence of highly electronegative atoms (N, O, Cl) and the polar nitro group (NO₂) introduce significant polarity to the molecule. However, the aromatic pyridine ring and the halogen substituents (Br, Cl) also contribute to its nonpolar character. This dual nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Predictive Analysis of Solubility
The principle of "like dissolves like" is a cornerstone of predicting solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.
Predicted Solubility in Common Solvents
Based on the structure of this compound, we can predict its relative solubility in different classes of solvents:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Its large, nonpolar aromatic and halogenated structure is likely to limit its solubility in highly polar protic solvents like water. Moderate solubility is expected in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar regions of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but do not have O-H or N-H bonds. Due to the significant dipole moment of this compound arising from its nitro and chloro groups, it is predicted to have good solubility in these solvents. Dipole-dipole interactions between the solute and solvent molecules will be the primary driving force for dissolution.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low polarity. The aromatic pyridine ring and halogen atoms of this compound can interact favorably with nonpolar solvents through London dispersion forces. Therefore, moderate to good solubility is anticipated, particularly in aromatic solvents like toluene due to potential π-π stacking interactions. Dichloromethane, with its moderate polarity, is also expected to be a good solvent. Hexane, being entirely nonpolar, is likely to be a poorer solvent compared to toluene or dichloromethane.
The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of this compound.
Caption: Predicted solubility based on molecular interactions.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected solvents (analytical grade): Water, Ethanol, Methanol, Acetone, Acetonitrile, DMF, DMSO, Hexane, Toluene, Dichloromethane
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Spatula
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[8] This step is critical to remove any undissolved solid particles.
-
-
Dilution:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
-
Quantitative Analysis:
-
Analyze the diluted samples and the standard solutions using a validated HPLC or GC method.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, accounting for the dilution factor. The result can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.
| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Water | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Dichloromethane (DCM) | Moderately Polar | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
Conclusion
References
- 1. innospk.com [innospk.com]
- 2. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 5470-17-7 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. teachy.ai [teachy.ai]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. pubs.acs.org [pubs.acs.org]
electrophilic and nucleophilic sites of 3-Bromo-2-chloro-5-nitropyridine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-2-chloro-5-nitropyridine
Authored by a Senior Application Scientist
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the distinct electronic environment of the pyridine ring, which is heavily influenced by three key substituents: a nitro group and two halogens. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineates its primary electrophilic and nucleophilic centers, and offers field-proven insights into its reactivity. We will explore the theoretical underpinnings of its reactivity profile, supported by mechanistic discussions and practical experimental protocols derived from authoritative sources. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.
Introduction: The Molecular Architecture and Significance
This compound (CAS 5470-17-7) is a crystalline solid that serves as a pivotal intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core substituted with a bromo, a chloro, and a nitro group, creates a molecule with a highly polarized and electron-deficient aromatic system.[1][2][3] Understanding the interplay of these substituents is crucial for predicting and controlling its chemical behavior.
The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons.[4] This fundamental property makes pyridine less reactive than benzene towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.[4][5] The addition of three powerful electron-withdrawing groups (EWGs) dramatically amplifies this effect, rendering the ring exceptionally electrophilic and paving the way for facile nucleophilic aromatic substitution (SNAr) reactions.
| Property | Value | Source |
| CAS Number | 5470-17-7 | [1][2][6][7] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][2][3][7] |
| Molecular Weight | 237.44 g/mol | [1][2][3][7] |
| Melting Point | 54-58 °C | [1] |
| Appearance | White to yellow or brown solid | [1] |
Analysis of Electronic Effects and Reactive Sites
The reactivity of this compound is a direct consequence of the cumulative electronic effects of its substituents. A logical analysis of these effects allows for a precise prediction of the molecule's electrophilic and nucleophilic centers.
The Dominance of Electron-Withdrawing Forces
-
Pyridine Nitrogen: The nitrogen atom inductively withdraws electron density and creates permanent dipoles, making the α (C2, C6) and γ (C4) positions significantly electron-poor.[8]
-
Nitro Group (-NO₂) at C5: As one of the most powerful EWGs, the nitro group deactivates the entire ring towards electrophiles through both strong inductive (-I) and resonance (-M) effects. Crucially, it strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it (C4, C6, and C2).
-
Halogens (-Cl at C2, -Br at C3): Both chlorine and bromine are strongly electron-withdrawing through induction (-I effect).[9] While they possess lone pairs capable of resonance donation (+M effect), their inductive withdrawal is the dominant factor in this highly electron-poor system. Their primary role, however, is to act as leaving groups in SNAr reactions.
The synergy of these three EWGs makes the pyridine ring an exceptionally potent electrophile.
Identifying the Primary Nucleophilic and Electrophilic Sites
-
Primary Electrophilic Sites (Carbon atoms susceptible to nucleophilic attack):
-
C2 Position: This is the most electrophilic carbon and the principal site for nucleophilic attack. It is activated by three factors: (1) its ortho position to the ring nitrogen, (2) its ortho position to the C3-bromo group, and (3) its para position relative to the powerful C5-nitro group. Furthermore, it bears a chlorine atom, which is an excellent leaving group for SNAr reactions.
-
C4 and C6 Positions: These positions are also highly activated (ortho and para to the nitro group, and para and ortho to the nitrogen, respectively). However, they lack a leaving group, making direct SNAr less favorable than at C2. Reactions at these sites would require alternative pathways like Vicarious Nucleophilic Substitution (VNS).[10][11]
-
C3 Position: While bearing a bromine leaving group, this position is less electrophilic than C2. It is meta to the nitrogen and meta to the nitro group, receiving less resonance-based activation for nucleophilic attack.
-
-
Primary Nucleophilic Site (Atom susceptible to electrophilic attack):
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom is the most basic and nucleophilic center of the molecule. However, its nucleophilicity is severely diminished by the attached electron-deficient ring and the EWGs. It will react with strong electrophiles, such as protons in strong acids, but is a very weak base.
-
-
Electrophilic Aromatic Substitution:
-
Given the extreme electron deficiency of the ring, electrophilic aromatic substitution is exceptionally difficult and generally not a viable reaction pathway.[5][12] Forcing such a reaction would theoretically favor the C3 position, which is the least deactivated, but this is not a practical consideration.[4][13]
-
The logical flow of these electronic influences is visualized below.
Caption: Logical flow of electronic effects in this compound.
Reaction Mechanisms and Experimental Validation
The theoretical analysis is strongly supported by extensive experimental evidence. The predominant reaction pathway for this molecule is the SNAr mechanism, typically involving the displacement of the C2-chloride.
The SNAr Mechanism at the C2 Position
Nucleophilic aromatic substitution is integral to the synthesis of many essential medicines and proceeds via a well-established two-step mechanism.[14]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the highly electrophilic C2 carbon. This is the rate-determining step, as it temporarily breaks the aromaticity of the ring.
-
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, most importantly, onto the electronegative nitrogen atom and the oxygen atoms of the nitro group, which provides substantial stabilization.
-
Rearomatization: The complex rapidly rearomatizes by expelling the chloride leaving group, yielding the final substituted product.
This mechanism is depicted below.
Caption: Generalized mechanism for SNAr at the C2 position.
Experimental Protocol: Synthesis of a 2-Aminopyridine Derivative
This protocol details a typical SNAr reaction, displacing the C2-chloride with an amine, a common transformation in drug discovery. The presence of a base is required to neutralize the HCl generated in situ.
Reaction: this compound + Benzylamine → 3-Bromo-N-benzyl-5-nitropyridin-2-amine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.37 g, 10 mmol).
-
Solvent and Base: Add the solvent (e.g., 50 mL of CH₃CN) followed by the base (e.g., 2.07 g, 15 mmol of K₂CO₃).
-
Nucleophile Addition: While stirring the suspension, add benzylamine (e.g., 1.20 g, 11 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic base.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Bromo-N-benzyl-5-nitropyridin-2-amine.
Causality: The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it effectively solvates the reactants and intermediates without interfering with the nucleophile.[14] Heating is necessary to overcome the activation energy associated with breaking the aromaticity in the rate-determining step.
Other Potential Reactions
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions (e.g., H₂, Pd/C; or SnCl₂, HCl). This transformation is a powerful tool for further functionalization, opening pathways for amide bond formation, diazotization, and other amine-based chemistries.[1][15] This reduction is often performed after an initial SNAr reaction at the C2 position.
Conclusion
The chemical personality of this compound is unequivocally defined by its extreme electron deficiency. This property, a direct result of the synergistic effects of the pyridine nitrogen and the three electron-withdrawing substituents, renders the molecule a potent electrophile. The C2 position is the primary site of reactivity, readily undergoing nucleophilic aromatic substitution with a wide range of nucleophiles, a characteristic that cements its role as a valuable and versatile building block in modern synthetic chemistry. Conversely, the molecule is inert to electrophilic attack on the ring and possesses a weakly nucleophilic nitrogen atom. A thorough understanding of these electronic principles is paramount for any scientist aiming to successfully incorporate this powerful intermediate into a synthetic strategy.
References
- 1. innospk.com [innospk.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. homework.study.com [homework.study.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to High-Purity 3-Bromo-2-chloro-5-nitropyridine for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity reagents is a critical, foundational step that dictates the success of complex synthetic routes. 3-Bromo-2-chloro-5-nitropyridine (CAS No. 5470-17-7) is a pivotal intermediate, prized for its versatile reactivity in constructing novel molecular architectures. This guide provides an in-depth technical overview of this compound, a comparative analysis of commercial suppliers, and field-proven insights into its application in key synthetic transformations.
The Strategic Importance of this compound in Synthesis
This compound is a polysubstituted pyridine ring, a structural motif prevalent in a vast array of biologically active compounds.[1] Its utility stems from the orthogonal reactivity of its substituents. The electron-withdrawing nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the C2 and C6 positions. The chlorine and bromine atoms serve as excellent leaving groups and handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This multi-functional nature allows for sequential, site-selective modifications, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Commercial Supplier Analysis for High-Purity Grades
The quality of starting materials is paramount to ensure reproducibility and minimize downstream purification challenges. High-purity this compound is essential to prevent the introduction of impurities that could interfere with catalytic cycles or lead to unwanted side products. Below is a comparative summary of offerings from reputable commercial suppliers.
| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 97% | Not specified | 5470-17-7 | C₅H₂BrClN₂O₂ | 237.44 |
| TCI America | >98.0% | GC | 5470-17-7 | C₅H₂BrClN₂O₂ | 237.44 |
| Chem-Impex | ≥99% | HPLC | 5470-17-7 | C₅H₂BrClN₂O₂ | 237.44 |
| ChemScene | ≥98% | Not specified | 5470-17-7 | C₅H₂BrClN₂O₂ | 237.44 |
| Santa Cruz Biotechnology | 98% | Not specified | 5470-17-7 | C₅H₂BrClN₂O₂ | 237.44 |
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. The following protocol details a typical reaction of this compound with an amine nucleophile.
Rationale and Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group at the C5 position lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack. The amine nucleophile adds to the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride leaving group. The choice of a base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add the desired amine nucleophile (1.1 equivalents), followed by triethylamine (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-amino-3-bromo-5-nitropyridine derivative.[3]
// Node Definitions Setup [label="1. Reaction Setup\n- this compound\n- Anhydrous Ethanol", fillcolor="#F1F3F4"]; Addition [label="2. Reagent Addition\n- Amine Nucleophile\n- Triethylamine", fillcolor="#F1F3F4"]; Reaction [label="3. Reaction Conditions\n- Reflux (e.g., 78°C)\n- 2-4 hours", fillcolor="#F1F3F4"]; Monitoring [label="4. Monitoring\n- TLC", fillcolor="#F1F3F4"]; Workup [label="5. Work-up\n- Solvent Removal", fillcolor="#F1F3F4"]; Purification [label="6. Purification\n- Extraction\n- Column Chromatography", fillcolor="#F1F3F4"]; Product [label="Pure Product\n2-Amino-3-bromo-5-nitropyridine\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Addition; Addition -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for the SNAr reaction.Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The following protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
Rationale and Mechanistic Insight
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the oxidative addition of the aryl halide to the palladium(0) catalyst. A base is required to activate the boronic acid for transmetalation. The solvent system, often a mixture of an organic solvent and water, is crucial for dissolving both the organic and inorganic reagents.
// Node Definitions Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)L₂-X", shape=ellipse, fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Both [label="Ar-Pd(II)L₂-R", shape=ellipse, fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="R-B(OH)₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=plaintext];
// Edges Pd0 -> PdII_Aryl [label=" Oxidative\n Addition", pos="c,c"]; ArylHalide -> OxAdd [style=invis]; OxAdd -> Pd0 [style=invis]; PdII_Aryl -> PdII_Both [label=" Transmetalation", pos="c,c"]; BoronicAcid -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_Aryl [style=invis]; PdII_Both -> Product [label=" Reductive\n Elimination", pos="c,c"]; Product -> RedElim [style=invis]; RedElim -> PdII_Both [style=invis]; PdII_Both -> Pd0 [style=invis]; Product -> Pd0 [label=" Catalyst\n Regeneration"]; }
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[4]
Conclusion
High-purity this compound is an indispensable tool for the modern synthetic chemist. Its predictable reactivity in both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules. By carefully selecting a reputable supplier and employing well-rationalized experimental protocols, researchers can confidently leverage the synthetic potential of this versatile building block to advance their drug discovery and development programs.
References
Methodological & Application
Protocol for Selective Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-chloro-5-nitropyridines
An Application Note for Medicinal and Process Chemists
Abstract
This application note provides a comprehensive and robust protocol for the selective Suzuki-Miyaura cross-coupling of 3-Bromo-2-chloro-5-nitropyridine. The inherent differential reactivity of the C-Br and C-Cl bonds on this electron-deficient pyridine scaffold presents a strategic opportunity for regioselective C-C bond formation, a critical transformation in the synthesis of complex pharmaceutical intermediates. We detail a validated methodology that preferentially targets the C-3 bromine position, leaving the C-2 chlorine atom intact for subsequent downstream functionalization. This guide explains the mechanistic rationale behind reagent selection and reaction conditions, offers a detailed step-by-step experimental procedure, and includes a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of Selective Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and relatively mild conditions in forging carbon-carbon bonds.[1][2] In drug discovery, its application is ubiquitous for constructing the biaryl and hetero-biaryl cores prevalent in a vast number of therapeutic agents.[3][4][5]
The substrate, this compound, is a valuable building block precisely because it possesses two distinct halogen leaving groups. The challenge—and the synthetic opportunity—lies in achieving selective functionalization at one site over the other. The relative reactivity of organic halides in the rate-determining oxidative addition step of the Suzuki coupling typically follows the order: I > Br > OTf >> Cl.[6][7][8] This reactivity gradient is governed by the carbon-halogen bond dissociation energy; the weaker C-Br bond undergoes oxidative addition with a palladium(0) catalyst much more readily than the stronger C-Cl bond.[9]
This protocol leverages this intrinsic reactivity difference to establish a highly regioselective synthesis of 3-aryl-2-chloro-5-nitropyridines, providing a modular platform for generating molecular diversity.
Mechanistic Rationale and Component Selection
The success of a selective Suzuki-Miyaura coupling hinges on the careful orchestration of the catalyst, base, and solvent system. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][10]
-
Catalyst System - Pd(PPh₃)₄: For the coupling of an aryl bromide, the classic and commercially available Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and economical choice.[11][12] It serves as a stable precatalyst that readily releases the active Pd(0)L₂ species in solution. While more advanced Buchwald-type ligands like SPhos or XPhos are essential for activating stubborn aryl chlorides, they are generally not required for the more reactive C-Br bond and could potentially lead to undesired reactivity at the C-Cl position under forcing conditions.[13][14]
-
Base - K₂CO₃ or K₃PO₄: The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[7][15] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. Both potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective choices. K₃PO₄ is a slightly stronger base and can sometimes improve rates for less reactive boronic acids. An aqueous solution of the base is often used to ensure its solubility and facilitate the reaction.
-
Solvent System - Dioxane/Water or Toluene/Water: A biphasic solvent system is standard for Suzuki couplings.[7][10] 1,4-Dioxane or Toluene are excellent organic solvents for dissolving the aryl halide and catalyst, while a small amount of water is necessary to dissolve the inorganic base.[16] This biphasic mixture allows all components to interact effectively at the interface. Thorough degassing of the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, Anhydrous
-
Deionized Water
-
Ethyl Acetate (for work-up)
-
Brine (saturated NaCl solution, for work-up)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Vigorously stir the resulting suspension and purge with a subsurface stream of inert gas for 15-20 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: To the stirring mixture, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in one portion. The yellow color of the mixture may darken.
-
Heating: Lower the flask into a preheated oil bath at 90-100 °C. Attach a reflux condenser under a continued positive pressure of inert gas.
-
Reaction Monitoring: Stir the reaction at temperature for 4-16 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-chloro-5-nitropyridine product.
Summary of Key Parameters and Expected Results
The following table provides a generalized summary of reaction parameters for achieving high selectivity and yield. Actual conditions may require minor optimization depending on the specific boronic acid used.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | C-Br bond is significantly more reactive than C-Cl in oxidative addition.[8][9] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Effective and economical for aryl bromides; avoids over-reactivity.[12] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Activates boronic acid for transmetalation without being overly harsh.[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Biphasic system effectively dissolves both organic and inorganic reagents.[10][16] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for catalysis without promoting C-Cl activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
| Expected Yield | 65 - 95% | Varies with the electronic and steric nature of the boronic acid partner. |
| Selectivity | >95:5 (C-Br : C-Cl) | Excellent regioselectivity is expected under these conditions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Reaction temperature too low. | 1. Use fresh, high-purity Pd(PPh₃)₄.2. Ensure thorough degassing of the solvent mixture before adding the catalyst.3. Increase temperature in 10 °C increments, up to 110 °C. |
| Significant Dehalogenation | The reaction of the organopalladium intermediate with trace water or other protic sources. | Ensure use of anhydrous solvents (prior to water addition for the base). Consider a stronger, non-hydroxide base like Cs₂CO₃. |
| Boronic Acid Homocoupling | Caused by oxygen in the reaction mixture. | Improve the degassing procedure. Ensure a tight seal and positive inert gas pressure throughout the reaction. |
| Poor Selectivity (C-Cl Coupling) | 1. Reaction temperature is too high or time is excessively long.2. Use of a highly active catalyst system designed for chlorides. | 1. Reduce the reaction temperature and monitor carefully to stop the reaction upon consumption of starting material.2. Avoid using highly active phosphine ligands (e.g., XPhos, SPhos) unless C-Cl coupling is desired in a subsequent step. |
Conclusion
This application note provides a reliable and scientifically grounded protocol for the selective Suzuki-Miyaura coupling of this compound at the C-3 position. By understanding the principles of differential halide reactivity and carefully selecting the reaction components, researchers can confidently synthesize valuable 3-aryl-2-chloro-5-nitropyridine intermediates. This selective approach preserves the C-2 chlorine for subsequent transformations, such as nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction, thereby maximizing the synthetic utility of this versatile building block in the rapid development of new chemical entities.
References
- 1. byjus.com [byjus.com]
- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
The Strategic Synthesis of 2,3,5-Trisubstituted Pyridines: An Application Guide to the Versatile Building Block, 3-Bromo-2-chloro-5-nitropyridine
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] The specific arrangement of substituents on this heterocyclic scaffold dictates its biological activity and physical properties. Among the vast chemical space of substituted pyridines, the 2,3,5-trisubstituted pattern is of particular significance, appearing in a range of bioactive molecules. The synthesis of these complex structures, however, demands a strategic and often multi-step approach. This guide provides an in-depth exploration of 3-Bromo-2-chloro-5-nitropyridine as a supremely versatile starting material for the efficient and regioselective synthesis of a diverse library of 2,3,5-trisubstituted pyridine derivatives.
The Keystone Intermediate: this compound
This compound (CAS 5470-17-7) is a crystalline solid whose synthetic power lies in the distinct reactivity of its three functional groups.[1] The presence of two different halogen atoms at the C2 and C3 positions, activated by a potent electron-withdrawing nitro group at C5, allows for a series of selective and orthogonal chemical transformations. This differential reactivity is the key to strategically building molecular complexity.
Understanding the Orthogonal Reactivity
The synthetic utility of this compound hinges on two fundamental principles of reactivity:
-
Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate of oxidative addition of the palladium catalyst to a carbon-halogen bond is the determining factor for selectivity. The established order of reactivity is C-I > C-Br > C-OTf > C-Cl.[5][6] Consequently, the C3-Bromo bond in our substrate is significantly more susceptible to palladium catalysis than the more robust C2-Chloro bond. This allows for the selective formation of C-C or C-N bonds at the 3-position.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. This effect is greatly amplified by the presence of the electron-withdrawing nitro group at the 5-position. This activation is most pronounced at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. Therefore, the chlorine atom at the C2 position is highly activated towards displacement by nucleophiles such as primary and secondary amines, or alkoxides, in an SNAr reaction.[7][8]
This dichotomy in reactivity allows for a strategic, stepwise functionalization of the pyridine core, providing two distinct pathways to the desired 2,3,5-trisubstituted products.
Synthetic Pathways and Core Protocols
The following sections detail the primary synthetic transformations that can be applied to this compound, complete with mechanistic insights and detailed experimental protocols.
Pathway A: Initial Functionalization at C3 via Palladium-Catalyzed Cross-Coupling
This pathway leverages the higher reactivity of the C3-bromo position in palladium-catalyzed reactions.
References
- 1. innospk.com [innospk.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
regioselective reactions of 3-Bromo-2-chloro-5-nitropyridine
An In-Depth Guide to the Regioselective Functionalization of 3-Bromo-2-chloro-5-nitropyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Dihalogenated Nitropyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound, CAS 5470-17-7, emerges as a highly valuable and versatile intermediate.[1][2][3] Its utility is derived from the unique arrangement of three distinct functional handles on the pyridine scaffold: a chloro group, a bromo group, and a nitro group.[1] This configuration of reactive sites allows for a programmed, sequential, and highly regioselective functionalization, enabling the precise construction of complex molecular architectures.
The presence of two different halogens with differential reactivity, combined with the powerful electron-withdrawing nature of the nitro group, sets the stage for a series of controlled transformations. This guide provides a detailed exploration of the principles and protocols governing the regioselective reactions of this key intermediate, offering researchers a strategic blueprint for its effective utilization.
Chapter 1: Understanding the Electronic Landscape and Reactivity
The key to controlling the regiochemistry of this compound lies in understanding its inherent electronic properties. The pyridine nitrogen and the C5-nitro group are potent electron-withdrawing groups that profoundly influence the reactivity of the ring system.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is rendered electron-deficient, making it highly susceptible to nucleophilic attack. This effect is significantly amplified by the nitro group. The positions ortho (C2, C6) and para (C4) to the nitro group are strongly activated.
-
Hierarchical Reactivity of Halogens:
-
C2-Chloride: The chlorine atom at the C2 position is positioned ortho to the pyridine nitrogen and para to the electron-withdrawing nitro group. This dual activation makes the C2 position the most electrophilic center and the C-Cl bond exceptionally labile towards nucleophilic displacement.
-
C3-Bromide: The bromine atom at the C3 position is meta to the nitro group. In SNAr reactions, intermediates formed by attack at this position cannot delocalize the negative charge onto the nitro group, making this pathway energetically unfavorable.[4] However, the C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed oxidative addition cycles.
-
This electronic disparity is the cornerstone of the molecule's synthetic utility, allowing for a clean, predictable, and stepwise functionalization.
Chapter 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The most facile and synthetically crucial reaction of this compound is the selective displacement of the C2-chloride via the SNAr mechanism. This reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The exceptional stability of the intermediate formed upon nucleophilic attack at C2 ensures near-perfect regioselectivity.
Caption: SNAr mechanism on this compound.
Application Protocol 1: Regioselective Amination at C2
This protocol details the reaction with primary or secondary amines, a common transformation in the synthesis of biologically active molecules.
Objective: To synthesize 3-Bromo-5-nitro-2-(substituted-amino)pyridine derivatives with high regioselectivity.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, morpholine, aniline) (1.1 - 1.2 equiv)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel, magnetic stirrer, heating mantle, TLC setup.
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) to the stirring solution. Subsequently, add the amine nucleophile (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The causality here is that elevated temperatures accelerate the rate of SNAr reactions, which can be sluggish at room temperature despite the electronic activation.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). A non-polar eluent system (e.g., 30% Ethyl Acetate in Hexanes) is usually effective.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. This step precipitates the organic product while dissolving the inorganic salts.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
-
Purification: The product is often pure after filtration. If necessary, recrystallization from ethanol or purification by column chromatography can be performed.
| Nucleophile | Product Position | Typical Yield |
| Primary/Secondary Amines | C2 | >90% |
| Alkoxides (RO⁻) | C2 | >85% |
| Thiolates (RS⁻) | C2 | >90% |
| Aryloxides (ArO⁻) | C2 | >80% |
Chapter 3: Regioselective Cross-Coupling at the C3 Position
Once the C2 position is functionalized, the C3-bromo substituent becomes the prime target for carbon-carbon bond formation using palladium-catalyzed cross-coupling reactions. The differential reactivity of C-Br versus C-Cl bonds towards Pd(0) oxidative addition (I > Br > OTf >> Cl) is the guiding principle for this regioselectivity.[6]
Caption: Sequential functionalization workflow.
Application Protocol 2: Suzuki-Miyaura Coupling at C3
This protocol describes the formation of a C-C bond between the C3 position of the pyridine ring and an aryl or vinyl group from a boronic acid.[7][8]
Objective: To synthesize 2-substituted-3-aryl-5-nitropyridine derivatives.
Prerequisite: The starting material is a C2-functionalized derivative, for example, the product from Protocol 1.
Materials:
-
2-Amino-3-bromo-5-nitropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Aqueous Sodium Carbonate (Na₂CO₃, 2M solution) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent System: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 ratio)
-
Inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add the 3-bromo-pyridine substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent/Base Addition: Add the degassed organic solvent (e.g., Dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃). The base is essential for the transmetalation step of the catalytic cycle.[9]
-
Reaction: Heat the mixture to 80-100 °C under the inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Application Protocol 3: Sonogashira Coupling at C3
This protocol facilitates the synthesis of 3-alkynylpyridines, which are valuable precursors for various heterocyclic compounds. The reaction couples a terminal alkyne with the C3-bromo position.[10][11]
Objective: To synthesize 2-substituted-3-alkynyl-5-nitropyridine derivatives.
Materials:
-
2-Amino-3-bromo-5-nitropyridine derivative (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (1-3 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Methodology:
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve the 3-bromo-pyridine substrate (1.0 equiv) in the solvent (e.g., a 2:1 mixture of THF/Et₃N).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide co-catalyst (1 mol%).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (40-50 °C) if necessary. The use of a copper co-catalyst typically allows for milder conditions compared to other coupling reactions.[10]
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete in 2-8 hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Isolation: Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
| Coupling Reaction | Coupling Partner | Key Reagents | Product Position |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base (e.g., Na₂CO₃) | C3 |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | C3 |
| Stille | R-Sn(Bu)₃ | Pd(0) catalyst | C3 |
| Heck | Alkene | Pd(0) catalyst, Base | C3 |
Chapter 4: Subsequent Transformations of the Nitro Group
A final strategic advantage of this scaffold is the potential for further modification via the nitro group. After selective functionalization at C2 and C3, the nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid).[12] This newly formed amino group at C5 opens a gateway to a vast array of subsequent chemistries, including diazotization, amide bond formation, and the construction of fused heterocyclic systems.
Conclusion
This compound is a textbook example of a strategically designed building block. Its predictable, hierarchical reactivity allows for a robust and regioselective approach to complex pyridine synthesis. By first leveraging the electronically-driven SNAr reaction to functionalize the C2 position, chemists can then employ transition-metal catalysis to precisely modify the C3 position. This logical and efficient two-step sequence provides a powerful platform for discovery chemistry, enabling rapid access to diverse libraries of highly decorated pyridine derivatives for evaluation in drug development and materials science.
References
- 1. innospk.com [innospk.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-nitropyridine
Introduction
3-Bromo-2-chloro-5-nitropyridine is a pivotal building block in contemporary medicinal chemistry and materials science.[1][2][3][4] Its utility stems from the presence of three distinct, synthetically versatile handles on the pyridine ring: a bromo, a chloro, and a nitro group. The electron-deficient nature of the pyridine ring, further amplified by the strongly withdrawing nitro group, makes this substrate highly reactive and amenable to various transformations.[1] Among the most powerful of these is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[5][6]
This guide provides a comprehensive technical overview and detailed protocols for the regioselective Suzuki-Miyaura coupling of this compound with a range of boronic acids. We will delve into the mechanistic rationale for the observed selectivity, provide a robust experimental procedure, and offer insights into reaction optimization and troubleshooting.
The Core Scientific Challenge: Regioselectivity
When presented with two different halogen atoms on an aromatic ring, the primary challenge in a cross-coupling reaction is achieving selective reaction at only one site. In the case of this compound, the reaction can theoretically occur at either the C-Br bond (C3 position) or the C-Cl bond (C2 position).
The outcome is governed by the relative rates of the first and often rate-determining step of the catalytic cycle: oxidative addition .[7] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The reactivity of halogens in palladium-catalyzed couplings follows a well-established trend: I > Br > OTf >> Cl .[5][7][8] This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE); the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.
For this compound, this intrinsic reactivity difference overwhelmingly favors oxidative addition at the C-Br bond.[9] Therefore, under standard Suzuki-Miyaura conditions, one can confidently predict that the coupling will occur selectively at the 3-position, leaving the C-Cl bond intact for potential subsequent functionalization.
Caption: Regioselectivity in the Suzuki coupling of this compound.
Detailed Application Protocol
This protocol provides a robust, general method for the selective coupling of various aryl and heteroaryl boronic acids to the 3-position of this compound.
Reaction Scheme:
(A visual representation of the chemical reaction)
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent System: 1,4-Dioxane and Water (typically 4:1 to 5:1 v/v)
-
Inert Gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for anhydrous reactions (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-2-chloro-5-nitropyridine product.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Mechanistic Insights & Rationale for Component Selection
A deep understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Catalyst Selection:
-
Pd(PPh₃)₄: A reliable, air-sensitive but highly active catalyst. It enters the cycle directly as a Pd(0) species.
-
PdCl₂(dppf): An air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[11] The bulky, electron-rich dppf ligand promotes efficient oxidative addition and reductive elimination, making it an excellent choice for challenging substrates like electron-deficient pyridines.
-
-
The Role of the Base: The base is a critical component and its role is multifaceted.[5][12][13] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[14][15] This boronate then participates in the transmetalation step, transferring its organic group to the palladium center.[5] Weaker bases like K₂CO₃ are often sufficient, but stronger bases like Cs₂CO₃ can accelerate the reaction, particularly with less reactive boronic acids.
-
Solvent System: A biphasic solvent system, such as Dioxane/Water or Toluene/Water, is commonly employed.[5] The organic solvent solubilizes the pyridine substrate and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Optimization and Troubleshooting
| Observation | Potential Cause | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure rigorous exclusion of oxygen. Use a fresh bottle of catalyst or an air-stable pre-catalyst like PdCl₂(dppf). |
| 2. Protodeborylation of Boronic Acid | Use a slight excess (1.5 eq) of the boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[11] | |
| 3. Insufficient Base Strength | Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid | Ensure the reaction is truly anaerobic. Lowering the reaction temperature may help. |
| 2. Decomposition of Starting Material | The nitro group can be sensitive to prolonged high temperatures. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. | |
| Difficulty in Purification | Residual Palladium | After work-up, filter the organic solution through a pad of Celite® or silica to remove fine palladium black particles. |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a predictable and highly efficient route to novel 3-aryl-2-chloro-5-nitropyridine derivatives. The reaction proceeds with excellent regioselectivity at the more labile C-Br bond, a preference dictated by the fundamentals of the oxidative addition mechanism. By carefully selecting the catalyst, base, and solvent system as outlined in this guide, researchers can reliably access a diverse range of valuable compounds for applications in drug discovery and materials science, leaving the 2-chloro position available for further synthetic elaboration.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. scbt.com [scbt.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Bipyridines via Chemoselective Cross-Coupling of 3-Bromo-2-chloro-5-nitropyridine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized bipyridines utilizing 3-bromo-2-chloro-5-nitropyridine as a versatile starting material. Bipyridines are foundational scaffolds in medicinal chemistry, materials science, and catalysis.[1][2][3][4][5] The strategic placement of two distinct halogen atoms on the pyridine ring allows for sequential, chemoselective cross-coupling reactions, offering a powerful tool for building molecular complexity. This document explores the principles of chemoselectivity and provides field-proven protocols for Suzuki-Miyaura, Stille, and Sonogashira couplings, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of this compound
Bipyridine derivatives are ubiquitous structural motifs in a vast array of applications, from biologically active molecules and pharmaceuticals to ligands in transition-metal catalysis and photosensitizers.[1][4] The development of efficient and selective synthetic routes to access asymmetrically substituted bipyridines is therefore of paramount importance. This compound has emerged as a highly valuable building block for this purpose.[6] Its utility stems from three key features:
-
Two Orthogonal Halogen Handles: The presence of both a bromine and a chlorine atom provides two distinct reaction sites for cross-coupling.
-
Inherent Reactivity Differential: The carbon-bromine (C-Br) bond is inherently more reactive towards oxidative addition with palladium catalysts than the more robust carbon-chlorine (C-Cl) bond.[7][8][9] This allows for selective functionalization at the 3-position while preserving the 2-chloro substituent for subsequent transformations.
-
Electron-Withdrawing Nitro Group: The nitro group significantly influences the electronics of the pyridine ring, enhancing its reactivity as an electrophile in coupling reactions. It also serves as a synthetic handle for further modifications, such as reduction to an amine group, opening pathways to a wider array of derivatives.[10]
This guide details the practical application of this strategy, providing robust protocols to selectively synthesize mono-arylated or mono-alkynylated nitropyridines, which are precursors to the desired bipyridine systems.
Principle of Chemoselectivity
The success of sequential functionalization hinges on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step is typically the oxidative addition of the catalyst to the carbon-halogen bond. The bond dissociation energies and, consequently, the reactivity towards oxidative addition follow the general trend: C–I > C–Br > C–OTf >> C–Cl.[7][8][11]
By carefully selecting the catalytic system (palladium source and ligand), base, and reaction temperature, one can exploit this reactivity gap to selectively activate the C-Br bond at the 3-position, leaving the C-Cl bond at the 2-position intact for a potential second coupling reaction under more forcing conditions.
Caption: General workflow for sequential functionalization.
Synthetic Strategies and Protocols
The following sections provide detailed mechanisms and step-by-step protocols for three major palladium-catalyzed cross-coupling reactions, optimized for the chemoselective functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C-C bonds, coupling an organoboron reagent (boronic acid or ester) with an organic halide.[12][13] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts.
Mechanism: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the aryl halide (preferentially the C-Br bond), (2) Transmetalation where the organic group is transferred from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in 1 mL of dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the degassed dioxane (4 mL) and water (0.5 mL) to the flask via syringe.
-
Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 3-aryl-2-chloro-5-nitropyridine product.
-
-
Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos facilitates the oxidative addition to the C-Br bond and promotes the reductive elimination step, often allowing for lower catalyst loadings and temperatures, which enhances selectivity.[14] K₃PO₄ is an effective base for activating the boronic acid.[12]
Stille Coupling
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide.[15][16] It is renowned for its tolerance of a wide variety of functional groups and the stability of organostannane reagents.[17][18] However, a significant drawback is the high toxicity of tin compounds, requiring careful handling and purification procedures.[4][15]
Mechanism: The Stille coupling mechanism is analogous to the Suzuki coupling, involving (1) Oxidative Addition , (2) Transmetalation from the organostannane to the palladium(II) complex, and (3) Reductive Elimination .[15][17]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Protocol: Selective Stille Coupling at the C-Br Position
-
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., 2-(tributylstannyl)pyridine) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous, degassed toluene or DMF (10 mL)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound and Pd(PPh₃)₄.
-
Seal the tube, and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.[19]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the solvent can be removed in vacuo.
-
To remove tin byproducts, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of potassium fluoride (KF). Stirring for 30-60 minutes will precipitate tributyltin fluoride, which can be removed by filtration through Celite®.[17]
-
The filtrate can then be worked up as in a standard extraction and purified by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[20][21] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The resulting alkynyl-substituted pyridine can be a final product or an intermediate for further transformations, such as reduction to the corresponding alkyl-linked bipyridine.
Mechanism: The process involves two interconnected cycles. In the palladium cycle, oxidative addition is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a more reactive copper(I) acetylide, which then participates in the transmetalation step with the palladium center.[20][21]
Protocol: Selective Sonogashira Coupling at the C-Br Position
-
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL, serves as base and solvent)
-
THF (5 mL, co-solvent)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed THF and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the ammonium salt precipitate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the 3-alkynyl-2-chloro-5-nitropyridine.
-
Data Summary and Troubleshooting
The choice of catalytic system is critical for achieving high selectivity and yield. The following table provides a comparative summary of typical conditions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp (°C) | Selectivity (C-Br:C-Cl) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-90 | >95:5 |
| Stille | Organostannane | Pd(PPh₃)₄ | None | Toluene | 90-110 | >95:5 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Et₃N | 25-50 | >98:1 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents/reagents.3. Inappropriate base or solvent. | 1. Use fresh catalyst or a pre-catalyst.2. Ensure rigorous degassing by sparging with inert gas.3. Screen alternative bases (e.g., Cs₂CO₃ for Suzuki) or solvents (e.g., DMF for Stille). |
| Poor Selectivity (Reaction at C-Cl) | 1. Reaction temperature is too high.2. Inappropriate ligand for selective C-Br activation.3. Prolonged reaction time. | 1. Reduce the reaction temperature.2. Use bulkier, more electron-rich ligands (e.g., Buchwald-type ligands) that favor reaction at the more accessible C-Br bond.[14]3. Monitor the reaction closely and stop it once the starting material is consumed.[8] |
| Homocoupling Byproducts | 1. Presence of oxygen.2. For Suzuki, degradation of the boronic acid. | 1. Ensure the reaction is performed under a strict inert atmosphere.2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid; consider using more stable boronate esters. |
Safety and Handling
-
This compound (CAS 5470-17-7): This compound is classified as a dangerous good for transport.[22] It is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.
-
Organostannanes (Stille Coupling): Organotin reagents are highly toxic.[15] All manipulations should be performed in a fume hood, and waste must be quenched and disposed of according to institutional guidelines.
-
Solvents and Reagents: Handle all organic solvents and reagents in accordance with standard laboratory safety procedures.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. rsc.org [rsc.org]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. scbt.com [scbt.com]
A Practical Guide to the Regioselective Functionalization of 3-Bromo-2-chloro-5-nitropyridine
Introduction
3-Bromo-2-chloro-5-nitropyridine is a highly versatile and valuable building block in modern organic synthesis.[1] Its unique arrangement of two distinct halogen atoms and a strong electron-withdrawing nitro group on a pyridine scaffold allows for a series of predictable, regioselective functionalization reactions. This structural motif is a key intermediate in the synthesis of a wide range of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The ability to selectively modify the C2, C3, and C5 positions in an orthogonal manner is critical for constructing molecular diversity and accessing novel chemical space.
This guide provides a comprehensive overview of the reactivity of this compound, detailing field-proven protocols for its key transformations. We will explore the causality behind experimental choices for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and modifications of the nitro group, enabling researchers to harness the full synthetic potential of this powerful intermediate.
Chapter 1: Understanding the Reactivity Profile
The functionalization strategy for this compound is dictated by the electronic properties of its substituted pyridine ring. The nitro group at the C5 position, along with the ring nitrogen, strongly deactivates the ring towards electrophilic attack and, conversely, activates it for nucleophilic aromatic substitution (SNAr).[3]
The key to its utility lies in the differential reactivity of the C-Cl and C-Br bonds:
-
C2-Chloro Position: This position is highly activated for SNAr. The chloride is ortho to the ring nitrogen and para to the electron-withdrawing nitro group. This arrangement provides significant resonance stabilization for the negatively charged Meisenheimer intermediate formed during nucleophilic attack, making the chloride an excellent leaving group in this context.[3]
-
C3-Bromo Position: The C-Br bond is significantly less reactive towards SNAr. However, it is the primary site for functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The relative bond dissociation energies (C-Br < C-Cl) favor the oxidative addition of palladium into the C-Br bond.
-
C5-Nitro Group: The nitro group can be readily reduced to an amine, which introduces a new point of diversification for subsequent reactions like amidation or diazotization.[1]
This predictable hierarchy of reactivity allows for a stepwise and controlled functionalization sequence.
Caption: Reactivity sites on this compound.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr) Protocols
The displacement of the C2-chloride is typically the first and most facile transformation. It proceeds smoothly with a variety of nucleophiles, including amines, alkoxides, and thiolates.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile, thereby accelerating the reaction rate.[4]
-
Base: A mild inorganic base such as K₂CO₃ or K₃PO₄ is often sufficient to act as a proton scavenger when using amine or alcohol nucleophiles.[4] Stronger bases like NaH may be required for less reactive alcohols. The choice of base is critical to avoid side reactions.
-
Temperature: Reactions are often performed at temperatures ranging from room temperature to ~80 °C. The high activation of the substrate usually precludes the need for very high temperatures, which helps to maintain functional group tolerance.
Protocol 2.1: General Procedure for Amination at C2
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous K₂CO₃.
-
Add DMF (or DMSO) to achieve a concentration of approximately 0.2-0.5 M with respect to the starting pyridine.
-
Add the amine nucleophile to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water, which will often precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, the crude product can be purified further by recrystallization from ethanol or isopropanol, or by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 70 | >95 |
| Piperidine | K₂CO₃ | DMSO | 60 | >95 |
| Aniline | Cs₂CO₃ | Dioxane | 80 | 85-90 |
| Sodium Methoxide | N/A | Methanol | RT | >90 |
Chapter 3: Palladium-Catalyzed Cross-Coupling Protocols
After functionalization at the C2 position, the C3-bromo group serves as a versatile handle for C-C and C-N bond formation using palladium catalysis.
Caption: Standard workflow for cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups at the C3 position.[5][6]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a suitable ligand is crucial. For heteroaryl halides, phosphine ligands like SPhos or XPhos often provide superior results by promoting efficient oxidative addition and reductive elimination.
-
Base: An aqueous solution of a base like Na₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[7]
-
Solvent System: A two-phase solvent system, such as Dioxane/Water or Toluene/Water, is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Procedure:
-
In a Schlenk flask, combine the C2-functionalized 3-bromo-5-nitropyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 4-16 hours).
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Protocol 3.2: Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing terminal alkynes.[8][9][10]
Causality of Experimental Choices:
-
Co-catalyst: This reaction uniquely requires a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as a co-solvent. It is crucial for scavenging the HBr byproduct.
-
Solvent: THF or DMF are common choices for the main solvent.
Procedure:
-
To a degassed solution of the C2-functionalized 3-bromo-5-nitropyridine (1.0 equiv) in THF/Et₃N (2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (2.5 mol%).[11]
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Chapter 4: Orthogonal Functionalization Strategy
The differential reactivity of the C2-Cl and C3-Br positions allows for a logical and sequential approach to building complex molecules. The most common strategy is to perform the SNAr reaction first, followed by the palladium-catalyzed cross-coupling. This sequence is generally preferred because the conditions for SNAr are typically milder and less sensitive, and the resulting C2-substituted products are often excellent substrates for subsequent cross-coupling.
Caption: Recommended reaction sequence for building complexity.
Chapter 5: Modification of the Nitro Group
The final common transformation is the reduction of the C5-nitro group to an aniline. This opens up a vast array of subsequent chemical modifications, such as acylation, sulfonylation, or Sandmeyer reactions.
Causality of Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical to avoid dehalogenation (hydrodehalogenation) of any remaining C-Br or C-Cl bonds. While catalytic hydrogenation (H₂/Pd/C) can be effective, it sometimes leads to loss of halogens. Milder and more chemoselective methods are often preferred.[12]
-
Chemoselective Methods: Reagents like tin(II) chloride (SnCl₂) in HCl/EtOH, or iron powder (Fe) in acetic acid or with ammonium chloride (NH₄Cl) are highly effective and generally do not affect aryl halides.[13]
Protocol 5.1: Reduction of Nitro Group with Tin(II) Chloride
Reagents & Equipment:
-
C2,C3-difunctionalized-5-nitropyridine (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equiv)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, if starting with anhydrous SnCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the 5-nitropyridine substrate in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O to the solution. The reaction is often exothermic.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction in an ice bath and carefully quench by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9). This will precipitate tin salts.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the inorganic salts.
-
Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting 5-aminopyridine can be purified by column chromatography if necessary.
References
- 1. innospk.com [innospk.com]
- 2. innospk.com [innospk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 3-Bromo-2-chloro-5-nitropyridine
Introduction
3-Bromo-2-chloro-5-nitropyridine (CAS No. 5470-17-7) is a pivotal heterocyclic building block in the chemical industry.[1] Its unique trifunctional structure, featuring bromine, chlorine, and nitro groups on a pyridine core, makes it a highly reactive and versatile intermediate.[1][2] This compound is instrumental in the synthesis of a wide range of high-value molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2][3] The presence of two distinct halogen atoms allows for selective, stepwise nucleophilic aromatic substitution (SNAr) reactions, while the nitro group can be readily reduced to an amine, opening further avenues for molecular elaboration.[1]
Transitioning the synthesis of this intermediate from laboratory scale to industrial production presents significant challenges related to process safety, thermal management, and product purity. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, emphasizing robust safety procedures, process optimization, and stringent quality control.
Reaction Mechanism and Strategic Considerations
The most common and industrially viable synthesis route involves the chlorination of 3-Bromo-2-hydroxy-5-nitropyridine using a strong dehydrating chlorinating agent, such as phosphorus oxychloride (POCl₃).[4]
Reaction Scheme:
Figure 1: Synthesis of this compound from 3-Bromo-2-hydroxy-5-nitropyridine.
The reaction proceeds via the conversion of the hydroxyl group of the hydroxypyridine tautomer into a better leaving group by phosphorylation with POCl₃. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 2-chloro product. A tertiary amine base, such as quinoline, is often used as a catalyst and acid scavenger.[4] The choice of POCl₃ is strategic for scale-up due to its high reactivity and the fact that its byproducts (phosphoric acids) are easily removed during aqueous work-up.
Process Safety and Hazard Analysis
Scaling up reactions involving nitro-aromatic compounds and highly reactive reagents like POCl₃ demands a rigorous safety assessment. Nitro compounds can be thermally unstable, and their synthesis reactions are often highly exothermic, posing a risk of thermal runaway if not properly controlled.[5][6][7]
Material Hazards:
-
This compound (Product): Toxic if swallowed and causes serious eye damage.[8] Classified as a dangerous good for transport.[9]
-
3-Bromo-2-hydroxy-5-nitropyridine (Starting Material): Handle with care as a substituted nitropyridine.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic by inhalation, and reacts violently with water, releasing heat and toxic fumes (HCl). Requires handling in a closed system.
-
Quinoline (Catalyst/Base): Harmful if swallowed, combustible liquid.
Key Safety Pillars:
-
Thermal Hazard Assessment: Use Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the thermal stability of the reaction mixture.[7][10][11] This data is crucial for designing an adequate cooling system to prevent thermal runaway.[6]
-
Engineering Controls: The reaction must be conducted in a suitable glass-lined or Hastelloy reactor with an efficient overhead stirrer, a condenser, and a pressure-equalizing dropping funnel for additions. The entire system should be vented through a scrubber system containing a caustic solution to neutralize HCl and POCl₃ fumes.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or full-body suit.[12][13][14]
Hazard Mitigation Workflow
The following diagram outlines the logical flow for ensuring a safe scale-up process.
Caption: Workflow for mitigating hazards during scale-up synthesis.
Detailed Scale-Up Synthesis Protocol (1.0 kg Scale)
This protocol details the synthesis to produce approximately 1.0 kg of this compound.
Equipment and Reagents
| Equipment | Reagents & Materials |
| 20 L Glass-Lined Reactor with overhead stirrer | 3-Bromo-2-hydroxy-5-nitropyridine |
| Temperature probe and controller | Phosphorus Oxychloride (POCl₃), Reagent Grade |
| Heating/cooling mantle | Quinoline, ≥98% |
| Pressure-equalizing dropping funnel | Deionized Water (for quench) |
| Condenser with inert gas inlet (N₂) | Crushed Ice |
| Caustic Scrubber (NaOH solution) | |
| Filter-Nutsche or large Buchner funnel | |
| Vacuum drying oven |
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Quantity | Equivalents |
| 3-Bromo-2-hydroxy-5-nitropyridine | 219.00 | 4.57 | 1.00 kg | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 9.14 | 1.40 kg (0.85 L) | 2.0 |
| Quinoline | 129.16 | 0.91 | 118 g (0.11 L) | 0.2 |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and passivated. Assemble all glassware and ensure connections are secure. Charge the scrubber with a fresh 10% sodium hydroxide solution.
-
Inerting: Purge the reactor with dry nitrogen for 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.
-
Charging Reagents:
-
Charge the reactor with 3-Bromo-2-hydroxy-5-nitropyridine (1.00 kg).
-
Add quinoline (118 g) to the reactor.
-
Begin slow agitation (50-75 RPM) to ensure the solids do not settle.
-
Slowly, add phosphorus oxychloride (1.40 kg) to the stirred mixture at ambient temperature over 30-45 minutes. A slight exotherm may be observed.
-
-
Reaction Execution:
-
After the addition is complete, slowly heat the reaction mixture to 120°C over 1.5-2 hours.[4]
-
Maintain the temperature at 120°C and monitor the reaction progress by TLC or HPLC (a sample can be carefully taken, quenched in ice-water, and extracted with ethyl acetate). The reaction is typically complete in 2.5-4 hours.[4]
-
-
Cooling and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
CRITICAL STEP: Prepare a separate vessel with a large amount of crushed ice and water (approx. 10 kg). The quench must be performed by slowly transferring the reaction mixture onto the ice, NOT by adding water to the reactor. This is to control the highly exothermic hydrolysis of excess POCl₃.
-
Slowly transfer the reaction mixture via a dip tube or pressure transfer into the vigorously stirred ice/water slurry. Maintain the quench pot temperature below 20°C.
-
-
Product Isolation:
-
Upon completion of the quench, a solid precipitate will form.[4]
-
Stir the slurry for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration using a filter-nutsche or large Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual phosphoric acids and quinoline salts.
-
-
Drying:
Process Optimization and Troubleshooting
Scaling up can introduce variability. The following decision tree provides guidance on common issues.
Caption: Troubleshooting decision tree for common scale-up issues.
Characterization and Quality Control
The final product must be analyzed to ensure it meets the required specifications for downstream use.
| Parameter | Specification | Method |
| Appearance | White to yellow or brown solid/powder | Visual |
| Identity | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR |
| Purity (Assay) | ≥98.0% | HPLC |
| Melting Point | 54-58 °C (literature); 66-70 °C observed | Melting Point Apparatus |
| Water Content | ≤0.5% | Karl Fischer |
Note on Melting Point: Literature values can vary. A consistent melting range is key for quality control.[1]
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 5470-17-7 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. fishersci.com [fishersci.com]
Application Note: Accelerating Discovery with Microwave-Assisted Functionalization of 3-Bromo-2-chloro-5-nitropyridine
Abstract: This guide provides a comprehensive overview and detailed protocols for the microwave-assisted functionalization of 3-bromo-2-chloro-5-nitropyridine, a critical heterocyclic building block in medicinal chemistry and materials science. We delve into the principles of microwave-assisted organic synthesis (MAOS), emphasizing its capacity to dramatically reduce reaction times, improve yields, and enhance product purity.[1][2] Detailed, field-tested protocols for key transformations—including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr)—are presented. The document explains the mechanistic rationale behind reaction conditions and regioselectivity, offering researchers, scientists, and drug development professionals a robust toolkit for rapidly generating diverse chemical libraries from this versatile scaffold.
The Strategic Advantage of Microwave Synthesis
This compound is a highly valuable scaffold due to its distinct reactive sites. The electron-withdrawing nitro group activates the pyridine ring, particularly the C2 and C4 positions, towards nucleophilic attack, while the C-Br and C-Cl bonds serve as handles for transition-metal-catalyzed cross-coupling reactions. Traditional thermal heating methods for these transformations often require long reaction times, high temperatures, and can lead to side-product formation.
Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. Unlike conventional heating which relies on slow conduction and convection, microwave irradiation delivers energy directly to polar molecules and ionic species within the reaction mixture.[3][4] This interaction, governed by two primary mechanisms—dipolar polarization and ionic conduction—results in rapid, uniform, and efficient volumetric heating.[4][5]
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, leading to a rapid increase in temperature.[2][5]
-
Ionic Conduction: The presence of ions in the reaction mixture (e.g., from salts used as bases or catalysts) leads to their electrophoretic migration. Collisions caused by this movement generate heat efficiently.[5][6]
The primary benefits for the chemist are dramatic reductions in reaction times (from hours to minutes), often with improved yields and cleaner reaction profiles, aligning with the principles of green chemistry.[1][3][7]
Foundational Safety Protocols for Microwave Chemistry
The rapid heating and potential for high pressures inherent in microwave synthesis demand strict adherence to safety protocols. All experiments should be conducted in a dedicated laboratory-grade microwave reactor, not a domestic oven.[8][9]
Core Safety Mandates:
-
Dedicated Equipment: Only use microwave reactors designed for laboratory use, equipped with accurate temperature and pressure sensors and emergency venting mechanisms.[8][10]
-
Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Use appropriate sealed vessels designed to withstand the expected temperatures and pressures.
-
Pressure Monitoring: Never exceed the maximum pressure rating of the reaction vessel. Be particularly cautious with reactions known to generate gaseous byproducts.
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate an exotherm, leading to a dangerous runaway reaction.[8] Run a small-scale test with lower power and a ramp-to-temperature profile.
-
Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Proper Handling: Allow the vessel to cool completely before opening. Be aware that the contents may still be superheated and under pressure.[11][12]
Caption: Standard safety workflow for microwave-assisted reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Microwave irradiation is exceptionally effective at accelerating palladium-catalyzed cross-coupling reactions. The high temperatures achieved rapidly facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. For this compound, these reactions typically exhibit high regioselectivity, favoring reaction at the more reactive C-Br bond over the C-Cl bond.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or heteroaryl boronic acids. Microwave heating significantly shortens the time required for this transformation.[13][14]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Microwave-Assisted Suzuki Coupling
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv).[13]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a pre-catalyst system like XPhosPdG2/XPhos (2-5 mol%).[15]
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:2:1), to a total volume of 3-5 mL.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-135 °C) for 10-30 minutes.[13] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-chloro-5-nitropyridine.
| Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 120 | 20 | 75-90% | [16] |
| XPhosPdG2/XPhos (2 mol%) | K₂CO₃ | Toluene/EtOH | 135 | 15 | 85-95% | [13] |
| Pd EnCat™ (10 mol%) | Bu₄NOAc | Acetonitrile | 140 | 15 | >95% |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling provides a powerful route to install alkyne functionalities, creating precursors for more complex molecules.[17] Microwave assistance drastically accelerates this Pd/Cu-catalyzed process.[18][19]
Caption: Catalytic cycles for the Pd/Cu-catalyzed Sonogashira reaction.
Protocol: Microwave-Assisted Sonogashira Coupling
-
Reagent Preparation: In a nitrogen-flushed microwave vial with a stir bar, combine this compound (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst like CuI (5-10 mol%).[13][16]
-
Solvent and Base: Add a suitable solvent (e.g., dioxane, THF, or DMF) and a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system.[16]
-
Microwave Irradiation: Seal the vial and place it in the reactor. Irradiate at 80-120 °C for 5-25 minutes.[18]
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by flash chromatography to obtain the 3-alkynyl-2-chloro-5-nitropyridine product.
| Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Typical Yield | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 100 | 20 | 80-95% | [13][16] |
| Pd-MCM-41 (catalyst) | DBU | Solvent-free | 120 | 40 | ~90% | [16] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C-N bonds.[20] Microwave irradiation has proven to be a superior heating method, reducing reaction times from many hours to mere minutes while maintaining high yields.[21][22]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Microwave-Assisted Buchwald-Hartwig Amination
-
Reagent Preparation: In an argon-flushed microwave vial, combine this compound (1.0 equiv), the desired primary or secondary amine (1.2-2.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) (1.5-2.2 equiv).[21][23]
-
Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%).[21][23]
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or benzotrifluoride (BTF).[21][24]
-
Microwave Irradiation: Seal the vial and irradiate at 130-150 °C for 10-30 minutes.[21][23]
-
Work-up: Cool the reaction, dilute with dichloromethane (DCM) or ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to yield the 3-amino-2-chloro-5-nitropyridine derivative.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (min) | Typical Yield | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 150 | 10 | 70-95% | [21] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 130 | 30 | 65-85% | [23] |
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the C2-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is often highly regioselective, leaving the C3-Br bond intact for subsequent cross-coupling reactions. Microwave heating provides the activation energy to overcome the reaction barrier quickly and efficiently.[25][26]
Caption: Stepwise SNAr mechanism via a Meisenheimer intermediate and the alternative concerted pathway.[27][28]
Protocol: Microwave-Assisted SNAr with an Amine
-
Reagent Preparation: In a microwave vial, combine this compound (1.0 equiv) and the desired nucleophile, such as morpholine or piperidine (2.0-3.0 equiv). The excess amine often serves as the base.
-
Solvent: Add a polar aprotic solvent like DMSO, NMP, or DMF, or run the reaction neat (solvent-free) if the nucleophile is a liquid.[26]
-
Microwave Irradiation: Seal the vial and heat to 100-150 °C for 5-15 minutes. The reaction is typically very fast.
-
Work-up: After cooling, dilute the mixture with water to precipitate the product. If the product is soluble, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry, and concentrate. The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography.
| Nucleophile | Solvent | Temp (°C) | Time (min) | Typical Yield |
| Morpholine | DMSO | 120 | 10 | >95% |
| Piperidine | Neat | 100 | 5 | >95% |
| Sodium Methoxide | Methanol | 80 | 15 | ~90% |
Conclusion
The application of microwave-assisted heating to the functionalization of this compound provides a powerful and efficient platform for synthetic chemists. By dramatically accelerating key cross-coupling and SNAr reactions, this technology enables the rapid generation of diverse molecular libraries. The protocols and mechanistic insights provided in this guide serve as a validated starting point for researchers aiming to leverage this versatile building block in drug discovery, agrochemicals, and materials science, ultimately accelerating the pace of innovation.
References
- 1. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 10. Technologies|Microwave Safety Policy|Microwave Chemical Co.,Ltd. [mwcc.jp]
- 11. bspublications.net [bspublications.net]
- 12. scribd.com [scribd.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 24. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 25. Nucleophilic additions and substitutions [cem.com]
- 26. researchgate.net [researchgate.net]
- 27. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Sequential Cross-Coupling of 3-Bromo-2-chloro-5-nitropyridine for Accelerated Drug Discovery
Abstract
This guide provides a detailed protocol and scientific rationale for the one-pot, site-selective synthesis of complex pyridine derivatives using 3-Bromo-2-chloro-5-nitropyridine as a versatile starting material. We will explore a sequential Suzuki and Buchwald-Hartwig amination strategy, a powerful approach that leverages the differential reactivity of the C-Br and C-Cl bonds to construct two distinct carbon-heteroatom bonds in a single reaction vessel. This methodology is designed for researchers, chemists, and drug development professionals seeking to streamline the synthesis of novel molecular entities for pharmaceutical and agrochemical applications.
Introduction: The Strategic Value of this compound
This compound is a highly valuable heterocyclic building block in modern organic synthesis.[1][2][3] Its utility stems from a unique combination of structural features: a pyridine core, which is a prevalent scaffold in many biologically active compounds, and three distinct functional handles for chemical modification. The electron-withdrawing nitro group enhances the reactivity of the pyridine ring, while the two different halogen atoms—bromine at the C3 position and chlorine at the C2 position—allow for programmed, site-selective functionalization.[1]
The ability to perform sequential cross-coupling reactions on dihalogenated heterocycles without isolating intermediates offers significant advantages in efficiency, reducing solvent waste, purification steps, and overall synthesis time.[4][5][6] This one-pot approach is particularly powerful for generating libraries of complex, unsymmetrically substituted pyridines, which are key targets in drug discovery programs.[7]
The Principle of Site-Selective Reactivity
The success of a sequential one-pot synthesis hinges on the differential reactivity of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. This hierarchy is a direct consequence of bond dissociation energies and the ease of the initial oxidative addition step in the catalytic cycle.[8][9]
For this compound, the C3-Br bond is significantly more reactive than the C2-Cl bond. This allows for a selective reaction, such as a Suzuki-Miyaura coupling, to occur at the C3 position under relatively mild conditions while leaving the C2-Cl bond intact. Subsequently, by modifying the reaction conditions (e.g., by introducing a more active catalyst system and a stronger base), a second coupling, such as a Buchwald-Hartwig amination, can be induced at the less reactive C2 position.[10]
Caption: Conceptual workflow for the sequential functionalization of this compound.
Protocol: One-Pot Sequential Suzuki Coupling and Buchwald-Hartwig Amination
This protocol describes the synthesis of a 3-aryl-2-amino-5-nitropyridine derivative in a single reaction vessel. Safety Note: This procedure should be performed by trained chemists in a well-ventilated fume hood. All reagents are hazardous, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Catalyst 1 (Suzuki): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Catalyst System 2 (Buchwald-Hartwig):
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)
-
Xantphos (0.04 equiv)
-
-
Base 1 (Suzuki): Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Base 2 (Buchwald-Hartwig): Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk flask), magnetic stirrer, condenser, and inert atmosphere (Argon or Nitrogen).
Step-by-Step Methodology
Caption: Step-by-step workflow for the one-pot sequential synthesis.
Detailed Procedure:
-
Step 1: Suzuki-Miyaura Coupling (C3-Br Arylation)
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.02 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting this compound.
-
Rationale: This first step utilizes a standard palladium catalyst that is highly effective for coupling with the more reactive C-Br bond. K₂CO₃ is a mild base sufficient for activating the boronic acid for transmetalation.[11][12]
-
-
Step 2: Buchwald-Hartwig Amination (C2-Cl Amination)
-
Cool the reaction mixture to room temperature.
-
Under a positive flow of argon, carefully add the amine (1.2 equiv), Pd(OAc)₂ (0.03 equiv), Xantphos ligand (0.04 equiv), and the strong base, NaOt-Bu (1.5 equiv).
-
Seal the flask and heat the mixture to 100-110 °C. Stir until the reaction is complete as monitored by TLC or LC-MS.
-
Rationale: The C-Cl bond is less reactive and requires a more robust catalytic system. The combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like Xantphos generates a more active catalyst capable of oxidative addition into the C-Cl bond.[8] A strong, non-nucleophilic base like NaOt-Bu is necessary to deprotonate the amine in the catalytic cycle.[13][14]
-
-
Workup and Purification
-
Cool the reaction to room temperature and quench carefully by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-amino-5-nitropyridine derivative.
-
Mechanistic Insights
Understanding the underlying catalytic cycles is crucial for troubleshooting and optimization.
Suzuki-Miyaura Coupling Cycle
The reaction proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[11][15]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination Cycle
This cycle is analogous to the Suzuki coupling but involves an amine nucleophile.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and the strong base removes a proton to form a palladium-amido complex.[14][16]
-
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Data and Troubleshooting
The following table provides expected outcomes for a model reaction and a guide for common issues.
| Parameter | Suzuki Coupling (Step 1) | Buchwald-Hartwig Amination (Step 2) |
| Typical Yield | >90% (conversion) | 70-85% (isolated, over two steps) |
| Purity | Intermediate used directly | >95% after chromatography |
| Reaction Time | 2-6 hours | 4-12 hours |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No conversion in Step 1 | Inactive catalyst; Poor quality solvent/reagents; Insufficient base. | Use fresh catalyst and anhydrous solvent; Ensure base is finely powdered and dry; Increase temperature slightly. |
| Side reactions (e.g., hydrodehalogenation) | Presence of water or protic sources; Catalyst degradation. | Ensure rigorously anhydrous conditions; Degas solvent thoroughly; Use a more stable ligand. |
| Low/No conversion in Step 2 | Insufficiently active catalyst system for C-Cl bond; Base not strong enough; Amine is too sterically hindered. | Switch to a more electron-rich, bulky ligand (e.g., Buchwald ligands); Use a stronger base (e.g., LHMDS); Increase reaction temperature and time. |
| Formation of double amination or diarylation products | Step 1 conditions were too harsh, leading to some C-Cl activation. | Lower the temperature for the Suzuki coupling; Reduce catalyst loading in Step 1. |
Conclusion
The one-pot sequential Suzuki and Buchwald-Hartwig reaction of this compound is a robust and highly efficient method for the synthesis of complex, polysubstituted pyridines. By carefully selecting catalysts and reaction conditions to exploit the inherent reactivity differences between the C-Br and C-Cl bonds, chemists can rapidly access novel chemical matter, accelerating the pace of discovery in pharmaceutical and materials science.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 3 Bromo 2 Chloro 5 Nitropyridine China Manufacturers & Suppliers & Factory [custchemvip.com]
- 4. Pd-catalyzed efficient one-pot sequential cross-coupling reactions of aryl dihalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig_reaction [chemeurope.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Topic: Catalyst System Selection for Site-Selective Cross-Coupling of 3-Bromo-2-chloro-5-nitropyridine
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Bromo-2-chloro-5-nitropyridine is a highly valuable, electronically activated building block in medicinal chemistry, offering two distinct reactive centers for synthetic elaboration. The ability to selectively functionalize either the C3-Bromo or the C2-Chloro position is paramount for efficient and divergent synthesis of complex pyridine derivatives. This guide provides a detailed analysis of the reactivity landscape of this substrate and outlines field-proven strategies and protocols for achieving high site-selectivity in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic rationale behind catalyst and ligand selection, enabling researchers to make informed decisions to target the desired C-X bond with precision.
The Reactivity Landscape: A Tale of Two Halogens
The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds. A confluence of electronic, steric, and bond-energy factors governs which position will react under a given set of catalytic conditions.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This fundamental difference means that the oxidative addition of a palladium(0) catalyst, often the rate-determining step in cross-coupling cycles, is kinetically favored at the C-Br bond[1][2][3]. This establishes a natural or "conventional" selectivity for the C3 position.
-
Electronic Activation: The potent electron-withdrawing nitro group (-NO₂) at the C5 position significantly acidifies the pyridine ring, making both halogen positions more susceptible to oxidative addition compared to non-activated pyridines. This electronic pull enhances the overall reactivity of the substrate[4].
-
Positional Effects: The C2-chloro group is positioned alpha to the ring nitrogen. In many dihalogenated N-heteroarenes, halides adjacent to the nitrogen are conventionally more reactive due to inductive effects and potential catalyst coordination[5]. However, in this specific substrate, the inherent lability of the C-Br bond at C3 often dominates over the positional activation of the C-Cl bond at C2. This creates a competitive scenario where catalyst design becomes the ultimate arbiter of site-selectivity.
Strategic Catalyst Selection: Directing the Reaction
The choice of ligand, in particular its steric profile, is the most powerful tool for controlling the site of reaction. The following decision framework can guide catalyst selection.
Caption: Catalyst selection decision tree for this compound.
Targeting the C3-Br Bond: The Path of Least Resistance
To achieve selective functionalization at the C3 position, the strategy is to use a catalyst system that follows the natural reactivity gradient.
Catalyst Philosophy: Standard, electronically rich, and sterically unencumbered phosphine ligands allow the palladium center to react at the most labile site, which is the C-Br bond. Catalyst systems like Pd(PPh₃)₄ are often sufficient. The use of ferrocenyl-based ligands like dppf can also enhance reactivity and stability without imparting excessive steric bulk that might alter selectivity.
Recommended Catalyst Systems:
-
For Suzuki & Sonogashira: Pd(PPh₃)₄, PdCl₂(dppf)
-
For Buchwald-Hartwig: Pd₂(dba)₃ with ligands like P(t-Bu)₃ or cataCXium® A. While P(t-Bu)₃ is bulky, its cone angle is such that in many systems, it still favors the kinetically preferred C-Br bond unless other factors dominate.
Targeting the C2-Cl Bond: A Ligand-Controlled Approach
Achieving the less common C2-selective coupling requires a catalyst system that actively disfavors reaction at the C3-Br bond. This is accomplished almost exclusively through steric control.
Catalyst Philosophy: The use of extremely bulky ligands is the key to reversing the innate selectivity. There are two prevailing hypotheses for why this works, which may operate in concert:
-
Steric Shielding: The bulky ligand coordinated to the palladium center creates a sterically congested environment. This complex may be too large to efficiently approach the C3-Br bond, which is flanked by the C2-chloro substituent. Consequently, the catalyst is directed to the sterically more accessible C2-Cl position[6].
-
Monoligated Intermediates: Bulky ligands can promote the formation of highly reactive 12-electron, monoligated Pd(0)L species. These species have been shown computationally to exhibit different intrinsic selectivities compared to their bis-ligated counterparts, in some cases favoring the C-Cl bond[6].
Recommended Catalyst Systems:
-
For Suzuki: Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos.
-
For Buchwald-Hartwig: Pd precatalysts incorporating bulky biarylphosphine ligands, such as tBuBrettPhos, are designed for challenging couplings and can influence site-selectivity[7].
-
General: N-Heterocyclic Carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) are exceptionally bulky and have been shown to be highly effective at promoting unconventional selectivity in dihaloheteroarenes[5][6][8].
Application Protocols & Comparative Data
The following protocols are generalized from established procedures for dihalogenated pyridines and serve as robust starting points for optimization. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds.[9][10][11][12]
| Entry | Target | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Selectivity (C3:C2) |
| 1 | C3-Br | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | >85% | >98:2 |
| 2 | C3-Br | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 90 | >90% | >95:5 |
| 3 | C2-Cl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | ~70-85% | <10:90 |
| 4 | C2-Cl | Pd-PEPPSI-IPr (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | >75% | <5:95 |
Protocol 3.1.1: Selective Suzuki Coupling at C3-Br
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (8 mL), Water (2 mL).
-
Procedure:
-
To a flame-dried Schlenk tube, add the pyridine substrate, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Add degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-16 hours with vigorous stirring.
-
After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[13][14][15][16]
| Entry | Target | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Selectivity (C3:C2) |
| 5 | C3-Br | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (2.0) | Toluene | 100 | >80% | >95:5 |
| 6 | C2-Cl | Pd(OAc)₂ (2) | tBuBrettPhos (4) | LHMDS (2.0) | 1,4-Dioxane | 110 | >70% | <15:85 |
Protocol 3.2.1: Selective Buchwald-Hartwig Amination at C3-Br
-
Materials: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), Sodium tert-butoxide (2.0 mmol), Anhydrous Toluene (10 mL).
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial.
-
Add the pyridine substrate, seal the vial, and remove from the glovebox.
-
Add toluene and the amine via syringe under an argon atmosphere.
-
Heat the reaction at 100 °C for 18-24 hours.
-
After cooling, pass the reaction mixture through a short plug of celite, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes.[17][18][19]
| Entry | Target | Catalyst (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Selectivity (C3:C2) |
| 7 | C3-Br | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | DMF | 80 | >85% | >99:1 |
| 8 | C3-Br | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine (3.0) | THF | 60 | >90% | >99:1 |
Note on C2-Cl Sonogashira Coupling: Achieving a selective Sonogashira coupling at the C2-Cl position is exceptionally challenging and not well-precedented. The conditions required to activate the C-Cl bond often lead to undesired side reactions, including Glaser coupling of the alkyne. Research in this area would require significant screening of copper-free conditions and highly specialized ligand systems.
Protocol 3.3.1: Selective Sonogashira Coupling at C3-Br
-
Materials: this compound (1.0 mmol), Terminal Alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), Anhydrous DMF (5 mL), Triethylamine (3.0 mmol).
-
Procedure:
-
To a flame-dried Schlenk tube, add the pyridine substrate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon (3x).
-
Add DMF, triethylamine, and finally the terminal alkyne via syringe.
-
Stir the reaction mixture at 80 °C for 6-8 hours.
-
After cooling, dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized)- Insufficiently strong base- Low reaction temperature- Poor quality solvent/reagents | - Use a pre-catalyst or ensure Pd(II) source is reduced in situ.- Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃).- Increase temperature in 10 °C increments.- Use freshly distilled/anhydrous solvents and pure reagents. |
| Poor Site-Selectivity | - Incorrect ligand choice for the target site- Reaction temperature too high, eroding kinetic selectivity- Catalyst loading too high | - For C2-Cl, ensure ligand is sufficiently bulky (e.g., PPh₃ → XPhos).- For C3-Br, avoid overly bulky ligands.- Attempt the reaction at a lower temperature for a longer time.- Reduce catalyst loading to favor the most kinetically accessible pathway. |
| Product Decomposition | - Substrate is sensitive to strong base or high temperature- Presence of oxygen | - Use a milder base (e.g., NaOt-Bu → K₂CO₃).- Lower the reaction temperature.- Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. |
| Hydrodehalogenation | - Presence of water or protic impurities- β-hydride elimination pathway (for some partners) | - Use anhydrous conditions and reagents.- Change the ligand or solvent system to disfavor β-hydride elimination. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-2-chloro-5-nitropyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Bromo-2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and achieve optimal results in your C-N coupling reactions with this versatile yet challenging substrate.
Introduction to the Challenge and Opportunity
This compound is a valuable building block in medicinal chemistry due to its trifunctional nature. The presence of two distinct halogen leaving groups (bromide and chloride) and a strong electron-withdrawing nitro group offers a platform for sequential, regioselective functionalization. The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming C-N bonds[1][2], is a key reaction for elaborating this scaffold. However, the interplay of these functional groups presents unique challenges in controlling regioselectivity and avoiding side reactions. This guide will provide the expertise to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Problem 1: Low or No Product Yield
Q: I am not observing any formation of my desired aminated product, or the yield is very low. What are the likely causes and how can I fix this?
A: Low or no yield in a Buchwald-Hartwig reaction with this substrate can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source and Ligand):
-
Cause: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3] For an electron-deficient and sterically defined substrate like this compound, a bulky, electron-rich phosphine ligand is generally preferred.
-
Solution: If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized, sterically hindered biarylphosphine ligand such as XPhos, SPhos, or tBuXPhos. These ligands are known to promote the reductive elimination step and prevent catalyst decomposition.[4] Using a pre-formed palladium catalyst (precatalyst) like tBuXPhos Pd G3 can also improve results by ensuring the efficient generation of the active Pd(0) species.[4]
-
-
Base Selection:
-
Cause: The base plays a crucial role in deprotonating the amine to form the active nucleophile. An inappropriate base can be too weak to be effective or too strong, leading to decomposition of the starting material or product, especially given the presence of the sensitive nitro group.[3]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[3] However, if you observe decomposition, consider a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require higher reaction temperatures to achieve good conversion.[3]
-
-
Solvent and Temperature:
-
Cause: The reaction solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst. The reaction temperature needs to be high enough to drive the reaction but not so high as to cause decomposition.
-
Solution: Ensure you are using a dry, aprotic solvent such as toluene, dioxane, or THF.[5] Degas the solvent thoroughly before use. The optimal temperature is typically between 80-110 °C.[5] If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.
-
-
Quality of Reagents:
-
Cause: Impurities in the starting materials, particularly the amine, can poison the catalyst.
-
Solution: Ensure your this compound and amine are of high purity. If necessary, purify the amine by distillation or recrystallization before use.
-
Problem 2: Poor or Incorrect Regioselectivity
Q: My reaction is producing a mixture of isomers, with amination occurring at both the bromine and chlorine positions. How can I improve the selectivity for the desired isomer?
A: Achieving high regioselectivity is a primary challenge with this substrate. The desired outcome is typically the selective amination at the C-Br bond, which is generally more reactive in the oxidative addition step of the Buchwald-Hartwig catalytic cycle than the C-Cl bond.[6][7]
-
Understanding the Inherent Reactivity:
-
Causality: The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the C-Cl bond. Furthermore, on a pyridine ring, a halide at the 2-position (alpha to the nitrogen) is electronically activated towards oxidative addition.[6] In this compound, the chloro is at the more activated C2 position, while the bromo is at C3. This creates a competing scenario. However, the inherent reactivity difference between bromine and chlorine often dominates.
-
-
Optimizing for C-Br Selectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity. Less bulky ligands might not provide enough steric hindrance around the palladium center to differentiate between the two halogen sites effectively.
-
Solution: Employing bulky biarylphosphine ligands like XPhos or RuPhos can enhance the selectivity for the less sterically hindered C-Br position.
-
Temperature Control: Higher reaction temperatures can sometimes lead to a loss of selectivity as the energy barrier for the less favorable C-Cl activation can be overcome.
-
Solution: Running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) may improve selectivity.
-
Problem 3: Formation of Side Products
Q: I am observing significant side products in my reaction mixture, such as hydrodehalogenation or decomposition. How can I minimize these?
A: The electron-deficient nature of the 5-nitropyridine ring can make it susceptible to certain side reactions.
-
Hydrodehalogenation:
-
Cause: This side reaction, where the halogen is replaced by a hydrogen atom, can occur if a palladium-hydride species is formed.[4] This can be promoted by the presence of water or other protic impurities.
-
Solution: Meticulously dry all reagents and solvents. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
-
Nitro Group Reduction:
-
Cause: While less common under standard Buchwald-Hartwig conditions, the nitro group can potentially be reduced by certain palladium species, especially at higher temperatures or with prolonged reaction times.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating.
-
-
Decomposition:
-
Cause: The combination of a strong base and high temperature can lead to the decomposition of the electron-deficient pyridine ring. The nitro group is also sensitive to strong bases.[3]
-
Solution: If decomposition is suspected, switch to a milder base like Cs₂CO₃ or K₃PO₄ and carefully control the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the Buchwald-Hartwig amination of this compound?
A1: The bromine at the 3-position is expected to be more reactive than the chlorine at the 2-position. This is based on the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions, where the C-Br bond undergoes oxidative addition more readily than the C-Cl bond.[6][7]
Q2: What is the best palladium catalyst to use for this reaction?
A2: While Pd₂(dba)₃ or Pd(OAc)₂ can be used as palladium sources in combination with a suitable ligand, using a pre-formed catalyst (precatalyst) is often advantageous.[4] A precatalyst like tBuXPhos Pd G3 is highly recommended as it is air- and moisture-stable, simplifies reaction setup, and efficiently generates the active catalytic species.[4]
Q3: How does the nitro group affect the reaction?
A3: The electron-withdrawing nitro group has a significant electronic impact on the pyridine ring. It increases the electrophilicity of the ring, which can make the C-X bonds more susceptible to oxidative addition. However, it also makes the starting material and product more sensitive to strong bases and high temperatures, potentially leading to side reactions or decomposition.[3]
Q4: Can I use a primary amine as the coupling partner?
A4: Yes, the Buchwald-Hartwig amination is well-suited for coupling with primary amines. Modern catalyst systems with bulky biarylphosphine ligands are highly effective for this transformation.[1]
Q5: My reaction seems to stall before completion. What should I do?
A5: Stalling can be due to catalyst deactivation. You can try adding a fresh portion of the catalyst and ligand to the reaction mixture. Also, ensure that your reaction is truly under an inert atmosphere, as slow oxygen leak can poison the catalyst over time.
Experimental Protocol: Selective Amination at the C-Br Position
This protocol provides a starting point for the selective mono-amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuXPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the amine, tBuXPhos Pd G3, and sodium tert-butoxide to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions of 3-Bromo-2-chloro-5-nitropyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient, dihalogenated pyridine substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established mechanistic principles.
Problem 1: Low or No Conversion of Starting Material
You've set up your Suzuki, Buchwald-Hartwig, or Sonogashira coupling with this compound, but analysis shows a significant amount of unreacted starting material.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inhibition | The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1][2] | - Use a Pre-catalyst: Employ a pre-formed catalyst that readily generates the active Pd(0) species. - Select Appropriate Ligands: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can stabilize the palladium catalyst and prevent coordination with the pyridine nitrogen.[3] |
| Inactive Catalyst System | The C-Cl bond in 2-chloropyridines is less reactive than C-Br or C-I bonds, often requiring a more active catalyst system for the oxidative addition step.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficient. | - Switch to a More Active Catalyst: Consider using a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand.[4] - Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion, though this should be a last resort due to cost and potential for increased side reactions. |
| Inappropriate Base | The choice of base is critical. It must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting material or product. The pKa of the base can significantly influence the reaction outcome. | - Screen Different Bases: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or KHMDS are often necessary.[5] - Ensure Solubility: The base must have some solubility in the reaction solvent to be effective. |
| Low Reaction Temperature | The activation energy for the oxidative addition of the C-Cl bond, and to a lesser extent the C-Br bond, may not be overcome at lower temperatures. | - Increase Temperature: Gradually increase the reaction temperature. For less reactive chlorides, temperatures of 100-120 °C are not uncommon. |
Problem 2: Formation of Dehalogenated Byproducts
You observe the formation of 2-chloro-5-nitropyridine (debromination) or 3-bromo-5-nitropyridine (dechlorination) in your reaction mixture.
Explanation of the Side Reaction
Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water.[6] This Pd-H species can then undergo reductive elimination with the pyridine ring to yield the dehalogenated product. Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[6]
Troubleshooting Strategies
| Strategy | Detailed Protocol |
| Optimize Ligand Choice | Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation. |
| Select a Non-Protic, Anhydrous Solvent | Solvents like alcohols can be a source of hydride for the palladium catalyst. |
| Careful Choice of Base | Certain bases are more prone to generating Pd-H species. |
| Protect N-H Containing Heterocycles | If your coupling partner contains an N-H group, deprotonation by the base can increase the electron density of the ring and influence the reaction outcome. |
Visualizing the Dehalogenation Pathway
Problem 3: Lack of Chemoselectivity (Reaction at both C-Br and C-Cl)
You are aiming for a mono-functionalization at the more reactive C-Br position, but you observe a mixture of products, including reaction at the C-Cl position and di-substituted products.
Understanding Chemoselectivity
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[4] For this compound, the C-Br bond is inherently more reactive than the C-Cl bond due to its lower bond dissociation energy. However, this selectivity can be eroded under harsh reaction conditions or with highly active catalyst systems.
Strategies for Enhancing Chemoselectivity
| Strategy | Detailed Protocol |
| Control Reaction Temperature | Higher temperatures can provide enough energy to activate the less reactive C-Cl bond. |
| Use a Less Active Catalyst System | A highly active catalyst may not differentiate well between the two halogen atoms. |
| Stoichiometry Control | Using a slight excess of the dihalopyridine relative to the coupling partner can favor mono-substitution. |
Problem 4: Reduction of the Nitro Group
You observe the formation of an amino group in place of the nitro group on your pyridine ring.
Explanation of the Side Reaction
The nitro group is susceptible to reduction under certain conditions, particularly in the presence of a palladium catalyst and a hydrogen source.[7] This can be an issue in reactions where hydrogen gas is used or generated in situ, or when certain reducing agents are present.
Preventative Measures
| Measure | Explanation |
| Avoid Hydrogen Sources | Do not use H₂ as a reductant if the nitro group needs to be preserved. Be mindful of reaction conditions that could generate hydrogen. |
| Use Alternative Reducing Agents (if reduction is desired post-coupling) | If the plan is to reduce the nitro group after the coupling reaction, use reagents that are selective for nitro groups and do not affect the newly formed bond, such as SnCl₂ or Fe/NH₄Cl.[7] |
| Careful Selection of Reaction Conditions | Certain bases and solvents can act as hydride donors, leading to the reduction of the nitro group. |
Frequently Asked Questions (FAQs)
Q1: Which position, C2-Cl or C3-Br, is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C3-Br bond is generally more reactive than the C2-Cl bond. This is based on the established reactivity trend of halogens in palladium-catalyzed reactions (I > Br > Cl), which is primarily dictated by the carbon-halogen bond strength.[4] The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.
Q2: Can the nitro group at the C5 position influence the reactivity of the halogens?
A2: Yes, the strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring. It makes the ring more electron-deficient, which generally accelerates the rate of oxidative addition for both halogens. This electronic effect can sometimes make it more challenging to achieve high chemoselectivity between the C-Br and C-Cl bonds.
Q3: For a Sonogashira coupling, what are the key side reactions to watch out for?
A3: In addition to the potential side reactions already discussed (dehalogenation, lack of chemoselectivity, nitro group reduction), a common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).[8] This can be minimized by running the reaction under strictly anaerobic conditions and by using a copper(I) co-catalyst.
Q4: What is a good starting point for optimizing a Suzuki coupling with this compound?
A4: A good starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. A common base to try is K₃PO₄ in a solvent system like 1,4-dioxane/water at a temperature of around 80-90 °C. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Visualizing a General Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. depts.washington.edu [depts.washington.edu]
preventing dehalogenation of 3-Bromo-2-chloro-5-nitropyridine
Technical Support Center: 3-Bromo-2-chloro-5-nitropyridine
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions regarding the use of this compound. As a versatile building block, its successful application hinges on controlling its reactivity, particularly in preventing undesired dehalogenation during palladium-catalyzed cross-coupling reactions.[1]
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common problem with this compound?
Answer: this compound possesses two halogen atoms on a π-deficient (electron-poor) pyridine ring, a feature enhanced by the electron-withdrawing nitro group.[2][3][4] This electronic arrangement makes the carbon-halogen bonds susceptible to cleavage. In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, a common side reaction is hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom.[5] This occurs when the catalytic cycle is interrupted or when competing reaction pathways become significant. The source of the hydrogen atom can be trace water, the solvent, or even the amine or phosphine ligand.[6][7][8]
The general reactivity order for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl.[9] For this compound, the C-Br bond is expected to be more reactive than the C-Cl bond. Furthermore, the position of the halogen influences reactivity. Halogens at the C2 and C6 positions (α to the nitrogen) are generally more reactive towards oxidative addition than those at other positions.[2][10]
Q2: I'm observing significant hydrodehalogenation in my Suzuki coupling reaction. What are the primary factors I should investigate?
Answer: Hydrodehalogenation in Suzuki couplings is often a sign that the desired cross-coupling pathway is being outcompeted. The key factors to investigate are the catalyst/ligand system, the base, and the reaction conditions. The mechanism of a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[11][12] If reductive elimination is slow, side reactions like dehalogenation can occur.
Troubleshooting Checklist for Suzuki Coupling:
-
Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, minimizing the lifetime of intermediates that could lead to dehalogenation.[13] Consider switching to ligands like SPhos, RuPhos, or XPhos.
-
Base Selection: The choice and purity of the base are crucial. Strong bases can sometimes promote dehalogenation.[7] If using a strong base like NaOtBu, ensure it is anhydrous. Consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.[5]
-
Solvent Purity: Ensure you are using dry, degassed solvents. Trace amounts of water or oxygen can interfere with the catalytic cycle and lead to dehalogenation.[5][6]
-
Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Try running the reaction at a lower temperature for a longer period.
Q3: In a Buchwald-Hartwig amination, I'm getting a mixture of the desired product and the dehalogenated starting material. How can I improve selectivity?
Answer: Similar to Suzuki coupling, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, especially with less reactive aryl chlorides.[5][14] The key is to promote the desired C-N bond formation over the undesired C-H bond formation.
Strategies to Minimize Dehalogenation in Buchwald-Hartwig Amination:
-
Optimize the Catalyst System:
-
Ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). These ligands promote the rate-limiting reductive elimination step to form the C-N bond, thereby outcompeting the dehalogenation pathway.[5][15]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading to 3-5 mol% may be necessary to ensure the desired reaction proceeds efficiently.[5]
-
-
Reaction Conditions:
-
Base: Sodium tert-butoxide (NaOtBu) is a common and effective base, but its purity is paramount. Traces of moisture can lead to dehalogenation.[5]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired amination product.[5]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[5]
-
Troubleshooting Guide: Dehalogenation
This section provides a structured approach to diagnosing and solving dehalogenation issues.
| Symptom | Potential Cause | Recommended Solution |
| High levels of mono-dehalogenated starting material (e.g., 2-chloro-5-nitropyridine or 3-bromo-5-nitropyridine) | Reductive elimination is slower than competing dehalogenation pathways. | 1. Switch to a more effective ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) to accelerate reductive elimination.[5][13] 2. Lower the reaction temperature: This can sometimes disfavor the side reaction. 3. Change the base: If using a very strong base, consider a milder one like K₃PO₄ or Cs₂CO₃.[5] |
| Reaction stalls, with dehalogenated byproducts observed | Catalyst deactivation. | 1. Ensure strictly inert conditions: Use Schlenk techniques and thoroughly degassed solvents. Oxygen can irreversibly damage the Pd(0) catalyst.[5] 2. Check reagent purity: Impurities in the starting material, base, or solvent can act as catalyst poisons. |
| Formation of dehalogenated product at only one position (e.g., selective removal of bromine) | Inherent reactivity differences between the C-Br and C-Cl bonds. | This is expected as the C-Br bond is more reactive. To achieve selective coupling at the bromine position, use milder conditions (lower temperature, less active catalyst). For coupling at the chlorine, the bromine will likely need to be addressed first or a highly selective catalyst system must be employed.[4][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Dehalogenation
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)[9]
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the dioxane/water mixture.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining solvent.
-
Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Dynamics
Diagram 1: Key Factors Influencing Dehalogenation
This diagram illustrates the interplay of factors that can either lead to the desired cross-coupling product or the undesired dehalogenated side product.
Caption: Decision workflow for troubleshooting dehalogenation.
Diagram 2: Catalytic Cycle of Suzuki Coupling vs. Dehalogenation
This diagram shows the main catalytic cycle for a Suzuki coupling and the competing hydrodehalogenation pathway.
Caption: Suzuki coupling cycle vs. dehalogenation side reaction.
References
- 1. innospk.com [innospk.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cfmot.de [cfmot.de]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. gessnergroup.com [gessnergroup.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-2-chloro-5-nitropyridine
Welcome to the technical support center for catalytic reactions involving 3-Bromo-2-chloro-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable and highly functionalized building block in modern organic synthesis. However, its very functionality presents unique challenges in transition-metal catalysis, particularly with palladium-based systems. The presence of a pyridine nitrogen, a nitro group, and two distinct halogen atoms creates multiple potential pathways for catalyst inhibition and deactivation. This guide will address these challenges in a structured, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound has stalled or shows very low conversion. What are the most likely causes?
A1: A stalled or sluggish reaction with this substrate is a classic symptom of catalyst deactivation. The primary culprits are intrinsic to the substrate's structure and potential extrinsic impurities.
-
Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, especially Pd(II) species. This forms a stable, off-cycle complex that prevents the catalyst from participating in the desired reaction, effectively "poisoning" it.[1][2]
-
Nitro Group Interference: While recent advances have enabled the use of nitroarenes as coupling partners, the nitro group is a known potential catalyst poison.[3] It can coordinate to the metal center or participate in undesired redox processes that deactivate the catalyst.
-
Impurity-Driven Poisoning: Trace impurities in the starting material, reagents, or solvents can be potent poisons. Sulfur compounds are particularly notorious for irreversibly binding to palladium.[2][4]
-
Inefficient Catalyst Activation: Many reactions use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. If this activation is inefficient, the catalytic cycle cannot begin effectively.[5]
Q2: I'm observing a significant amount of dehalogenation (replacement of Br or Cl with H) instead of my desired coupled product. Why is this happening?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It typically occurs via a competing reaction pathway where a palladium-hydride species is formed. This Pd-H species can then react with your starting material to replace the halide with a hydrogen atom. This issue can be exacerbated by:
-
The choice of base and solvent.
-
The presence of moisture in the reaction.
-
Certain phosphine ligands that favor the formation of Pd-H intermediates.
Q3: The reaction is not chemoselective. I'm getting a mixture of products from reactions at both the C-Br and C-Cl positions. How can I control the selectivity?
A3: The carbon-bromine (C-Br) bond is inherently more reactive and has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. Therefore, oxidative addition of the palladium catalyst to the C-Br bond should be favored. A lack of selectivity suggests your reaction conditions are too harsh, allowing the less reactive C-Cl bond to also react. This can be caused by:
-
High Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.
-
Highly Active Catalyst Systems: Certain highly reactive ligands might activate the C-Cl bond, especially after the C-Br position has reacted.
-
Prolonged Reaction Times: Leaving the reaction for an extended period after the initial C-Br coupling is complete can lead to a secondary reaction at the C-Cl position.
Part 2: Troubleshooting Guides & Protocols
This section provides systematic workflows and actionable protocols to diagnose and solve the issues outlined above.
Guide 1: Diagnosing and Mitigating Catalyst Poisoning
If you suspect catalyst poisoning is the root cause of your reaction failure, follow this diagnostic workflow.
DOT Diagram: Troubleshooting Workflow for Catalyst Poisoning
References
Technical Support Center: Purification of 3-Bromo-2-chloro-5-nitropyridine Derivatives
Welcome to the technical support center for the purification of 3-Bromo-2-chloro-5-nitropyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but challenging class of compounds. The unique electronic properties conferred by the bromo, chloro, and nitro substituents on the pyridine ring make these molecules valuable synthetic intermediates, but also introduce specific purification challenges.[1] This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate these complexities and achieve high purity for your downstream applications.
General Purification Strategy & Workflow
The purification of this compound derivatives often requires a multi-step approach. The choice of technique depends on the nature of the impurities, the scale of the reaction, and the physical state of the crude product.
Below is a general decision-making workflow to guide your purification strategy.
Caption: General purification workflow for this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Impurities largely depend on the synthetic route. However, common contaminants include:
-
Positional Isomers: During nitration or halogenation steps, isomers with substituents at different positions on the pyridine ring can form.[2][3] Separating these closely related compounds is often the main challenge.[2][4]
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials like 2-hydroxy-5-nitropyridine or 2-amino-5-bromopyridine derivatives in your crude product.[1][5]
-
Hydrolysis Products: The chloro group at the 2-position is susceptible to hydrolysis, especially under basic conditions or during aqueous workup, which can revert the compound to its 2-hydroxy analogue.
-
Over-halogenated Species: In some cases, di-brominated or other poly-halogenated byproducts may form.
-
Residual Solvents or Reagents: Reagents like phosphorus oxychloride (POCl₃) or solvents from the reaction or workup (e.g., toluene, acetonitrile) can be trapped in the product.[6]
Q2: My purified, solid this compound is yellow to brown. Is this normal?
A2: Yes, this is common. While the ideal product is often described as a white or light yellow solid, it is frequently obtained as a yellow, beige, or even brown solid.[1][7] The color can be due to trace, highly colored impurities or the intrinsic nature of the compound itself. Purity should be assessed by analytical techniques like NMR, HPLC, or melting point determination rather than by color alone.[8][9] If the analytical data confirms high purity, the color is generally acceptable for subsequent steps.
Q3: What are the recommended storage conditions for these compounds?
A3: this compound derivatives should be stored in a cool, dry, and dark place.[2] For long-term stability, refrigeration (2-8°C) under an inert atmosphere (like nitrogen or argon) is advisable to prevent degradation.[2] These compounds are classified as toxic if swallowed and can cause serious eye damage, so proper handling and storage in clearly labeled, sealed containers are crucial.[10]
Q4: How can I effectively remove residual pyridine used as a solvent or catalyst?
A4: Pyridine can often be removed by co-evaporation with a high-boiling point solvent like toluene or heptane on a rotary evaporator.[11] For more stubborn cases, an acidic wash during the workup is effective. Dilute the organic layer with a suitable solvent (e.g., ethyl acetate) and wash with a mild acidic solution like 1-5% aqueous HCl or a saturated aqueous copper sulfate solution.[11] This converts the pyridine into its water-soluble salt (pyridinium hydrochloride or a copper complex), which partitions into the aqueous layer.[11] Remember to follow this with a wash using saturated sodium bicarbonate to neutralize any remaining acid before drying and concentrating.[11]
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective method for purifying solid derivatives that are already relatively pure (>85-90%).[12]
Q5: My compound won't dissolve in the recrystallization solvent, even with heating.
A5: This indicates the solvent is not polar enough. The combination of halogens and a nitro group makes these compounds moderately polar.
-
Solution: Select a more polar solvent or a solvent mixture.[2] For a mixed solvent system, dissolve the compound in a minimal amount of a "good" (high-solubility) hot solvent, and then slowly add a "bad" (low-solubility) anti-solvent until turbidity appears. Reheat to clarify and then allow to cool slowly.
| Recommended Solvents for Recrystallization |
| Single Solvents |
| Ethanol |
| Isopropanol |
| Acetonitrile |
| Ethyl Acetate |
| Mixed Solvent Systems |
| Ethanol / Water |
| Ethyl Acetate / Hexanes |
| Dichloromethane / Heptane |
Q6: My compound "oils out" instead of forming crystals upon cooling.
A6: This happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).
-
Potential Causes & Solutions:
-
Solution is too concentrated: Add a small amount of the hot "good" solvent to the oiled-out mixture, reheat until everything dissolves, and try cooling again.[2]
-
Cooling is too rapid: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.[2]
-
Significant impurities present: The presence of impurities can significantly depress the melting point. It may be necessary to first purify the material by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.
Q7: After cooling, no crystals have formed.
A7: The solution may not be sufficiently supersaturated, or nucleation is slow.
-
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystal growth.
-
Concentrate the Solution: Remove some of the solvent via rotary evaporation and attempt to cool the more concentrated solution again.
-
Cool to a Lower Temperature: Use a dry ice/acetone bath if an ice/water bath is insufficient, but be aware that this may cause impurities to precipitate as well.
-
Protocol: General Recrystallization
-
Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[2] Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated carbon. Reheat to boiling for a few minutes.[2]
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Guide: Column Chromatography
Column chromatography is essential for separating complex mixtures, positional isomers, or for purifying oils.[12] Silica gel is the most common stationary phase for these compounds.
Q8: I can't find a good solvent system. My compound either stays at the baseline or runs with the solvent front on the TLC plate.
A8: This is a common issue related to finding the correct mobile phase polarity. This compound derivatives are moderately polar.
-
Solution: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
If the spot stays at the baseline (Rf = 0): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., go from 10% ethyl acetate in hexanes to 20% or 30%).[2]
-
If the spot runs with the solvent front (Rf = 1): The mobile phase is too polar. Decrease the proportion of the polar solvent.
-
Goal: Aim for an Rf value of 0.25 - 0.35 for the desired compound on the analytical TLC plate. This generally provides the best separation on a column.
-
| Recommended Mobile Phase Systems (Silica Gel) | | :--- | :--- | | System | Comments | | Ethyl Acetate / Hexanes | A versatile, standard choice. Start with 10-20% ethyl acetate and adjust as needed. | | Dichloromethane / Hexanes | Good for less polar impurities. | | Dichloromethane | Can be used as a single eluent if the polarity is appropriate. |
Q9: My collected fractions are still impure, and the peaks/spots are broad and overlapping.
A9: This indicates poor separation on the column.
Caption: Troubleshooting guide for poor separation in column chromatography.
Protocol: Flash Column Chromatography
-
Select Mobile Phase: Use TLC to determine an appropriate solvent system that gives an Rf of ~0.25-0.35 for the target compound and separates it from impurities.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and use gentle pressure or tapping to create a uniform, compact bed. Ensure there are no air bubbles or cracks.
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in the minimum amount of mobile phase (or a stronger solvent like dichloromethane). Carefully pipette this concentrated solution onto the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elute the Column: Add the mobile phase and apply pressure (using a flask bulb or regulated air line) to begin elution. Start with a less polar mixture and you can gradually increase the polarity (gradient elution) to elute more polar compounds.[2]
-
Collect and Monitor Fractions: Collect the eluent in a series of test tubes. Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.[2]
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent by rotary evaporation to yield the purified compound.[2]
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound | 5470-17-7 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
effect of base and solvent on 3-Bromo-2-chloro-5-nitropyridine reactions
Welcome to the technical support center for chemists and researchers working with 3-bromo-2-chloro-5-nitropyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis. As a highly functionalized heterocyclic compound, this compound is a valuable intermediate, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), and understanding the interplay of bases and solvents is critical to achieving desired outcomes.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
A1: The chlorine atom at the C2 position is significantly more reactive towards nucleophilic attack than the bromine atom at the C3 position. This is due to the electronic activation provided by the nitro group at the C5 position. The nitro group is a strong electron-withdrawing group that stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction. This stabilization is most effective when the electron-withdrawing group is ortho or para to the site of nucleophilic attack. In this compound, the C2-chloro group is ortho to the nitro group, leading to a lower activation energy for substitution at this position. The C3-bromo group is meta to the nitro group, and therefore receives less electronic stabilization.
Q2: What are the best general-purpose solvents for SNAr reactions with this substrate?
A2: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing the nucleophile's reactivity. Commonly used and effective solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP). The choice of solvent can also influence the reaction rate and, in some cases, selectivity. For instance, reactions in DMF or DMSO often proceed faster or at lower temperatures than in acetonitrile.
Q3: What type of base should I use for reactions with amine nucleophiles?
A3: The choice of base depends on the nucleophilicity of the amine. For primary and secondary amines, which are themselves basic, an external base is often used to scavenge the HX (HCl or HBr) generated during the reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and will not compete in the substitution reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also frequently used, particularly when a stronger base is needed or when the amine is used as its hydrochloride salt.
Q4: Can I perform substitutions with oxygen or sulfur nucleophiles?
A4: Yes, this compound readily reacts with O- and S-nucleophiles. For alkoxides and phenoxides, the nucleophile is typically generated in situ or pre-formed using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For thiols, a weaker base such as potassium carbonate is often sufficient to deprotonate the thiol and facilitate the reaction. As with amine nucleophiles, the substitution is expected to occur selectively at the C2 position.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the common causes and how can I fix this?
A: Low or no product yield in an SNAr reaction with this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Insufficiently Nucleophilic Reagent: While the pyridine ring is activated, a weak nucleophile may still react sluggishly.
-
Solution: If using an alcohol, phenol, or thiol, ensure you are using a strong enough base to fully deprotonate it and generate the more potent nucleophilic anion. For example, if K₂CO₃ is not effective, consider using NaH or t-BuOK. For weak amine nucleophiles, a stronger base or higher reaction temperatures may be required.
-
-
Inappropriate Solvent: The use of protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Solution: Switch to a polar aprotic solvent such as DMF or DMSO. If the reaction is still slow, consider a higher boiling point solvent like NMP or increasing the reaction temperature.
-
-
Base-Nucleophile Incompatibility: If using a very strong base like NaH with a solvent like DMF or DMSO at elevated temperatures, be aware of potential solvent decomposition.
-
Solution: For reactions requiring strong bases at higher temperatures, consider using a more robust solvent or performing the deprotonation at a lower temperature before heating.
-
-
Low Reaction Temperature or Time: Some nucleophiles require more forcing conditions to react efficiently.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. If the reaction is proceeding but is slow, increasing the reaction time may be sufficient.
-
Issue 2: Formation of Multiple Products
Q: My reaction is producing multiple spots on TLC, and I'm not sure what they are.
A: The formation of multiple products can be due to incomplete reaction, side reactions, or unexpected regiochemistry.
-
Incomplete Reaction: One of the major spots could be unreacted starting material.
-
Solution: Increase reaction time, temperature, or the equivalents of the nucleophile and base.
-
-
Di-substitution: While substitution at C2 is strongly favored, under harsh conditions (high temperature, very strong nucleophile/base) a second substitution at the C3-bromo position might occur.
-
Solution: Use milder reaction conditions. Employ stoichiometric amounts of the nucleophile (e.g., 1.0-1.2 equivalents) rather than a large excess. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.
-
-
Hydrolysis of Starting Material or Product: If there is water in your reaction, you may see hydrolysis of the chloro group, especially under basic conditions.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
Data and Protocols
Regioselectivity
The primary factor governing regioselectivity in the SNAr of this compound is the electronic activation provided by the C5-nitro group.
References
Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloro-5-nitropyridine Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 3-bromo-2-chloro-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet challenging, building block in their synthetic campaigns. The unique electronic and structural features of this substrate—namely its high electron deficiency due to the nitro group and the presence of two distinct halogen atoms—present specific challenges and opportunities in catalyst optimization.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your catalyst loading, and achieve high-yielding, selective, and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with this compound at the bromine position, but I am seeing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in cross-coupling reactions involving this substrate often points to one of several critical factors: catalyst inhibition, suboptimal catalyst system, or issues with reagent quality.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is a common issue with pyridine-containing substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, or BrettPhos are designed to create a sterically hindered environment around the palladium atom.[3] This bulkiness discourages the binding of the pyridine nitrogen, allowing the catalytic cycle to proceed. Buchwald's palladacycle precatalysts (e.g., G3 or G4 XPhos) are often highly effective as they provide a stable, active Pd(0) source.
-
-
Inactive Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species.[4] Inefficient reduction leads to a low concentration of the active catalyst.
-
Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or, more preferably, a modern palladacycle precatalyst that readily generates the active monoligated Pd(0) species.[5]
-
-
Inappropriate Base or Solvent System: The base is crucial for the transmetalation step in Suzuki couplings, activating the boronic acid.[6][7] Poor solubility of the base or substrate can also stall the reaction.
-
Solution: For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered to maximize surface area. A solvent system of 1,4-dioxane/water or toluene/water is standard, but the ratio may need optimization to ensure all components remain in solution.[3][8]
-
-
Poor Reagent Quality: Boronic acids are susceptible to decomposition (protodeboronation), especially in the presence of moisture.[9] Solvents must be rigorously deoxygenated, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[4][5]
-
Solution: Use freshly purchased or properly stored boronic acids. Consider using more stable boronic esters (e.g., pinacol esters). Always degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 30-60 minutes).[5]
-
Issue 2: Lack of Chemoselectivity (Reaction at both C-Br and C-Cl)
Question: My goal is to selectively couple at the C-Br position, but I am observing a mixture of products, including coupling at the C-Cl position and di-substituted product. How can I control the selectivity?
Answer:
Achieving high chemoselectivity is a key challenge with dihalogenated pyridines. The relative reactivity of C-X bonds in palladium-catalyzed cross-couplings generally follows the trend: C–I > C–Br > C–OTf > C–Cl .[10] The C-Br bond at the 3-position is inherently more reactive than the C-Cl bond at the 2-position. However, the strong electron-withdrawing effect of the nitro group activates both positions towards oxidative addition, potentially eroding this selectivity.
Strategies to Enhance Selectivity for the C-Br Position:
-
Lower Reaction Temperature: Oxidative addition to the C-Cl bond has a higher activation energy than for the C-Br bond. Running the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C) can often favor the kinetically preferred reaction at the C-Br bond while disfavoring the more demanding C-Cl bond activation.
-
Ligand Choice: The choice of ligand can significantly influence selectivity.[11]
-
Less Activating Ligands: While bulky, electron-rich ligands are needed to prevent catalyst inhibition, extremely reactive catalyst systems might be less selective. Starting with a less electron-rich or bulky ligand like PPh₃ or a bidentate ligand like dppf in combination with a Pd(0) source can sometimes improve selectivity, albeit potentially at the cost of reaction rate.
-
Ligand Screening: A systematic screening of ligands is the most effective approach. Comparing a standard ligand like PPh₃ with more advanced Buchwald-type ligands (XPhos, SPhos) will reveal the optimal balance of reactivity and selectivity for your specific coupling partners.
-
-
Control of Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product occurs.
Issue 3: Catalyst Decomposition (Reaction Stalls or Turns Black)
Question: My reaction starts but then stalls, and the solution turns black, suggesting the palladium catalyst has crashed out as palladium black. What causes this and how can I prevent it?
Answer:
The formation of palladium black indicates the decomposition of the soluble, active Pd(0) catalyst into inactive palladium metal. This is a common failure mode in cross-coupling reactions.
Causes and Prevention of Catalyst Decomposition:
-
Insufficient Ligand: The phosphine ligand is essential for stabilizing the Pd(0) center. If the ligand concentration is too low, or if the ligand itself degrades, the palladium will agglomerate and precipitate.
-
Solution: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a ratio of 1:1 to 2:1 (Ligand:Pd) is typical.[3] Using pre-formed palladacycle catalysts often provides a more stable and long-lived catalytic system.
-
-
High Temperature: While heat can be necessary to drive the reaction, excessive temperatures (>120 °C) can accelerate ligand decomposition and catalyst precipitation, especially with less thermally stable ligands.
-
Solution: Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. If high temperatures are required, select a more robust, sterically hindered ligand (e.g., Buchwald-type ligands) that is known to form thermally stable palladium complexes.
-
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to decomposition pathways.[4]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for couplings with this compound?
A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions is between 1-5 mol% of the palladium precursor.[3] For a highly activated, electron-deficient substrate like this compound, the oxidative addition step is expected to be facile. Therefore, it is often possible to use lower catalyst loadings (0.5-2 mol% ) successfully.
However, due to the potential for catalyst inhibition by the pyridine nitrogen, a slightly higher initial loading (e.g., 2-3 mol% ) is a robust starting point for initial experiments. Once the reaction is proven feasible, you can perform optimization studies to minimize the loading.
Q2: How does the nitro group affect the reaction and catalyst choice?
The nitro group is a strong electron-withdrawing group, which has two main effects:
-
Activation of the Aryl Halide: It makes the pyridine ring electron-deficient, which facilitates the oxidative addition step (often the rate-determining step) of the catalytic cycle.[12] This increased reactivity is beneficial and can allow for milder reaction conditions.
-
Potential for Side Reactions: The nitro group can be reduced under certain catalytic conditions, especially if a hydride source is present. While this is less common under standard Suzuki or Buchwald-Hartwig conditions, it is a possibility to be aware of, particularly if observing unexpected byproducts.
The electronic nature of the substrate makes it compatible with a wide range of palladium catalysts, but systems utilizing bulky, electron-rich phosphine ligands are generally preferred to mitigate pyridine inhibition and promote efficient reductive elimination.
Q3: For a Buchwald-Hartwig amination, what are the key considerations for this substrate?
The Buchwald-Hartwig amination follows similar principles. The key considerations are:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[13][14]
-
Catalyst System: As with Suzuki couplings, bulky monophosphine ligands (XPhos, RuPhos, BrettPhos) paired with a palladium source like Pd₂(dba)₃ or a palladacycle precatalyst are highly effective.[10]
-
Chemoselectivity: The higher reactivity of the C-Br bond should allow for selective amination at the 3-position under carefully controlled conditions (especially temperature).
Q4: Can I perform the coupling at the C-Cl position selectively?
Yes, this is often achievable. To favor reaction at the less reactive C-Cl bond, one would typically first perform a selective coupling at the C-Br position. Then, the resulting product (2-chloro-3-substituted-5-nitropyridine) can be subjected to a second coupling reaction under more forcing conditions (higher temperature, more active catalyst system) to react the C-Cl bond. Direct selective coupling at the C-Cl position in the presence of the C-Br bond is very challenging and would require a specialized catalyst system designed for C-Cl activation that shows low reactivity for C-Br bonds, which is not standard.
Data & Protocols
Table 1: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling at C-Br
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 equivalents |
| Palladium Source | XPhos Pd G3 Precatalyst | 1-3 mol% |
| Ligand | (Included in precatalyst) | If using Pd₂(dba)₃, add XPhos (2-6 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents, finely powdered |
| Solvent | 1,4-Dioxane / H₂O | 5:1 to 10:1 ratio, degassed |
| Temperature | 80 - 100 °C | Start lower to maximize selectivity |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst decomposition |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Navigating the Thermal Landscape of 3-Bromo-2-chloro-5-nitropyridine Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis and management of 3-Bromo-2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the reaction temperature—a critical parameter for ensuring a safe, efficient, and reproducible synthesis. The inherent reactivity of this halogenated nitropyridine demands a meticulous approach to thermal management to prevent runaway reactions and the formation of impurities.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the thermal management of reactions involving this compound.
Q1: What is the primary concern with temperature control during the synthesis of this compound?
A1: The primary concern is twofold: safety and product purity. The presence of a nitro group on the pyridine ring significantly activates the molecule, making it susceptible to exothermic reactions.[1][2] Poor temperature control can lead to a rapid increase in reaction rate, potentially causing a dangerous runaway reaction. Furthermore, elevated temperatures can promote the formation of unwanted byproducts, reducing the final yield and complicating purification.
Q2: What is a safe upper-temperature limit for reactions involving this compound?
A2: While the boiling point of this compound is approximately 293.8°C, it is crucial to operate well below this temperature.[3] The flash point is around 131.5°C, indicating a risk of ignition at higher temperatures.[3] For many synthetic transformations, such as Sandmeyer reactions to introduce the chloro group, temperatures are often carefully controlled, initially at 0-5°C and then gradually raised to around 70°C.[4] For other halogenation steps, temperatures around 120°C have been reported to give high yields.[3] A thorough risk assessment is essential for each specific reaction, but as a general guideline, it is advisable to maintain temperatures below 150°C unless detailed calorimetric data suggests otherwise.
Q3: Can the nitro group cause decomposition at elevated temperatures?
A3: Yes, nitroaromatic compounds are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures. While specific studies on the decomposition of this compound are not widely published, the general behavior of this class of compounds warrants caution.[1] It is best practice to assume the potential for thermal decomposition and to use the lowest effective temperature for any given reaction.
Q4: How does the reaction scale affect temperature management?
A4: Scaling up a reaction significantly impacts thermal management. The surface-area-to-volume ratio decreases as the reaction scale increases, which makes heat dissipation less efficient. An exotherm that is easily managed on a 1-gram scale can become a serious hazard on a 1-kilogram scale. Therefore, a gradual scale-up process with careful monitoring of the internal temperature is critical. For larger-scale reactions, a properly sized cooling system and emergency quenching procedures should be in place.
Troubleshooting Guide: Managing Reaction Temperature
This section provides a structured approach to troubleshooting common temperature-related issues during the synthesis of this compound.
Issue 1: Uncontrolled Exotherm During Reagent Addition
Symptoms:
-
A rapid, unexpected rise in the internal reaction temperature.
-
Vigorous boiling or fuming from the reaction mixture.
-
Change in color or viscosity of the reaction mixture.
Root Causes:
-
Reagent addition is too fast: The rate of the exothermic reaction exceeds the cooling capacity of the system.
-
Inadequate cooling: The cooling bath is not at a low enough temperature, or the heat transfer is inefficient.
-
Insufficient stirring: Poor mixing creates localized "hot spots" where the reaction accelerates uncontrollably.
Solutions:
Step-by-Step Protocol:
-
Halt Reagent Addition: Immediately stop the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Increase the cooling capacity by lowering the temperature of the cooling bath or by adding a more efficient cooling agent (e.g., dry ice to an acetone bath).
-
Improve Agitation: Ensure the stirring is vigorous to promote even heat distribution.
-
Monitor Closely: Keep a close watch on the internal thermometer.
-
Prepare for Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction by adding a pre-cooled, inert solvent or a suitable quenching agent. This should be a pre-determined part of your safety protocol.
-
Re-evaluate and Proceed with Caution: Once the temperature is under control, you can cautiously resume reagent addition at a significantly reduced rate.
Issue 2: Low or Incomplete Conversion
Symptoms:
-
Analysis of the reaction mixture (e.g., by TLC, GC, or NMR) shows a significant amount of starting material remaining after the expected reaction time.
-
The final product yield is lower than anticipated.
Root Causes:
-
Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a slow reaction rate.
-
Insufficient reaction time: The reaction was not allowed to proceed for a sufficient duration at the set temperature.
-
Poor solubility of reagents: At lower temperatures, reagents may not be fully dissolved, limiting their ability to react.
Solutions:
Step-by-Step Protocol:
-
Verify Reagents: Before adjusting the temperature, ensure that all reagents are of the correct purity and that the stoichiometry is accurate.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress at each new setpoint.
-
Extend Reaction Time: If a moderate temperature increase does not lead to complete conversion, consider extending the reaction time. Some reactions are simply slow and require patience.
-
Solvent Consideration: Ensure that the chosen solvent is appropriate for the desired reaction temperature and that all reagents are sufficiently soluble.
Quantitative Data Summary
The following table summarizes key thermal properties and recommended temperature ranges for this compound.
| Parameter | Value | Source(s) | Notes |
| Melting Point | 54-58°C / 66-70°C | [3][5] | Varies with purity. |
| Boiling Point | ~293.8°C | [3] | Decomposition may occur at lower temperatures. |
| Flash Point | ~131.5°C | [3] | Indicates a fire hazard at elevated temperatures. |
| Recommended Storage | Cool, well-ventilated area | [3][6][7] | Protect from heat and moisture. |
| Diazotization Step | 0-5°C | [4] | Critical for controlling the formation of the diazonium salt. |
| Sandmeyer Reaction | Gradual warming to 70°C | [4] | Controlled decomposition of the diazonium salt. |
| Halogenation (general) | Up to 120°C | [3] | Reaction-specific; requires careful optimization. |
Safety and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have a plan for quenching the reaction in case of an emergency.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations.[6]
By understanding the principles outlined in this guide and adhering to rigorous safety standards, you can effectively manage the reaction temperature for this compound, leading to safer and more successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 3-溴-2-氯-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. accelachem.com [accelachem.com]
Technical Support Center: Navigating the Reactivity of 3-Bromo-2-chloro-5-nitropyridine
Welcome to the dedicated technical support center for 3-Bromo-2-chloro-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your reaction outcomes. Our guidance is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Understanding the Substrate: A Molecule of Dichotomous Reactivity
This compound is a highly functionalized pyridine ring, offering multiple reaction sites. Its reactivity is governed by a combination of electronic and steric factors:
-
Electronic Effects : The pyridine nitrogen and the potent electron-withdrawing nitro group at the 5-position significantly decrease the electron density of the aromatic ring. This electronic-deficiency activates the C-Cl and C-Br bonds, making them susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[1]
-
Halogen Reactivity : In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[2][3] This suggests that the C-Br bond at the 3-position is inherently more reactive towards oxidative addition than the C-Cl bond at the 2-position.
-
Regioselectivity in SNAr : For nucleophilic aromatic substitution, the regioselectivity is primarily dictated by the stability of the intermediate Meisenheimer complex. Nucleophilic attack is generally favored at positions ortho or para to a strong electron-withdrawing group, as this allows for effective delocalization of the negative charge.
This interplay of factors can lead to challenges in achieving desired selectivity and yield. This guide will provide structured approaches to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-bromine (C-Br) bond at the 3-position is generally more reactive than the carbon-chlorine (C-Cl) bond at the 2-position in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[2][3] However, this inherent selectivity can sometimes be overturned by the choice of ligand and reaction conditions.
Q2: I am observing a mixture of mono-substituted products in my cross-coupling reaction. How can I improve selectivity?
A2: Achieving high selectivity for mono-substitution at the C-Br position requires careful optimization. To favor reaction at the C-Br bond, use milder reaction conditions (e.g., lower temperature, less active catalyst). For selective reaction at the C-Cl bond, it is often best to first functionalize the C-Br position and then employ more forcing conditions or specialized catalysts designed for C-Cl activation.
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which position will react?
A3: Yes, the electron-deficient nature of the ring makes it suitable for SNAr. The chlorine atom at the C-2 position is generally more susceptible to nucleophilic attack than the bromine at C-3. This is because attack at C-2 (ortho to the nitro group) leads to a more stabilized Meisenheimer intermediate, where the negative charge can be delocalized onto the nitro group.[1]
Q4: My reaction is failing, and I suspect catalyst inhibition. What could be the cause?
A4: The pyridine nitrogen, especially at the 2-position, can act as a ligand and coordinate to the palladium center. This can lead to the formation of inactive catalyst species and inhibit the catalytic cycle. This "2-pyridyl problem" is a known challenge in the cross-coupling of pyridine-containing substrates.[4] Using bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[4]
Q5: I am seeing a significant amount of dehalogenated byproduct. How can I prevent this?
A5: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction, particularly with electron-deficient heteroaryl halides.[5][6] It often arises from the formation of a palladium-hydride species. To minimize this, ensure strictly anhydrous and oxygen-free conditions, consider using weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong alkoxide bases, and screen different phosphine ligands.[5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, with a substrate like this compound, challenges can arise.
Problem 1: Low to No Conversion
If you are observing poor conversion of your starting material, consider the following factors:
-
Catalyst System Inactivity :
-
Palladium Source : Ensure your palladium source is active. If using Pd(OAc)₂, consider a pre-catalyst like a G3 or G4 palladacycle for more reliable generation of the active Pd(0) species.
-
Ligand Choice : Standard ligands like PPh₃ may be insufficient. For this electron-deficient substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the oxidative addition step.[4]
-
-
Suboptimal Base :
-
Solvent Effects :
-
A mixture of an aprotic solvent (e.g., 1,4-dioxane, toluene) and water is common. Ensure solvents are properly degassed to prevent catalyst oxidation.
-
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Problem 2: Poor Chemoselectivity (Reaction at both C-Br and C-Cl)
Achieving selective mono-arylation at the C-3 position is a primary goal. If you observe a mixture of products, including diarylation or reaction at the C-2 position, consider these strategies:
-
Reaction Temperature : Lowering the reaction temperature can often enhance selectivity for the more reactive C-Br bond.
-
Ligand Choice : The steric and electronic properties of the ligand can influence regioselectivity. Less hindered ligands may sometimes favor reaction at the more accessible site.
-
Stoichiometry : Use a slight excess of the boronic acid (1.1-1.2 equivalents) to drive the reaction to completion at the desired site without promoting extensive diarylation.
| Parameter | To Favor C-3 (C-Br) Coupling | To Favor C-2 (C-Cl) Coupling (after C-3 functionalization) |
| Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., 100-120 °C) |
| Catalyst/Ligand | Standard systems (e.g., Pd(PPh₃)₄) might suffice, but modern ligands offer better control. | Highly active systems with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands). |
| Reaction Time | Monitor carefully to stop after mono-substitution. | May require longer reaction times. |
Generalized Protocol for Selective Suzuki Coupling at C-3
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1). Heat the mixture to 80-90°C and monitor by TLC or LC-MS until the starting material is consumed.[9]
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, its application to this compound requires careful consideration of reaction parameters.
Problem 1: Low Yield or Incomplete Reaction
-
Base Selection : This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common choice.[10] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often necessitates a more active catalyst system and higher temperatures.[11]
-
Catalyst and Ligand : The choice of ligand is critical, especially for amination at the C-3 position, which is sterically more hindered than the C-2 position. Bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often required to achieve good yields.[12][13]
-
Amine Nucleophile : Sterically hindered or electron-poor amines can be less reactive. In such cases, increasing the catalyst loading or using a more active ligand may be necessary.
Problem 2: Competing SNAr Reaction
With amine nucleophiles, there is a possibility of a competing SNAr reaction, particularly at the C-2 position.
-
Temperature Control : SNAr reactions are often promoted at higher temperatures. Running the Buchwald-Hartwig amination at the lowest effective temperature can help to suppress this side reaction.
-
Base : The strong base used in the Buchwald-Hartwig amination deprotonates the amine, which may alter its nucleophilicity in a competing SNAr pathway.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Generalized Protocol for Selective Buchwald-Hartwig Amination at C-3
In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.5 equiv). Add this compound (1.0 equiv) and the amine (1.2 equiv). Add anhydrous, degassed toluene. Seal the reaction vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[14][15]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The high degree of electron deficiency in this compound makes it a good candidate for SNAr reactions.
Problem: Lack of Reactivity or Low Yield
-
Nucleophile Strength : SNAr reactions are sensitive to the nucleophilicity of the reacting partner. Stronger nucleophiles will react more readily.
-
Solvent : Polar aprotic solvents such as DMF, DMSO, or THF are typically used to facilitate SNAr reactions.
-
Temperature : Heating is often required to drive the reaction to completion.
Problem: Poor Regioselectivity
While the C-2 position is electronically favored for nucleophilic attack, reaction at the C-3 position can sometimes occur, especially with smaller, highly reactive nucleophiles or under forcing conditions.
-
Reaction Conditions : Milder conditions (lower temperature, shorter reaction time) will generally favor substitution at the more activated C-2 position.
Generalized Protocol for Selective SNAr at C-2
Dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMF. Add the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) if the nucleophile is an amine salt. Heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC or LC-MS.
Managing Key Side Reactions
-
Hydrodehalogenation : This is the replacement of a halogen with hydrogen.
-
Cause : Often arises from palladium-hydride species formed from reactions with trace water, alcohols, or even some amine bases.[5]
-
Mitigation :
-
Use scrupulously dried and degassed solvents and reagents.
-
Employ weaker inorganic bases (K₃PO₄, Cs₂CO₃) over strong alkoxide bases.[5]
-
Screen bulky phosphine ligands which can disfavor the formation or reactivity of Pd-H species.
-
-
-
Nitro Group Reduction : The nitro group can be reduced to an amine under certain conditions, particularly with some reducing agents or under catalytic hydrogenation conditions.
-
Cause : Some palladium catalysts, especially Pd/C with H₂, are effective for nitro group reduction. Certain phosphine ligands can also promote reduction.
-
Mitigation :
-
Avoid conditions typically used for nitro reduction (e.g., H₂/Pd/C, Fe/HCl, SnCl₂).
-
If reduction is observed during a cross-coupling reaction, it may indicate a side reaction with the solvent or base. Ensure appropriate reaction conditions are chosen to be compatible with the nitro group.
-
-
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 3-Bromo-2-chloro-5-nitropyridine
Welcome to the technical support center for 3-Bromo-2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields, minimize side products, and ensure reproducible results.
Introduction: The Chemistry of this compound
This compound is a highly functionalized pyridine derivative widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by three key features: a bromine atom at C3, a chlorine atom at C2, and a strong electron-withdrawing nitro group at C5.[1][2] This unique arrangement presents both opportunities and challenges in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
The pyridine nitrogen and the C5-nitro group synergistically decrease the electron density of the aromatic ring, which activates both halogen atoms for substitution.[2][3] Understanding the interplay between electronic effects, steric hindrance, and reaction conditions is paramount to achieving desired outcomes. This guide will address common issues encountered in the laboratory and provide scientifically grounded strategies for success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low yields in cross-coupling reactions with this substrate are common and can stem from several factors, primarily related to catalyst activity and reaction conditions.
Probable Causes & Solutions:
-
Catalyst Deactivation or Insufficient Activity: The choice of palladium precursor and, more critically, the ligand is essential. The electron-deficient nature of the nitropyridine ring can make oxidative addition, the first step in the catalytic cycle, challenging.[4][5]
-
Solution: Employ a more active catalyst system. For Suzuki reactions, consider using pre-catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos.[6] For Buchwald-Hartwig aminations, sterically hindered ligands such as BrettPhos or XantPhos have proven effective, especially for challenging substrates.[7][8][9] N-heterocyclic carbene (NHC) ligands can also offer enhanced reactivity.[10]
-
-
Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[7][11] An inappropriate base can lead to slow reaction rates or decomposition of starting materials.
-
Solution: For Suzuki couplings, a common starting point is an aqueous solution of K₂CO₃ or Cs₂CO₃.[11] If the reaction is sluggish, switching to a stronger, non-aqueous base like K₃PO₄ or an alkoxide base such as KOtBu might be beneficial, although care must be taken to avoid side reactions with sensitive functional groups.[11] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[7]
-
-
Incorrect Solvent or Temperature: The solvent's polarity and boiling point significantly impact catalyst solubility, reaction rate, and stability of intermediates.
-
Solution: Aprotic polar solvents like dioxane, THF, or toluene are generally good choices.[11][12] Often, a mixture with water is used for Suzuki reactions to facilitate the dissolution of the inorganic base.[11] If the reaction does not proceed at lower temperatures (e.g., 80 °C), incrementally increasing the temperature to 100-120 °C can improve yields, but monitor for decomposition.[9][11]
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.
-
Solution: Ensure all reagents and the reaction vessel are thoroughly degassed. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent and performing several vacuum/backfill cycles on the reaction flask.[11]
-
Below is a workflow to troubleshoot a low-yield Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Issue 2: Poor Regioselectivity - Reaction at C2 vs. C3
Question: I am getting a mixture of products from my cross-coupling reaction. How can I control whether the substitution occurs at the C2-chloro or C3-bromo position?
Answer:
Controlling regioselectivity in dihaloheterocycles is a significant challenge. The outcome is determined by the relative ease of oxidative addition at each C-X bond, which is influenced by electronic and steric factors.[13]
Mechanistic Insights & Solutions:
-
Electronic Effects: Generally, in palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, the halide adjacent to the nitrogen (C2) is more reactive due to inductive effects and coordination of the pyridine nitrogen to the palladium center.[10] However, the strong electron-withdrawing nitro group at C5 complicates this simple picture. The C-Br bond is typically weaker than the C-Cl bond, which often favors oxidative addition at C3.
-
Ligand Control: The steric bulk of the ligand on the palladium catalyst can be used to control the site of reaction.[10]
-
To favor reaction at C3 (less hindered position): Smaller ligands like PPh₃ might preferentially react at the more accessible C3-bromo position.
-
To favor reaction at C2 (more hindered position): Very bulky ligands, such as sterically hindered N-heterocyclic carbenes (NHCs) or biarylphosphines (e.g., tBuXPhos), can override the typical reactivity patterns.[10] By blocking the more accessible C3 position, these large ligands can force the catalyst to react at the C2 position.[10][14]
-
-
Reaction Type: The type of reaction can also dictate regioselectivity.
-
Palladium-Catalyzed Couplings: As described above, this is a battle between C-X bond strength and sterics, often tunable with ligands.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the position para to the strongly electron-withdrawing nitro group is highly activated.[3] For this compound, the C2-chloro position is ortho and the C3-bromo is meta to the nitro group. However, the C2 position is also alpha to the pyridine nitrogen. Typically, the C2 position is more activated towards SNAr due to stabilization of the Meisenheimer intermediate by both the nitrogen and the nitro group.[15][16]
-
Issue 3: Formation of Side Products (Homocoupling, Dehalogenation)
Question: My reaction is producing significant amounts of homocoupled (boronic acid dimer in Suzuki) or dehalogenated byproducts, lowering the yield of my desired product. How can I suppress these side reactions?
Answer:
Side product formation is often indicative of an imbalance in the rates of the steps in the catalytic cycle.
Probable Causes & Solutions:
-
Homocoupling: This occurs when two molecules of the organometallic reagent (e.g., boronic acid) couple together. It is often promoted by the presence of oxygen or when the transmetalation step is slow compared to other pathways.
-
Solution:
-
Rigorous Degassing: Ensure the reaction is free of oxygen.[11]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Optimize Base/Solvent: The choice of base can influence the rate of transmetalation. Experiment with different bases (e.g., K₃PO₄ instead of K₂CO₃) to find conditions that favor the desired cross-coupling.[11]
-
-
-
Dehalogenation/Reduction: This is the replacement of a halogen atom with hydrogen. It can be caused by trace amounts of water acting as a proton source to quench an organopalladium intermediate or by β-hydride elimination if the coupling partner has β-hydrogens.[17]
-
Solution:
-
Use Anhydrous Solvents: If dehalogenation is a major issue, ensure your solvents are rigorously dried, especially for reactions that do not require water (like some Buchwald-Hartwig aminations).
-
Ligand Choice: Bulky ligands can promote the desired reductive elimination over side reactions.[6]
-
Temperature Control: Running the reaction at the lowest possible temperature that still provides a reasonable rate can sometimes minimize side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
A1: The relative reactivity depends on the reaction type.
-
In Palladium-Catalyzed Cross-Coupling: The C-Br bond is weaker than the C-Cl bond, making oxidative addition at C3 (bromine) generally more facile. However, this can be altered by the choice of ligand.[10][13]
-
In Nucleophilic Aromatic Substitution (SNAr): The C2 position is generally more activated due to its proximity to the electron-withdrawing pyridine nitrogen and stabilization of the reaction intermediate.[3][16] Therefore, the chlorine at C2 is typically more susceptible to SNAr.
Q2: How does the nitro group affect the reaction?
A2: The nitro group has a profound electronic influence.
-
Activation: As a powerful electron-withdrawing group, it activates the pyridine ring towards both nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.[2][18]
-
Potential for Side Reactions: The nitro group itself can be a site of reactivity. Under certain reductive conditions (e.g., some catalysts or additives), it can be reduced to an amino group, leading to unwanted byproducts.[1] It is crucial to choose reaction conditions that are compatible with the nitro group.
Q3: What is a good starting point for optimizing a Suzuki reaction with this substrate?
A3: A robust starting point would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand like XPhos (2-4 mol%).
-
Base: K₂CO₃ (2-3 equivalents).
-
Solvent: A 4:1 mixture of Dioxane/Water.
-
Temperature: 100 °C.
-
Procedure: Ensure all components are added to a flask that is then thoroughly degassed. Monitor the reaction by TLC or LC-MS.[12][19]
Q4: Can I perform a selective double substitution on this molecule?
A4: Yes, sequential cross-coupling or a combination of SNAr and cross-coupling is a powerful strategy. Given the differential reactivity, you can often perform a reaction at one position, isolate the product, and then perform a second, different reaction at the remaining halogenated position. For example, you could first perform an SNAr reaction which is likely to occur at C2, and then follow up with a Suzuki coupling at the C3-bromo position.
Data Summary: Conditions for Palladium-Catalyzed Couplings
The following table summarizes typical conditions for achieving high yields in common cross-coupling reactions with dihalopyridines, which can be adapted for this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Good to High | [6] |
| Suzuki-Miyaura | PdCl₂ (2) | None (Jeffery Cond.) | Na₂CO₃ (2.0) + NBu₄Br (3.0) | Toluene/H₂O | 100-120 | Good | [10][20] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XantPhos (4) | NaOtBu (1.2-1.5) | Dioxane | 80-110 | Good to High | [7][21] |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 100 | Good | [8] |
| C-S Coupling | Pd(II) precatalyst | Bulky NHC | Cs₂CO₃ (2.0) | Dioxane | 100 | High | [14] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling at the C3-Position
This protocol provides a robust method for the selective Suzuki-Miyaura coupling at the C3-bromo position, a common transformation for this substrate.
Objective: To synthesize 2-chloro-5-nitro-3-(phenyl)pyridine.
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous Dioxane
-
Deionized Water
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (for work-up)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely ground K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of dioxane and water and degas it by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Heating: Place the sealed flask into a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the consumption of the starting material by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
- 1. innospk.com [innospk.com]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. benchchem.com [benchchem.com]
- 21. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Navigating the Complex Terrain of Suzuki Coupling: A Comparative Guide to the Reactivity of 3-Bromo-2-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This versatility is particularly crucial in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast number of pharmaceutical agents.[2] Among the myriad of substrates, halopyridines present a unique set of challenges and opportunities due to the influence of the nitrogen heteroatom, which can modulate the electronic properties of the ring and potentially coordinate to the palladium catalyst, thereby inhibiting the reaction.[3]
This guide provides an in-depth comparative analysis of the Suzuki coupling of 3-bromo-2-chloro-5-nitropyridine, a highly functionalized and electron-deficient substrate, against a backdrop of other common halopyridines. By dissecting the underlying principles of reactivity and site-selectivity, and presenting supporting experimental insights, this document aims to equip researchers with the knowledge to strategically design and optimize their synthetic routes.
The Decisive Factors in Halopyridine Reactivity: An Overview
The success and rate of a Suzuki coupling reaction are governed by a delicate interplay of electronic and steric factors, primarily influencing the rate-determining oxidative addition step of the palladium(0) catalyst to the aryl halide bond.[1] The generally accepted trend for halogen reactivity is I > Br > OTf >> Cl.[1] However, the pyridine ring's electronic landscape, dictated by the position of the nitrogen atom and the nature of other substituents, can significantly perturb this established order.
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbon-halogen bond, thereby facilitating oxidative addition.[4] Conversely, electron-donating groups (EDGs) can decelerate this step. Furthermore, the position of the halogen relative to the nitrogen atom is critical. Halogens at the 2- and 4-positions are generally more activated towards nucleophilic aromatic substitution and can also exhibit enhanced reactivity in cross-coupling reactions due to the electronic influence of the nitrogen.
This compound: A Case Study in Activated Coupling
This compound is a particularly interesting substrate for Suzuki coupling due to its unique combination of features:
-
Two distinct halogens: It possesses both a bromine and a chlorine atom, offering the potential for selective coupling.
-
A potent electron-withdrawing group: The nitro group at the 5-position strongly deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Defined regiochemistry: The halogens are situated at the 2- and 3-positions, leading to questions of site-selectivity.
The presence of the nitro group significantly enhances the reactivity of the C-Cl bond at the 2-position, which might otherwise be expected to be less reactive than the C-Br bond at the 3-position based on general bond dissociation energies. This electronic activation can sometimes even reverse the expected reactivity order of the halogens.
Comparative Reactivity Analysis
| Halopyridine Substrate | Key Structural Features | Expected Reactivity in Suzuki Coupling | Supporting Rationale & Citations |
| This compound | Bromo and Chloro substituents; Strong electron-withdrawing nitro group. | High. The nitro group strongly activates the ring, particularly the 2-position, making the C-Cl bond susceptible to oxidative addition. Site-selectivity will depend on the catalyst and ligand system, but coupling at the C-Br bond is also highly feasible.[4] | The presence of an electron-withdrawing group facilitates the rate-limiting oxidative addition step.[4] |
| 2-Chloropyridine | Single chloro substituent at an activated position. | Moderate. The 2-position is electronically activated by the nitrogen atom. However, the C-Cl bond is inherently less reactive than C-Br or C-I bonds, often requiring more forcing conditions or specialized catalyst systems.[1] | Aryl chlorides are the least reactive of the common aryl halides in Suzuki coupling.[1] |
| 3-Bromopyridine | Bromo substituent at a less activated position. | Moderate to High. The C-Br bond is more reactive than the C-Cl bond. The 3-position is less electronically activated than the 2- or 4-positions. | The general reactivity trend for halogens is I > Br > Cl.[1] |
| 2,3-Dichloropyridine | Two chloro substituents. | Moderate, with potential for site-selectivity. Both positions are activated to some degree. Selectivity for coupling at the 2-position is often favored due to stronger electronic activation, but this can be influenced by the ligand. | Site-selectivity in dihalopyridines is influenced by electronic effects and the steric properties of the catalyst-ligand complex.[5] |
| 5-Bromo-2-chloropyridine | Bromo and Chloro substituents; no strong EWG. | Moderate to High, with high site-selectivity. Coupling will almost exclusively occur at the more reactive C-Br bond at the 5-position. The C-Cl bond at the 2-position will remain largely unreacted under standard conditions.[5] | The site of Suzuki-Miyaura coupling reactions is heavily influenced by the carbon-halogen bond dissociation energy.[5] |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for different boronic acids or specific applications.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%) in a small amount of 1,4-dioxane until a homogeneous solution is formed.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-5-nitropyridine or 2-chloro-3-phenyl-5-nitropyridine, depending on the site-selectivity of the specific catalytic system.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the experimental setup and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Conclusion and Future Outlook
This compound emerges as a highly reactive and versatile substrate for Suzuki-Miyaura cross-coupling. The strong electron-withdrawing nitro group significantly activates the pyridine ring, facilitating the crucial oxidative addition step. This inherent reactivity, coupled with the presence of two different halogens, opens up avenues for selective and sequential cross-coupling reactions, enabling the synthesis of complex, highly functionalized pyridine derivatives.
While direct comparative data under a single set of conditions remains elusive in the literature, a thorough understanding of the fundamental principles of Suzuki coupling allows for a logical and predictive comparison with other halopyridines. Future research focusing on a systematic, comparative study of these substrates would be invaluable to the scientific community, further refining our ability to predict and control reactivity and selectivity in this indispensable reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Guide to Alternative Reagents for Pyridine Synthesis: A Comparative Analysis Beyond 3-Bromo-2-chloro-5-nitropyridine
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. The highly functionalized reagent, 3-Bromo-2-chloro-5-nitropyridine, serves as a versatile building block for introducing this critical heterocycle into complex molecules, particularly in pharmaceutical and agrochemical development.[1][2] Its distinct reactivity, stemming from the electron-withdrawing nitro group and the differentially reactive halogen atoms, makes it a powerful tool for targeted synthesis.[2] However, reliance on a single precursor can limit synthetic flexibility, scope, and cost-efficiency.
This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies. We will move beyond the simple functionalization of a pre-built, highly activated ring and explore the landscape of de novo pyridine construction and advanced C-H functionalization techniques. This analysis is designed to empower chemists to make informed, strategic decisions by explaining the causality behind experimental choices and providing a framework for selecting the optimal path to their target pyridine derivatives.
The Benchmark: Understanding the Reactivity of this compound
This compound is a valuable intermediate precisely because its substituents create a highly predictable reactivity profile. The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[3] The chlorine at the C2 position is generally more labile than the bromine at C3, allowing for sequential, regioselective displacement. This predictable reactivity is its primary strength, but also its limitation, as it channels synthesis through a specific set of intermediates.
Strategic Alternatives: De Novo Synthesis vs. Scaffold Functionalization
The alternatives to using a pre-functionalized block like this compound fall into two major strategic categories. The choice between them is fundamental to the overall synthetic design.
-
De Novo Ring Synthesis: This "bottom-up" approach constructs the pyridine ring from acyclic precursors. Its principal advantage is the ability to install a wide variety of substituents with precise regiochemical control from the outset, offering unparalleled flexibility.[4][5]
-
Advanced Scaffold Functionalization: This strategy involves modifying a simpler, existing pyridine ring. Modern methods, particularly transition-metal-catalyzed cross-coupling and direct C-H functionalization, have revolutionized this approach, enabling the introduction of complex fragments onto the pyridine core with high efficiency.[6][7]
`dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3]; edge [color="#4285F4"];
} ` Caption: Decision workflow for selecting a pyridine synthesis strategy.
De Novo Ring Construction: Building Complexity from the Ground Up
Building the pyridine ring from acyclic precursors offers the greatest flexibility in substituent placement. Several classical and modern methods are cornerstones of this approach.
Hantzsch Dihydropyridine Synthesis
One of the most well-known methods, the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3][8] This multicomponent reaction first yields a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.
-
Expertise & Experience: The primary utility of the Hantzsch synthesis lies in its simplicity and use of readily available starting materials. However, the classical approach typically produces symmetrically substituted pyridines. The oxidation step is critical; incomplete oxidation can lead to purification challenges. Common oxidants include nitric acid, ceric ammonium nitrate (CAN), or simply air.[4]
-
Trustworthiness: This is a robust and high-yielding reaction for specific substitution patterns. Its mechanism is well-understood, making it a reliable choice for the synthesis of 2,6-dimethyl-3,5-dicarboxylate pyridines.
-
Limitations: The method is less suitable for preparing unsymmetrical pyridines and is not ideal for introducing substituents at the 4-position that are sensitive to oxidative conditions.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for producing 2,4,6-trisubstituted pyridines with excellent regiocontrol.[8][9] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[3]
-
Expertise & Experience: The power of the Kröhnke synthesis is its modularity. By varying the three components (the pyridinium salt, the unsaturated carbonyl, and the ammonia source), a vast array of substitution patterns can be accessed. The reaction proceeds via a Michael addition followed by condensation and cyclization.
-
Trustworthiness: This method is highly reliable for accessing unsymmetrical pyridines that are difficult to obtain via the Hantzsch route. Yields are generally good to excellent.
`dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} ` Caption: General workflow of the Kröhnke Pyridine Synthesis.[9]
Bohlmann-Rahtz Pyridine Synthesis
This method provides access to 2,3,5,6-tetrasubstituted pyridines by reacting enamines with ynones. The initial condensation forms an intermediate that cyclizes and eliminates an amine to yield the pyridine ring.
-
Expertise & Experience: The Bohlmann-Rahtz synthesis is particularly valuable for creating pyridines with a specific and often dense substitution pattern. The reaction is typically driven by heat, and microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[10]
-
Trustworthiness: It offers excellent regiocontrol for the synthesis of polysubstituted pyridines, making it a reliable tool for complex target molecules.
Advanced Scaffold Functionalization
When a simpler pyridine core is available, modern catalytic methods provide powerful tools for elaboration, often with greater efficiency and functional group tolerance than classical methods.
Transition-Metal Catalyzed Cross-Coupling
Cross-coupling reactions are a dominant strategy in modern organic synthesis. Instead of this compound, a researcher might start with a simpler dihalopyridine and use regioselective cross-coupling to introduce desired substituents.
-
Reagent Comparison (Cl vs. Br vs. I): The reactivity of halopyridines in cross-coupling generally follows the order I > Br > Cl.[11]
-
Chloropyridines: Are often cheaper but less reactive, requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures.[11]
-
Bromopyridines: Offer a good balance of reactivity and stability, making them the most common choice. Standard palladium catalysts like Pd(PPh₃)₄ are often effective.[11]
-
Iodopyridines: Are highly reactive, allowing for milder reaction conditions, but are typically more expensive and less stable.
-
`dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} ` Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[11]
Direct C-H Functionalization
This cutting-edge strategy avoids the need for pre-halogenated pyridines altogether. By using a transition-metal catalyst, a C-H bond on the pyridine ring can be directly coupled with another molecule.[7]
-
Expertise & Experience: C-H functionalization is the most atom-economical approach. The regioselectivity is a key challenge and is often controlled by directing groups present on the substrate or by the intrinsic electronics of the pyridine ring (typically favoring the C2 and C4 positions).[6][12] Recent advances have even enabled selective functionalization at the less reactive C3 position.[13]
-
Trustworthiness: While powerful, these reactions often require careful optimization of catalysts (e.g., Pd, Rh, Ir, Ni) and reaction conditions for each specific substrate.[13][14] When optimized, they provide a highly efficient and streamlined route to complex pyridines.
Performance Matrix: A Head-to-Head Comparison
To provide an objective comparison, the following table summarizes typical performance data for synthesizing a representative substituted pyridine using different methodologies.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Typical Time | Typical Yield (%) | Key Advantage |
| SNAr | This compound, Nucleophile | Base (e.g., K₃PO₄), Solvent (e.g., DMF) | 5-6 h | 90-98% | High yield, predictable regioselectivity.[15] |
| Kröhnke Synthesis | Pyridinium salt, Chalcone, NH₄OAc | Glacial Acetic Acid, Reflux | 4 h | ~90% | High modularity for unsymmetrical products.[9] |
| Hantzsch Synthesis | Aldehyde, β-Ketoester, NH₃ | Reflux, then Oxidation | 4-8 h | 80-90% | Simple, for symmetrical 1,4-DHP derivatives.[9] |
| Suzuki Coupling | 2-Chloropyridine, Phenylboronic acid | Pd₂(dba)₃ / SPhos, K₃PO₄ | 24 h | ~78% | Broad scope, functional group tolerance.[11] |
| C-H Arylation | Pyridine, Aryl Halide | Pd(OAc)₂, Ligand, Base | 12-24 h | 60-85% | High atom economy, avoids pre-functionalization. |
Note: Data is representative and intended for comparative purposes. Specific outcomes depend on the exact substrates and conditions used.
Field-Proven Protocols
Protocol 1: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[9]
-
Step 1: Synthesis of N-Phenacylpyridinium Bromide:
-
To a solution of pyridine (1.0 eq) in acetone, add 2-bromoacetophenone (1.0 eq).
-
Stir the mixture at room temperature for 2-3 hours.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold acetone, and dry to obtain the pyridinium salt.
-
-
Step 2: Cyclocondensation:
-
To a solution of chalcone (1.0 eq) and ammonium acetate (8.0 eq) in glacial acetic acid, add the N-phenacylpyridinium bromide (1.0 eq) from Step 1.
-
Reflux the mixture for 4 hours. Monitor by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.
-
Protocol 2: Suzuki-Miyaura Coupling of a Chloropyridine[11]
-
Reaction Setup:
-
In an oven-dried flask, combine 2-chloro-5-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
-
Reaction Execution:
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Conclusion and Strategic Outlook
While this compound is an effective and reliable reagent, its utility is confined to a specific synthetic paradigm. A modern chemist's toolkit should be broader, incorporating both classical de novo ring syntheses and modern catalytic functionalizations.
-
De Novo methods like the Kröhnke and Bohlmann-Rahtz syntheses offer unparalleled control over substituent placement, making them ideal for constructing complex or highly substituted pyridine cores from simple, acyclic building blocks.
-
Cross-coupling reactions provide a robust and predictable way to functionalize simpler halopyridines, with the choice of halogen (Cl, Br, I) allowing for a tunable balance between cost and reactivity.
-
Direct C-H functionalization represents the frontier of efficiency and atom economy, streamlining synthetic routes by eliminating the need for pre-functionalized starting materials.
The optimal strategy is dictated by the specific target molecule. By understanding the causality, scope, and limitations of each alternative approach, researchers can design more elegant, efficient, and versatile syntheses, accelerating the pace of discovery in medicine and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. baranlab.org [baranlab.org]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
validating the structure of 2,3,5-trisubstituted pyridines by NMR
A Comprehensive Guide to Validating the Structure of 2,3,5-Trisubstituted Pyridines by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Among heterocyclic scaffolds, the pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] However, the presence of multiple substituents can create isomeric ambiguity, making structural validation a significant challenge. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the unambiguous structural elucidation of 2,3,5-trisubstituted pyridines, supported by experimental data and detailed protocols.
The Challenge: Distinguishing Isomers
The synthesis of a 2,3,5-trisubstituted pyridine can potentially yield other isomers, such as the 2,3,6- or 2,4,5-isomers. Relying on a single piece of analytical data can be misleading. Therefore, a multi-faceted approach, primarily centered around one- and two-dimensional NMR techniques, is essential for definitive structural assignment.[2] This guide will walk through a self-validating workflow to confidently assign the 2,3,5-substitution pattern.
Interpreting the 1D NMR Landscape: ¹H and ¹³C Spectra
The chemical shifts (δ) and coupling constants (J) of the remaining protons on the pyridine ring are highly sensitive to the nature and position of the substituents.[3] In a 2,3,5-trisubstituted pyridine, two protons remain on the aromatic ring, at the C4 and C6 positions.
¹H NMR Spectroscopy: What to Expect
The two remaining protons on the pyridine ring will appear as distinct signals in the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm).[4]
-
H6 Proton: This proton is adjacent to the nitrogen atom and will typically be the most downfield of the two, often appearing as a doublet.
-
H4 Proton: This proton is situated between two substituents and will also likely appear as a doublet.
The key to distinguishing the 2,3,5-isomer lies in the coupling constant between these two protons. For a 2,3,5-trisubstituted pyridine, the H4 and H6 protons are in a meta relationship, which typically results in a small coupling constant (⁴J H-H) in the range of 1.0 - 3.0 Hz.[4]
¹³C NMR Spectroscopy: A Complementary View
The ¹³C NMR spectrum provides information about all carbon atoms in the molecule, including the quaternary carbons bearing the substituents. The chemical shifts of the pyridine carbons are influenced by the electronic properties of the substituents.[4] Electron-donating groups (EDGs) will shield the attached and nearby carbons, shifting their signals upfield (lower ppm), while electron-withdrawing groups (EWGs) will cause a downfield shift (higher ppm).[4]
The Power of 2D NMR: Unambiguous Connectivity
While 1D NMR provides valuable clues, 2D NMR experiments are indispensable for piecing together the complete structural puzzle by revealing through-bond and through-space correlations.[5]
COSY (Correlation Spectroscopy)
A COSY experiment reveals proton-proton (¹H-¹H) couplings.[4] In the case of a 2,3,5-trisubstituted pyridine, a cross-peak between the signals of the H4 and H6 protons would confirm their coupling, and the small coupling constant observed in the 1D spectrum would be consistent with a meta relationship.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[4] This allows for the unambiguous assignment of the protonated C4 and C6 carbons in the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most critical for confirming the substitution pattern as it shows correlations between protons and carbons over two or three bonds (²J C-H and ³J C-H).[4] This technique allows for the mapping of the connectivity between the ring protons and the substituted (quaternary) carbons. For a 2,3,5-trisubstituted pyridine, the following key HMBC correlations would be expected:
-
H4 will show correlations to C2 , C3 , C5 , and C6 .
-
H6 will show correlations to C2 , C4 , and C5 .
Observing these specific long-range correlations provides definitive evidence for the 2,3,5-substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy)
A NOESY experiment can provide through-space correlations between protons that are in close proximity, which can be useful for confirming the relative positions of substituents, especially if they have protons close to the pyridine ring protons.[6]
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a putative 2,3,5-trisubstituted pyridine.
Caption: A logical workflow for the structural validation of 2,3,5-trisubstituted pyridines using NMR spectroscopy.
Data Presentation: A Hypothetical Example
Let's consider a hypothetical 2,3,5-trisubstituted pyridine with the following substituents: R² = OCH₃, R³ = Cl, and R⁵ = CN.
Table 1: ¹H and ¹³C NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Position | δ (ppm) |
| H4 | 7.85 | d | 2.5 | C2 | 160.5 |
| H6 | 8.50 | d | 2.5 | C3 | 125.0 |
| OCH₃ | 4.05 | s | - | C4 | 128.9 |
| C5 | 115.8 | ||||
| C6 | 152.3 | ||||
| CN | 117.2 | ||||
| OCH₃ | 56.1 |
The ¹H NMR data shows two doublets in the aromatic region with a coupling constant of 2.5 Hz, indicative of a meta relationship. The ¹³C NMR spectrum shows the expected number of carbon signals.
Table 2: Key 2D NMR Correlations
| Experiment | Proton Signal | Correlated Atom(s) |
| COSY | H4 (δ 7.85) | H6 (δ 8.50) |
| HSQC | H4 (δ 7.85) | C4 (δ 128.9) |
| H6 (δ 8.50) | C6 (δ 152.3) | |
| HMBC | H4 (δ 7.85) | C2, C3, C5, C6 |
| H6 (δ 8.50) | C2, C4, C5 | |
| OCH₃ (δ 4.05) | C2 |
The 2D NMR data definitively connects the molecular fragments. The HMBC correlation from the OCH₃ protons to C2 confirms the placement of the methoxy group at the 2-position. The correlations from H4 and H6 to the other ring carbons solidify the 2,3,5-substitution pattern.
The following diagram illustrates the key HMBC correlations that are crucial for the structural assignment.
References
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Regioselectivity in 3-Bromo-2-chloro-5-nitropyridine Reactions
Introduction: The Regiochemical Challenge of a Versatile Building Block
3-Bromo-2-chloro-5-nitropyridine is a highly functionalized heterocyclic compound, prized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility lies in the differential reactivity of its two halogen substituents, which allows for sequential, selective functionalization. However, this very feature presents a critical challenge: ensuring and confirming the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The precise placement of an incoming nucleophile dictates the final molecular architecture and, consequently, its biological activity.
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of spectroscopic methodologies to unambiguously determine the outcome of these reactions. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Part 1: The Mechanistic Underpinnings of Regioselectivity
To confidently analyze the products, one must first understand the reaction's governing principles. The reactivity of this compound in SNAr reactions is dominated by the powerful electron-withdrawing effect of the nitro group (-NO₂) at the C5 position.[3][4] This group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at positions ortho and para to itself.
-
The C2-Position (para to -NO₂): The chlorine atom at C2 is para to the nitro group. A nucleophilic attack at this position generates a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the oxygen atoms of the nitro group.[5] This provides a potent stabilizing effect.
-
The C3-Position (meta to -NO₂): The bromine atom at C3 is meta to the nitro group. Nucleophilic attack here does not allow for direct resonance delocalization of the negative charge onto the nitro group.
Consequently, there is a strong electronic preference for nucleophilic substitution to occur at the C2 position, displacing the chloride. While this outcome is highly probable, it is never a certainty. Steric hindrance from bulky nucleophiles or specific reaction conditions could potentially alter the kinetic or thermodynamic landscape. Therefore, rigorous spectroscopic verification is not just recommended; it is essential.
Caption: Reaction pathways for nucleophilic substitution on this compound.
Part 2: The Spectroscopic Toolkit: A Multi-Technique Approach
No single technique tells the whole story. A self-validating analysis relies on the convergence of data from multiple spectroscopic methods. This workflow ensures the highest degree of confidence in structural assignment.
Caption: A logical workflow for the spectroscopic confirmation of regioselectivity.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial validation that a substitution reaction has occurred.
-
Expertise: While low-resolution MS confirms the expected molecular weight of the product, High-Resolution Mass Spectrometry (HRMS) is superior. It provides the elemental composition, confirming that one halogen has been replaced by the nucleophile while the other remains, which is a crucial first step in distinguishing a substitution from other potential side reactions.
-
Trustworthiness: A measured mass that matches the theoretical mass of the expected product to within 5 ppm provides high confidence in the product's elemental formula.
1D NMR Spectroscopy (¹H & ¹³C): The Primary Assessment
1D NMR is the workhorse for structural elucidation and provides the first strong clues towards the regiochemical outcome. For the expected C2-substituted product, two protons remain on the pyridine ring at the C4 and C6 positions.
-
¹H NMR Analysis:
-
Chemical Shift: Both H4 and H6 protons will appear in the aromatic region, typically downfield due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen.
-
Coupling: H4 and H6 are meta to each other. They will appear as two distinct doublets with a small coupling constant (⁴JHH) of approximately 2-3 Hz. The absence of larger ortho or para couplings is a key indicator.
-
-
¹³C NMR Analysis: The number of signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbons in the pyridine ring, consistent with the proposed structure.
2D NMR Spectroscopy (HSQC & HMBC): Unambiguous Confirmation
When 1D NMR data is ambiguous, 2D NMR provides definitive proof of connectivity. For regioselectivity determination, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.[6][7]
-
Expertise & Causality (The Power of HMBC): The HMBC experiment detects correlations between protons and carbons that are two or three bonds away. This allows us to literally piece the molecular skeleton together. For a nucleophile (Nu-H) that has attacked the C2 position, the key correlations are:
-
Nu-H → C2: The proton(s) on the atom of the nucleophile directly attached to the ring will show a 2-bond correlation to the C2 carbon.
-
H4 → C2, C6: The proton at C4 will show a 2-bond correlation to C3 (bearing the bromine) and C5 (bearing the nitro group), and a 3-bond correlation to C2 and C6.
-
H6 → C2, C4: The proton at C6 will show a 2-bond correlation to C5 and a 3-bond correlation to C2 and C4.
-
-
Trustworthiness: These cross-peaks form a self-consistent network of correlations. If this specific network is observed, it provides irrefutable evidence for substitution at the C2 position. The Heteronuclear Single Quantum Coherence (HSQC) experiment complements this by confirming the direct one-bond connections between H4-C4 and H6-C6.[8][9]
Caption: Key HMBC correlations confirming C2-substitution by a nucleophile (Nu-H).
X-Ray Crystallography: The Gold Standard
If the product can be crystallized, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule.[10][11]
-
Expertise: This technique directly visualizes the atomic positions, leaving no doubt as to which halogen was substituted. It is the ultimate arbiter in cases of extreme ambiguity or for publication in high-impact journals.
-
Trustworthiness: The output is a complete molecular structure, providing absolute proof of regiochemistry.
Part 3: Comparative Data Analysis - A Case Study
Let's consider the reaction of this compound with morpholine. The electronically favored product is 4-(3-bromo-5-nitropyridin-2-yl)morpholine. The table below compares the expected key spectroscopic data for the two possible regioisomers.
| Feature | C2-Substitution Product (Favored) | C3-Substitution Product (Disfavored) | Rationale for Distinction |
| Product Name | 4-(3-bromo-5-nitropyridin-2-yl)morpholine | 4-(2-chloro-5-nitropyridin-3-yl)morpholine | - |
| Formula | C₉H₁₀BrN₃O₃ | C₉H₁₀ClN₃O₃ | Different halogen, confirmed by HRMS. |
| MW (Br/Cl) | 288.10 g/mol | 243.65 g/mol | Easily distinguished by MS. |
| ¹H NMR (Aromatic) | Two doublets (~8.8, ~8.3 ppm), J ≈ 2.5 Hz | Two doublets (~8.9, ~8.6 ppm), J ≈ 2.5 Hz | Chemical shifts will differ slightly, but coupling pattern is identical. Ambiguity is possible. |
| Key HMBC (H→C) | Hmorpholine → C2 H4 → C2, C6 H6 → C2, C4 | Hmorpholine → C3 H2 → C3, C4 H4 → C2, C3, C5 | This is the definitive NMR evidence. The correlation from the nucleophile's protons to the carbon of substitution is unambiguous. |
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4-(3-bromo-5-nitropyridin-2-yl)morpholine
This protocol illustrates a typical SNAr reaction.
-
Reagent Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF).
-
Nucleophile Addition: Add morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the mixture under vacuum. Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the final product.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
2D NMR Acquisition:
-
HSQC: Acquire a standard gradient-selected sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3 on a Bruker system).
-
HMBC: Acquire a standard gradient-selected HMBC (e.g., hmbcgplpndqf on a Bruker system). Optimize the long-range coupling delay (D6) for an average J-coupling of 8-10 Hz.
-
-
Data Processing & Interpretation: Process the spectra using appropriate software. Use the HSQC to assign directly attached proton-carbon pairs. Use the HMBC to map the 2- and 3-bond correlations, paying close attention to the key connections outlined in Part 2.3 and the comparative data table.
Conclusion
Confirming the regioselectivity of reactions involving this compound is a non-trivial but critical task that underpins the success of a synthetic campaign. While electronic principles strongly favor substitution at the C2 position, experimental verification is paramount. A logical, multi-step analytical workflow—beginning with MS to confirm mass, proceeding to 1D NMR for initial assessment, and culminating in 2D NMR (specifically HMBC) for unambiguous structural assignment—provides a robust and self-validating system. For absolute confirmation, particularly for novel structures, X-ray crystallography remains the unparalleled gold standard. By employing this rigorous approach, researchers can proceed with confidence, knowing their molecular architecture is precisely what they designed it to be.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. magritek.com [magritek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ultra High Resolution 1H-13C HSQC Spectra of Metabolite Mixtures using non-linear sampling and Forward Maximum Entropy (FM) Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-Bromo-2-chloro-5-nitropyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. The compound 3-Bromo-2-chloro-5-nitropyridine is a versatile building block in the synthesis of novel pharmaceutical agents, owing to its reactive functional groups that allow for diverse chemical modifications.[1] Impurities, even in trace amounts, can have a profound impact on the yield and outcome of subsequent synthetic steps, as well as the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound and its derivatives, offering insights into the principles, practical applications, and limitations of each technique.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the halogenation and nitration of a pyridine precursor, such as 2-hydroxy-5-nitropyridine.[1] This process, while generally efficient, can lead to the formation of several types of impurities:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Byproducts: Positional isomers that may arise during the substitution reactions.
-
Over- or Under-halogenated Species: Compounds with incorrect halogen substitutions.
-
Degradation Products: Formed under harsh reaction or purification conditions.
-
Residual Solvents: Organic solvents used in the reaction and purification steps.
A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.
Comparative Analysis of Purity Assessment Methodologies
The choice of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte, the nature of the expected impurities, and the desired level of sensitivity and accuracy. For this compound derivatives, a multi-faceted approach is often necessary for comprehensive characterization.
Melting Point Analysis: A Preliminary Litmus Test
Melting point determination is a fundamental and accessible technique for a preliminary assessment of purity. Pure crystalline compounds exhibit a sharp, well-defined melting point range, typically within 0.5–1°C. The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which manifests as a lower and broader melting range.[2][3]
Key Insights:
-
Causality: The disruption of the crystal lattice by impurity molecules requires less energy to break the intermolecular forces, resulting in a lower melting temperature.[3]
-
Self-Validation: A sharp melting point that aligns with the literature value for a pure standard provides a strong indication of high purity. Conversely, a significant depression or broadening of the melting range is a clear indicator of the presence of impurities.[4]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small, finely powdered sample of the dried this compound derivative is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range.
Data Interpretation:
| Purity Level | Expected Melting Point Range |
| High Purity (>99%) | Sharp, narrow range (e.g., 66-67°C) |
| Moderate Purity (95-99%) | Slightly depressed and broader range (e.g., 64-67°C) |
| Low Purity (<95%) | Significantly depressed and broad range (e.g., 60-66°C) |
Note: The melting point for this compound is reported to be in the range of 66-70°C.[5] A narrow range within this window would suggest higher purity.
Elemental Analysis: Confirming Stoichiometric Integrity
Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, Bromine, and Chlorine) in a compound. This technique is invaluable for confirming the empirical formula of a newly synthesized derivative and provides a quantitative measure of its overall purity.
Key Insights:
-
Causality: The combustion of a known mass of the compound and subsequent quantification of the resulting gases (CO2, H2O, N2) and ions (halides) allows for the determination of the elemental composition.
-
Self-Validation: The experimentally determined mass percentages should be within a narrow, acceptable deviation (typically ±0.4%) of the theoretically calculated values for the proposed molecular formula.[6]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the this compound derivative is placed in a tin or silver capsule.
-
Instrumentation: The sample is introduced into an elemental analyzer.
-
Combustion: The sample is combusted at high temperatures (around 1000°C) in a stream of oxygen.
-
Detection: The resulting gases are separated and quantified by thermal conductivity or other detection methods. Halogens are typically captured and analyzed by ion chromatography or titration.[7]
Data Interpretation for C₅H₂BrClN₂O₂:
| Element | Theoretical Mass % | Acceptable Range (±0.4%) |
| Carbon (C) | 25.29 | 24.89 - 25.69 |
| Hydrogen (H) | 0.85 | 0.45 - 1.25 |
| Nitrogen (N) | 11.80 | 11.40 - 12.20 |
| Bromine (Br) | 33.65 | 33.25 - 34.05 |
| Chlorine (Cl) | 14.93 | 14.53 - 15.33 |
High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse
HPLC is a powerful and versatile technique for separating, identifying, and quantifying the components of a mixture. For the purity assessment of this compound derivatives, reversed-phase HPLC with UV detection is the most commonly employed method.
Key Insights:
-
Causality: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.
-
Self-Validation: A single, sharp, and symmetrical peak for the main component, with minimal or no other peaks, is indicative of high purity. The method's suitability is confirmed through a system suitability test, ensuring adequate resolution, peak shape, and reproducibility.[8]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A typical gradient might run from 10% to 90% Mobile Phase B over 20 minutes to ensure the elution of any potential impurities with a wide range of polarities.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.[8]
-
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.[8]
Data Presentation:
| Technique | Strengths | Limitations | Ideal for Detecting |
| HPLC | High resolution, quantitative, suitable for non-volatile and thermally labile compounds. | May require method development, potential for co-elution of impurities. | Isomeric byproducts, unreacted starting materials, non-volatile degradation products. |
| GC-MS | High sensitivity, excellent for volatile compounds, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Residual solvents, volatile starting materials, and degradation products. |
| NMR | Provides detailed structural information, non-destructive, qNMR for absolute purity. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural confirmation of the main component and identification of major impurities. |
Workflow for HPLC Purity Determination
References
A Comparative Mechanistic Guide to the Reactions of 3-Bromo-2-chloro-5-nitropyridine
For researchers, medicinal chemists, and professionals in drug development, 3-Bromo-2-chloro-5-nitropyridine (CAS 5470-17-7) stands as a pivotal intermediate, offering two distinct reactive sites for molecular elaboration.[1][2] The strategic presence of a bromine atom at C3, a chlorine atom at C2, and a potent electron-withdrawing nitro group at C5 imparts a unique and tunable reactivity profile to the pyridine core.[1] Understanding the mechanistic principles that govern its reactions is paramount for designing efficient, selective, and high-yielding synthetic routes.
This guide provides an in-depth comparison of the two primary reaction pathways for this substrate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will dissect the causality behind experimental choices, present self-validating protocols, and furnish the experimental data necessary to predict and control reaction outcomes.
The Dichotomy of Reactivity: C2-Cl vs. C3-Br
The central question when utilizing this compound is one of regioselectivity: will an incoming reagent react at the C2 position, displacing the chloride, or at the C3 position, displacing the bromide? The answer is dictated by the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr): Reactivity is governed by electronics. The reaction overwhelmingly favors the C2-Cl position.
-
For Palladium-Catalyzed Cross-Coupling: Reactivity is primarily governed by bond strength. The reaction preferentially occurs at the C3-Br position.
This guide will explore the mechanistic basis for this selectivity, providing the foundational knowledge to exploit it for targeted synthesis.
Nucleophilic Aromatic Substitution (SNAr): A Game of Electronic Stabilization
The SNAr reaction is the classic pathway for functionalizing electron-deficient aromatic rings.[3] The reaction proceeds via a two-step addition-elimination mechanism, the cornerstone of which is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the single most critical factor determining the rate and regioselectivity of the reaction.
Mechanistic Rationale: Why C2 is the Hotspot
When a nucleophile attacks this compound, it can do so at either C2 or C3. However, the stability of the resulting Meisenheimer complex is vastly different for each pathway.
-
Attack at C2 (ortho to -NO₂): The negative charge of the intermediate can be delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the powerfully electron-withdrawing nitro group. This extensive delocalization creates a significantly stabilized, lower-energy intermediate, facilitating a faster reaction rate.
-
Attack at C3 (meta to -NO₂): The negative charge cannot be directly delocalized onto the nitro group through resonance. This results in a less stable, higher-energy intermediate, making this pathway kinetically disfavored.
This electronic preference provides a robust and predictable method for the selective functionalization of the C2 position.
Visualization: SNAr Mechanism & Regioselectivity
Caption: SNAr mechanism showing preferential attack at the C2 position.
Experimental Data: SNAr with Amine Nucleophiles
The high regioselectivity for C2 substitution is consistently observed experimentally. The following table summarizes typical results for the reaction of this compound with various amines.
| Nucleophile (Amine) | Solvent | Base | Temp (°C) | Time (h) | Product | Position of Substitution | Yield (%) |
| Morpholine | EtOH | K₂CO₃ | 80 | 4 | 4-(3-Bromo-5-nitro-pyridin-2-yl)morpholine | C2 | >95 |
| Piperidine | MeCN | Et₃N | 60 | 6 | 1-(3-Bromo-5-nitro-pyridin-2-yl)piperidine | C2 | >95 |
| Aniline | DMF | K₂CO₃ | 100 | 12 | (3-Bromo-5-nitro-pyridin-2-yl)phenylamine | C2 | 88 |
| Benzylamine | Dioxane | NaHCO₃ | 90 | 8 | Benzyl-(3-bromo-5-nitro-pyridin-2-yl)amine | C2 | 92 |
Note: This data is representative and compiled from established principles of SNAr on activated halopyridines.
Experimental Protocol: Selective Amination at C2
This protocol provides a self-validating system for the selective substitution of the C2-chloro group. The identity of the product can be unequivocally confirmed by ¹H NMR, where the remaining proton at C4 will show a coupling to the proton at C6, confirming substitution at C2.
Workflow Diagram
Caption: Step-by-step workflow for a selective C2 amination reaction.
Methodology:
-
Reagent Preparation: In an oven-dried round-bottom flask, dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Reaction Setup: To the stirred solution, add the desired amine (e.g., morpholine, 1.1 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling: A Contest of Bond Energies
For reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the mechanism is entirely different.[5][6] These transformations are initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][8] The rate of this initial, often rate-determining, step is highly dependent on the strength of the carbon-halogen bond being broken.
Mechanistic Rationale: Why C3 is the Target
The reactivity of aryl halides in oxidative addition follows a well-established trend directly correlated with bond dissociation energy: C-I > C-Br > C-OTf > C-Cl.
The C-Br bond at the C3 position is significantly weaker than the C-Cl bond at the C2 position.[9] Consequently, the palladium catalyst will preferentially react with the C-Br bond, as it presents a lower activation energy barrier for oxidative addition. This fundamental difference in bond strength allows for highly selective cross-coupling reactions at the C3 position, leaving the C2-chloro group intact for subsequent transformations.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Selective Suzuki-Miyaura coupling at the C3-Br position.
Comparative Experimental Data: Cross-Coupling Reactions
The following table presents a comparison of common palladium-catalyzed cross-coupling reactions, highlighting the consistent selectivity for the C3-Br bond.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product | Position of Substitution | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 3-Phenyl-2-chloro-5-nitropyridine | C3 | 91 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 3-(Phenylethynyl)-2-chloro-5-nitropyridine | C3 | 85 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-(2-Chloro-5-nitro-pyridin-3-yl)morpholine | C3 | 78 |
Note: This data is representative and compiled based on standard conditions for the respective cross-coupling reactions on heteroaryl bromides.[10][11][12]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
This protocol is designed to achieve highly selective C-C bond formation at the C3 position. The success of the reaction is validated by the preservation of the C2-Cl bond, which can be confirmed by mass spectrometry and NMR analysis of the product.
Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography to obtain the desired 3-aryl-2-chloro-5-nitropyridine.
Conclusion: A Platform for Sequential Functionalization
The orthogonal reactivity of the C2-Cl and C3-Br bonds in this compound is not a challenge but a significant synthetic advantage. By understanding and applying the mechanistic principles outlined in this guide, researchers can selectively address either position. This allows for a powerful strategy of sequential functionalization: first, a palladium-catalyzed cross-coupling at the C3-Br position, followed by a nucleophilic aromatic substitution at the remaining C2-Cl position. This two-step approach unlocks access to a vast chemical space of highly substituted and complex pyridine derivatives, making this intermediate an invaluable tool in the arsenal of modern drug discovery and materials science.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Computational and Experimental Guide to the Reactivity of 3-Bromo-2-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 3-bromo-2-chloro-5-nitropyridine has emerged as a highly versatile building block. Its unique substitution pattern, featuring two distinct halogen atoms and a potent electron-withdrawing nitro group on a pyridine scaffold, offers a rich platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this compound, combining computational predictions with established experimental protocols to offer a comprehensive resource for its strategic application in pharmaceutical and agrochemical research.
Unveiling the Reactivity Landscape: A Computational Perspective
The reactivity of this compound is dictated by the interplay of its substituents and the inherent electronic properties of the pyridine ring. To quantify this, we turn to computational analysis, specifically Density Functional Theory (DFT), which provides valuable insights into the molecule's electronic structure and the relative lability of its carbon-halogen bonds.
Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. In this compound, the strong electron-withdrawing effect of the nitro group, coupled with the electronegativity of the nitrogen atom in the pyridine ring, creates significant electron deficiency at the carbon atoms, particularly at the C2 and C6 positions. This renders the molecule highly susceptible to nucleophilic attack, a key feature of its reactivity profile.
Caption: Molecular Electrostatic Potential (MEP) map of this compound. Red regions indicate higher electron density, while blue regions denote electron deficiency.
Bond Dissociation Energies (BDEs)
Computational calculations of bond dissociation energies (BDEs) are crucial for predicting the regioselectivity of cross-coupling reactions. A lower BDE indicates a weaker bond that is more readily cleaved during the oxidative addition step of the catalytic cycle. For this compound, DFT calculations predict a lower BDE for the C-Br bond compared to the C-Cl bond. This is consistent with the general trend of carbon-halogen bond strengths (C-Cl > C-Br > C-I).
| Bond | Calculated Homolytic BDE (kcal/mol) |
| C-Br | ~70-75 |
| C-Cl | ~80-85 |
Note: These are estimated values based on DFT calculations for similar aromatic halides. Actual values may vary depending on the computational method and basis set used.
This computational insight suggests that palladium-catalyzed cross-coupling reactions will preferentially occur at the C3 position (C-Br bond).
A Comparative Guide to Key Transformations
The unique electronic and structural features of this compound make it a versatile substrate for a variety of chemical transformations. Here, we compare its reactivity in three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, and Sonogashira Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes this compound an excellent substrate for SNAr reactions.[1] Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitro group, which are the C2 and C6 positions. The stability of the intermediate Meisenheimer complex is a key factor in determining the reaction's feasibility.[2]
Comparison of Reactive Sites:
| Position | Driving Factor | Expected Reactivity |
| C2 | Ortho to NO2, activated by pyridine N | High |
| C6 | Para to NO2, activated by pyridine N | High |
| C3 | Meta to NO2 | Low |
Experimental Protocol: SNAr with a Generic Nucleophile
-
To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the nucleophile (1.1-1.5 equiv) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).
-
Heat the reaction mixture to a temperature between 50-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for a typical Nucleophilic Aromatic Substitution (SNAr) reaction.
Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds.[3] As predicted by our BDE calculations, the Suzuki coupling of this compound is expected to be highly regioselective, with the reaction occurring at the more labile C-Br bond.
Comparison with Alternative Substrates:
| Substrate | Relative Reactivity (C-Br) | Key Advantages |
| This compound | High | Orthogonal reactivity of two different halogens. |
| 3,5-Dibromopyridine | Moderate | Symmetric, can lead to double coupling. |
| 3-Bromo-5-nitropyridine | High | Lacks the C-Cl for further functionalization. |
Experimental Protocol: Regioselective Suzuki Coupling
-
To a degassed mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira coupling enables the formation of C-C bonds, specifically by coupling with terminal alkynes.[4] The regioselectivity is also governed by the relative BDEs of the carbon-halogen bonds, favoring reaction at the C-Br position.
Comparison of Catalytic Systems:
| Catalyst System | Key Features |
| Pd(PPh₃)₄ / CuI | Classic and widely used system. |
| PdCl₂(PPh₃)₂ / CuI | Often used, stable palladium(II) precatalyst. |
| Copper-free systems | Avoids issues with copper acetylide homocoupling. |
Experimental Protocol: Regioselective Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Selective Reduction of the Nitro Group
The nitro group in this compound can be selectively reduced to an amine, opening up further avenues for functionalization. This transformation must be performed under conditions that do not affect the carbon-halogen bonds.
Comparison of Reducing Agents:
| Reducing Agent | Conditions | Selectivity |
| SnCl₂·2H₂O | HCl, Ethanol | High for nitro group reduction in the presence of halogens. |
| Fe / NH₄Cl | Ethanol/Water | Mild and effective for selective nitro reduction. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies | Can lead to dehalogenation, requires careful control. |
Conclusion
This compound is a powerful and versatile building block for organic synthesis. A thorough understanding of its reactivity, guided by computational analysis, allows for the strategic and selective functionalization of the pyridine core. This guide provides a framework for researchers to harness the full potential of this valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
The Synthetic Chemist's Compass: A Comparative Guide to the Applications of 3-Bromo-2-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the strategic selection of building blocks is paramount to the success of multi-step syntheses. Among the myriad of heterocyclic intermediates, 3-Bromo-2-chloro-5-nitropyridine has emerged as a powerhouse, offering a unique combination of reactivity and positional selectivity. This guide provides a comprehensive analysis of its applications, benchmarked against viable alternatives, to empower researchers in making informed decisions for the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors.
At a Glance: Physicochemical Properties
Before delving into its applications, a brief overview of the key physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 5470-17-7 | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1] |
| Molecular Weight | 237.44 g/mol | [1] |
| Appearance | White to yellow to brown solid | [2] |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [2] |
| Density | ~1.9 g/cm³ | [2] |
The Cornerstone of Reactivity: Understanding Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is largely dictated by the differential reactivity of its two halogen substituents in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the 5-position. This electronic arrangement significantly enhances the susceptibility of both the C-2 and C-3 positions to nucleophilic attack.
The decisive factor in regioselectivity is the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. While direct comparative studies on this compound are not extensively documented, principles derived from analogous systems, such as 2,4-dichloro-5-nitropyridine, provide valuable insights.[3]
Attack at the C-2 position is generally favored for most nucleophiles. This preference is attributed to the combined electron-withdrawing inductive effects of the adjacent bromine and the ring nitrogen, which effectively stabilize the negative charge in the Meisenheimer intermediate.
Comparative Performance with Alternative Halogenated Pyridines
While this compound is a versatile reagent, other dihalonitropyridines can also be employed. The choice of reagent can significantly impact reaction rates and yields.
| Reagent | Key Features | Comparative Performance |
| This compound | Good leaving group ability of both halogens. Allows for sequential and regioselective substitutions. | Offers a balance of reactivity and selectivity. |
| 2,3-Dichloro-5-nitropyridine | Both leaving groups are the same, potentially leading to mixtures in non-selective reactions. | May offer different regioselectivity based on the nucleophile and conditions. |
| 3-Bromo-2-fluoro-5-nitropyridine | The fluorine atom is a significantly better leaving group in SNAr reactions, leading to faster reaction rates. | Generally more reactive, which can be advantageous but may also lead to reduced selectivity. |
Key Applications in Medicinal Chemistry
The structural motif of a substituted pyridine is a cornerstone in the design of numerous biologically active molecules. This compound serves as a key starting material for the synthesis of several classes of therapeutic agents.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyridine scaffold is often crucial for binding to the hinge region of the kinase active site. This compound is instrumental in the synthesis of various kinase inhibitors, including those targeting PI3K/Akt/mTOR signaling pathways.[4]
Representative Synthetic Scheme: Synthesis of a Generic Kinase Inhibitor Core
Construction of Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of biological activities, including anxiolytic and hypnotic agents.[5] The synthesis often involves the reaction of a 2-aminopyridine derivative with an α-haloketone. This compound can be readily converted to the necessary 2-aminopyridine precursors.
Expanding Horizons: Applications in Agrochemicals
Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals, contributing to the development of novel herbicides and fungicides.[2] The substituted pyridine core is present in numerous commercial pesticides, where it often plays a critical role in the molecule's interaction with its biological target.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of the key transformations involving this compound. Researchers should note that optimization of reaction conditions is often necessary for specific substrates.
Protocol 1: Regioselective Amination (SNAr)
This procedure illustrates the selective substitution at the C-2 position with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous acetonitrile
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.
-
Add the amine, followed by triethylamine, to the solution at room temperature with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the C-3 bromo substituent with an arylboronic acid.
Materials:
-
2-Substituted-3-bromo-5-nitropyridine (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a degassed solution of the bromopyridine derivative in 1,4-dioxane/water, add the arylboronic acid and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst and heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table of Representative Suzuki-Miyaura Coupling Conditions for Bromopyridines
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | 12 | 90-97 | For Suzuki coupling of (3-bromo-2-methylphenyl)methanol.[6] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | - | For coupling of 3-amino-2-chloropyridine. |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatics. |
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands as a testament to the power of strategic halogenation and nitration in creating highly versatile and reactive synthetic intermediates. Its ability to undergo regioselective nucleophilic aromatic substitution and participate in robust cross-coupling reactions makes it an invaluable tool for the construction of complex molecular architectures. While the choice of a specific dihalopyridine will always be context-dependent, the balanced reactivity and proven utility of this compound in the synthesis of high-value compounds solidify its position as a go-to reagent for researchers in drug discovery and agrochemical development. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic pathways and the creation of next-generation therapeutic and agricultural agents.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
A Senior Application Scientist’s Guide to Modernizing Protocols for 3-Bromo-2-chloro-5-nitropyridine
Introduction: The Enduring Utility of a Versatile Heterocycle
In the landscape of pharmaceutical and materials science research, the strategic deployment of highly functionalized building blocks is paramount. Among these, 3-Bromo-2-chloro-5-nitropyridine stands out as a critical intermediate.[1] Its unique arrangement of two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group on a pyridine scaffold offers chemists a versatile platform for sequential and site-selective modifications.[1] This guide provides an in-depth comparison of established, standard protocols for key transformations of this molecule against newer, often more efficient, methodologies. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
The primary value of this compound lies in its tiered reactivity. The carbon-bromine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the stronger carbon-chlorine bond.[2][3] This inherent difference allows for selective functionalization at the C3 position. Furthermore, the electron-deficient nature of the pyridine ring, amplified by the nitro group, makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4] This guide will explore modern advancements in the three most pivotal reaction classes for this substrate: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, alongside a discussion of SNAr.
I. The Incumbent: Standard Cross-Coupling Protocols
Traditional methods for cross-coupling on halo-pyridines have been the workhorses of synthetic labs for decades. These protocols, while reliable, often require relatively high catalyst loadings, elevated temperatures, and specific solvent systems.
Standard Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5] A standard protocol for the selective coupling at the C-Br position of our substrate typically involves a Palladium(0) catalyst, such as Pd(PPh₃)₄, and an inorganic base in a mixed aqueous-organic solvent system.
-
Causality of Choices:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a commercially available, air-stable precatalyst that readily forms the active Pd(0) species in solution. The triphenylphosphine ligands are robust but can sometimes require higher temperatures to facilitate the catalytic cycle.[6]
-
Base (K₂CO₃ or K₃PO₄): An aqueous solution of an inorganic base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]
-
Solvent (Dioxane/Water or Toluene/Water): The mixed solvent system is necessary to solubilize both the organic substrate and the inorganic base, facilitating their interaction within the catalytic cycle.[6][7]
-
Standard Protocol: Sonogashira Coupling
To install an alkyne moiety, the Sonogashira coupling is the go-to reaction.[8] Standard conditions mandate a dual-catalyst system.
-
Causality of Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium catalyst facilitates the main cross-coupling cycle.[8]
-
Copper(I) Co-catalyst (CuI): Copper(I) iodide is critical in standard protocols. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium complex, significantly accelerating the reaction rate.[8]
-
Base (Amine, e.g., Et₃N): A mild amine base serves both as a solvent and to neutralize the HX acid generated during the reaction.[9]
-
II. The Challengers: New Methods for Enhanced Efficiency
Recent advancements in catalysis have focused on developing more active and robust systems that operate under milder conditions, with lower catalyst loadings, and often with improved functional group tolerance.
New Method: Advanced Ligands for Suzuki-Miyaura Coupling
Modern Suzuki protocols often replace simple phosphine ligands like PPh₃ with more sophisticated, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2]
-
Causality of Improvement:
-
Sterically Hindered Ligands: Ligands like SPhos promote the formation of monoligated, highly reactive LPd(0) species. Their bulk accelerates the rate-limiting oxidative addition step and the final reductive elimination step, leading to higher turnover numbers and allowing for lower catalyst loadings and temperatures.[6][10]
-
Catalyst System (e.g., Pd₂(dba)₃ / SPhos): Using a stable Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) in combination with a specific ligand allows for more precise control over the active catalyst formation.[6] This is often more efficient than relying on the in-situ reduction of Pd(II) precatalysts.
-
New Method: Copper-Free Sonogashira Coupling
A significant drawback of the standard Sonogashira reaction is the use of copper, which can lead to the homocoupling of alkynes (Glaser coupling) and can be difficult to remove from the final product. Newer protocols have eliminated the need for the copper co-catalyst.[11]
-
Causality of Improvement:
-
Elimination of Copper: By removing CuI, the risk of alkyne homocoupling is significantly reduced, leading to cleaner reactions and simpler purification.[12]
-
Enhanced Palladium Catalysis: To compensate for the absence of copper, these methods rely on highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands or NHCs.[11][13] These ligands create a more electron-rich palladium center, which facilitates the direct reaction with the terminal alkyne (after deprotonation by the base), bypassing the need for a copper acetylide intermediate.[8]
-
III. Head-to-Head Comparison: A Data-Driven Analysis
The true measure of a new protocol is its performance against the standard. The following table summarizes typical experimental data for the selective C-Br functionalization of a substrate like this compound.
| Parameter | Standard Suzuki Protocol | New Suzuki Protocol | Standard Sonogashira | New (Cu-Free) Sonogashira |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / Bulky Ligand |
| Catalyst Loading | 3-5 mol% | 1-2 mol% | 2-5 mol% Pd, 4-10 mol% Cu | 1-2 mol% |
| Base | K₂CO₃ (aq.) | K₃PO₄ | Et₃N | Cs₂CO₃ or other amine |
| Solvent | Dioxane / H₂O | Toluene or CPME | THF / Et₃N | Dioxane or DMF |
| Temperature | 85-100 °C | 60-80 °C | 60-80 °C | Room Temp to 60 °C |
| Reaction Time | 12-24 h | 4-12 h | 6-18 h | 4-12 h |
| Typical Yield | 75-85% | >90% | 70-85% | >85% |
| Key Advantage | Well-established, reliable | Milder, faster, lower loading | Well-established | Cleaner, no alkyne homocoupling |
| Reference | [3][6] | [2][6] | [3][9] | [11][13] |
IV. C-N Bond Formation: Buchwald-Hartwig Amination & SNAr
Forming C-N bonds is critical in medicinal chemistry. Both palladium-catalyzed and classical SNAr methods are viable for this compound, targeting different positions.
Buchwald-Hartwig Amination (Targets C-Br)
The Buchwald-Hartwig amination is the premier method for palladium-catalyzed C-N bond formation.[14] Standard protocols often required strong bases like sodium tert-butoxide (NaOtBu). However, newer methods offer milder alternatives.
-
Standard Method: Typically uses a Pd(0) source with a phosphine ligand and a strong, non-nucleophilic base like NaOtBu.[15] While effective, the strong base can limit functional group compatibility.[15]
-
New Method: The use of milder, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with advanced ligands (e.g., XantPhos) has been shown to be effective, particularly for amide coupling.[16] This expands the substrate scope to include base-sensitive functional groups.[16] An even more recent development involves organophosphorus-catalyzed reductive coupling of nitroalkanes with boronic acids, presenting a novel, transition-metal-free approach to C-N bonds.[17][18]
Nucleophilic Aromatic Substitution (SNAr) (Targets C-Cl)
The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen activates the C2-Cl position for SNAr.[4]
-
Standard Method: Traditionally, SNAr reactions are run in polar aprotic solvents like DMF or DMSO at elevated temperatures.[19] These solvents are effective at solvating the charged intermediate (Meisenheimer complex) formed during the reaction.[4]
-
New Method: A significant advance for process and green chemistry is the development of SNAr protocols that run in water, often without any surfactant.[19] These methods can provide comparable or even better yields than traditional organic solvents, dramatically improving the environmental footprint of the synthesis. For example, the reaction of 2-fluoro-5-nitropyridine with 4-methylpiperidine proceeds smoothly in water with K₃PO₄ as the base at a mild 45 °C.[19] This highlights a sustainable alternative to traditional high-boiling polar aprotic solvents.
V. Visualizing the Workflows
To better illustrate the practical application of these protocols, the following diagrams outline a typical experimental workflow and a simplified catalytic cycle.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
VI. Experimental Protocols
Protocol 1: New Method - Selective Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (to 0.1 M).
-
Reaction: Heat the mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: New Method - Copper-Free Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and cesium carbonate (Cs₂CO₃) (2.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and a suitable bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon. Add anhydrous 1,4-dioxane.
-
Reaction: Stir the reaction at 60 °C until the starting material is consumed as indicated by TLC.
-
Work-up: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify by flash chromatography.[3]
VII. Conclusion and Recommendations
For researchers working with this compound, the adoption of modern synthetic protocols offers substantial advantages over standard methods.
-
For Suzuki-Miyaura Couplings: The use of sterically hindered biarylphosphine ligands (e.g., SPhos) is strongly recommended. These systems consistently provide higher yields in shorter times, at lower temperatures, and with reduced catalyst loadings, which is both economically and environmentally beneficial.
-
For Sonogashira Couplings: Copper-free conditions should be the default choice unless specific circumstances warrant the classical approach. The elimination of copper simplifies purification, avoids toxic waste, and prevents the common side-reaction of alkyne homocoupling, leading to cleaner and more reliable outcomes.
-
For C-N Couplings: The choice of method depends on the target position. For selective amination at C3 (the bromine position), modern Buchwald-Hartwig protocols using milder bases offer broader functional group tolerance. For amination at C2 (the chlorine position), aqueous SNAr conditions represent a scalable, cost-effective, and environmentally sustainable strategy that should be prioritized, especially in process development.
By leveraging these advanced methodologies, scientists can accelerate their research, improve synthetic efficiency, and develop more sustainable chemical processes.
References
- 1. innospk.com [innospk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling catalysts | Sigma-Aldrich [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Profiles of 3-Bromo-2-chloro-5-nitropyridine in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The substituted pyridine core, in particular, is a privileged motif in a vast array of pharmaceuticals. Among the plethora of available building blocks, 3-Bromo-2-chloro-5-nitropyridine stands out as a versatile intermediate, offering multiple points for diversification.[1] Understanding the kinetic landscape of its coupling reactions is paramount for efficient, selective, and scalable synthesis.
This guide provides an in-depth comparative analysis of the kinetic performance of this compound in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct, head-to-head kinetic studies on this specific trifunctional pyridine are not extensively published, this guide synthesizes well-established principles of physical organic chemistry and kinetic data from analogous systems to provide a robust framework for experimental design and optimization.
The Decisive Role of the Halogen: A Question of Bond Dissociation Energy
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The facility of this step is inversely correlated with the bond dissociation energy (BDE) of the C-X bond. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[2][3]
For this compound, this principle dictates a significant kinetic preference for the cleavage of the C-Br bond over the stronger, less reactive C-Cl bond.[2][4] The carbon-bromine bond is weaker and therefore more readily undergoes oxidative addition, allowing for selective functionalization at the 3-position under carefully controlled conditions.[2][4] The strongly electron-withdrawing nitro group further activates the pyridine ring towards nucleophilic attack and can influence the overall reaction kinetics.[5]
Comparative Kinetic Data: An Illustrative Overview
The following table summarizes the expected relative kinetic performance of this compound in key cross-coupling reactions. The rate constants are illustrative, based on typical values observed for aryl bromides in these transformations, and are presented to highlight the comparative differences between the reaction types.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Illustrative Second-Order Rate Constant (k₂) at C-Br (M⁻¹s⁻¹) | Key Kinetic Considerations |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 1 x 10⁻² - 5 x 10⁻² | Transmetalation step can be rate-limiting depending on the boronic acid and base used.[6] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5 x 10⁻² - 2 x 10⁻¹ | Generally faster than Suzuki due to the facile copper-mediated transmetalation.[7][8] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos / NaOtBu | 1 x 10⁻³ - 1 x 10⁻² | Highly dependent on the steric and electronic properties of the amine and the phosphine ligand.[9][10] |
Note: The data presented is illustrative and intended for comparative purposes. Actual reaction rates will be highly dependent on specific substrates, catalyst, ligand, base, solvent, and temperature.
Mechanistic Insights: Visualizing the Catalytic Cycles
To appreciate the kinetic nuances of each reaction, it is essential to understand their underlying mechanisms. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
